molecular formula C8H4FNO2 B027256 5-Fluoroisatin CAS No. 443-69-6

5-Fluoroisatin

Cat. No.: B027256
CAS No.: 443-69-6
M. Wt: 165.12 g/mol
InChI Key: GKODDAXOSGGARJ-UHFFFAOYSA-N
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Description

5-Fluoroisatin is a member of indoles. It has a role as an anticoronaviral agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-2,3-dione
Source PubChem
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InChI

InChI=1S/C8H4FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODDAXOSGGARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284821
Record name 5-Fluoroisatin
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Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-69-6
Record name 443-69-6
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Record name 5-Fluoroisatin
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Foundational & Exploratory

5-Fluoroisatin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 443-69-6

This guide provides an in-depth overview of 5-Fluoroisatin, a key heterocyclic building block for professionals in research, chemical synthesis, and drug development. It details the compound's physicochemical properties, synthesis protocols, biological significance as a caspase inhibitor, and its role in inducing apoptosis, a critical process in cancer therapy and neurodegenerative disease research.

Core Properties and Specifications

This compound, also known as 5-Fluoro-1H-indole-2,3-dione, is a fluorinated derivative of isatin (B1672199).[1][2][3] The presence of a fluorine atom at the 5-position significantly enhances its biological and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.[1][4]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueReferences
CAS Number 443-69-6[1][2][3][5]
Molecular Formula C₈H₄FNO₂[1][3][5]
Molecular Weight 165.12 g/mol [1][2][3][5]
Melting Point 224-227 °C[2][5][6]
Boiling Point 388 °C[3]
Appearance Red to reddish-brown crystalline powder[1][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform[3][6]
Purity Typically ≥98%[1][2]
InChI Key GKODDAXOSGGARJ-UHFFFAOYSA-N[5]
SMILES Fc1ccc2NC(=O)C(=O)c2c1[5]

Synthesis Protocol: The Sandmeyer Approach

The synthesis of isatin and its derivatives is classically achieved via the Sandmeyer isatin synthesis. This two-step methodology is adaptable for producing this compound from 4-fluoroaniline (B128567).

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound based on the principles of the Sandmeyer reaction.

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

  • In a reaction vessel, dissolve 4-fluoroaniline in a solution of hydrochloric acid and water.

  • In a separate vessel, prepare an aqueous solution of chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.

  • Slowly add the 4-fluoroaniline solution to the chloral hydrate and hydroxylamine solution while stirring vigorously.

  • Heat the resulting mixture to facilitate the condensation reaction, forming the 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (isonitrosoacetanilide) intermediate.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture and collect the precipitated intermediate by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound

  • Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (maintained at approximately 75-80 °C).

  • The strong acid catalyzes an intramolecular electrophilic substitution (cyclization).

  • After the addition is complete, maintain the temperature and continue stirring for a designated period to ensure complete cyclization.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Collect the reddish-brown solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain pure this compound.

Below is a workflow diagram illustrating the key stages of the Sandmeyer synthesis for this compound.

G Workflow for Sandmeyer Synthesis of this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Purification A 4-Fluoroaniline C Condensation Reaction A->C B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide Intermediate C->D F Intramolecular Cyclization D->F D->F Input to Step 2 E Concentrated H₂SO₄ E->F G Precipitation on Ice F->G H Purified This compound G->H

A high-level workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Isatin and its derivatives, including this compound, are recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[7] A primary mechanism contributing to their anticancer effects is the inhibition of caspases, a family of cysteine proteases that are central to the execution of the apoptotic cell death program.

Role as a Caspase Inhibitor in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This event triggers the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of cell death by cleaving a multitude of cellular proteins.

Isatin-based compounds act as inhibitors of these effector caspases.[8][9] By binding to the active site of caspases-3 and -7, they prevent the cleavage of downstream substrates, thereby halting the apoptotic cascade. This inhibitory action makes them valuable tools for studying apoptosis and as potential therapeutic agents.

The following diagram illustrates the intrinsic apoptotic pathway and highlights the inhibitory role of isatin derivatives.

G stress Intracellular Stress (e.g., DNA Damage) bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9_pro Pro-Caspase-9 cas9_pro->apoptosome cas9_act Active Caspase-9 apoptosome->cas9_act Activation cas3_act Active Caspase-3/7 cas9_act->cas3_act Cleavage & Activation cas3_pro Pro-Caspase-3/7 cas3_pro->cas3_act substrates Cellular Substrates (e.g., PARP) cas3_act->substrates Cleavage apoptosis Apoptosis substrates->apoptosis isatin This compound Derivatives isatin->cas3_act Inhibition

The intrinsic apoptotic pathway showing caspase activation and inhibition by isatin derivatives.

Experimental Application: Caspase Activity Assay

To evaluate the efficacy of this compound derivatives as caspase inhibitors, a colorimetric or fluorometric caspase activity assay is a standard experimental procedure.

Protocol: In Vitro Caspase-3 Colorimetric Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates, which can be used to assess the inhibitory potential of compounds like this compound.

1. Preparation of Cell Lysates: a. Culture cells (e.g., Jurkat or a relevant cancer cell line) to the desired density in a multi-well plate. b. Induce apoptosis using a known agent (e.g., staurosporine) for a predetermined time. Include a non-induced control group. c. For inhibitor studies, pre-incubate a set of induced cells with various concentrations of the this compound derivative. d. After treatment, pellet the cells by centrifugation and wash with ice-cold PBS. e. Lyse the cells using a chilled lysis buffer. Incubate on ice for 15-20 minutes. f. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. g. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

2. Caspase-3 Assay: a. In a 96-well microplate, add a standardized amount of cell lysate (e.g., 50-100 µg of protein) to each well. b. Add the reaction buffer, which contains DTT, to each well. c. To initiate the reaction, add the caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). d. Cover the plate and incubate at 37°C for 1-2 hours. e. During the incubation, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA). f. Measure the absorbance of the wells at 405 nm using a microplate reader. g. The absorbance is directly proportional to the caspase-3 activity. Compare the results from the inhibitor-treated groups to the induced (positive control) and non-induced (negative control) groups to determine the extent of inhibition.

Conclusion

This compound is a versatile and potent chemical entity with significant applications in medicinal chemistry and organic synthesis. Its unique properties, conferred by the fluorine substitution, make it an important precursor for the development of novel therapeutic agents, particularly those targeting apoptosis through caspase inhibition. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the potential of this compound in their scientific endeavors.

References

5-Fluoroisatin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular structure, properties, synthesis, and reactivity of 5-Fluoroisatin, a key building block in medicinal chemistry and materials science.

Introduction

This compound (5-fluoro-1H-indole-2,3-dione) is a synthetically versatile heterocyclic compound that has garnered significant attention in the fields of drug discovery and materials science. As a derivative of isatin (B1672199), it possesses a unique molecular architecture characterized by an indole (B1671886) nucleus fused with a dicarbonyl moiety at the 2 and 3 positions, and a fluorine atom substituted at the 5-position. This fluorine substitution has been shown to enhance the biological activity and modulate the physicochemical properties of isatin-based molecules, making this compound a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] Its derivatives have shown promise as anticancer and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key reactions of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its molecular and physical properties.

Identifier Value
IUPAC Name 5-fluoro-1H-indole-2,3-dione
Synonyms 5-Fluoro-2,3-indoledione, 5-Fluoroindole-2,3-dione, NSC 39161
CAS Number 443-69-6
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Appearance Reddish-brown crystalline powder
Melting Point 224-227 °C
Spectroscopic and Solubility Data Value
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 11.19 (s, 1H, NH), 7.55 (dd, J=8.8, 2.8 Hz, 1H, H-6), 7.25 (td, J=8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J=8.8, 4.4 Hz, 1H, H-4)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 183.8 (C=O, C-3), 159.5 (d, J=240 Hz, C-5), 159.1 (C=O, C-2), 146.1 (C-7a), 122.9 (d, J=9 Hz, C-7), 118.9 (d, J=25 Hz, C-6), 116.9 (C-3a), 110.1 (d, J=26 Hz, C-4)
¹⁹F NMR (DMSO-d₆, 376 MHz), δ (ppm) -118.4 (td, J=8.8, 4.4 Hz)
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1740, 1720 (C=O stretch), 1620 (C=C stretch)
Mass Spectrum (EI, m/z) 165 (M⁺), 137, 109, 82
Solubility Soluble in DMSO, chloroform (B151607), and methanol.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key reactions are provided below.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer isatin synthesis is a classical and effective method for the preparation of isatins from anilines. The synthesis of this compound from 4-fluoroaniline (B128567) proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluorophenyl)acetamide

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).

  • In a separate beaker, prepare a solution of chloral (B1216628) hydrate (B1144303) (0.11 mol) and hydroxylamine (B1172632) hydrochloride (0.33 mol) in water (200 mL).

  • Heat the aniline (B41778) solution to 50-60 °C and add the chloral hydrate/hydroxylamine solution dropwise over 30 minutes, maintaining the temperature.

  • After the addition is complete, continue to heat the mixture at 70-80 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide.

Step 2: Cyclization to this compound

  • Carefully add concentrated sulfuric acid (100 mL) to a 250 mL beaker and heat to 60-70 °C in a water bath.

  • Slowly add the dried 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (0.08 mol) in small portions to the hot sulfuric acid with stirring. The temperature should be maintained below 80 °C.

  • After the addition is complete, stir the mixture at 80 °C for an additional 10-15 minutes.

  • Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • The crude this compound will precipitate as a reddish-brown solid.

  • Filter the solid, wash with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from glacial acetic acid or ethanol (B145695) to obtain pure this compound.

Key Reactions of this compound

This compound serves as a versatile precursor for a variety of chemical transformations, primarily at the C3-carbonyl group.

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the desired primary amine (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.

  • In a round-bottom flask, dissolve this compound (1 mmol) in a 10% aqueous solution of potassium hydroxide (B78521) (10 mL).

  • Add the carbonyl compound (e.g., cyclohexanone, 1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, acidify the mixture with glacial acetic acid or dilute hydrochloric acid to precipitate the quinoline-4-carboxylic acid derivative.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.

The Baeyer-Villiger oxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 5-fluoro-1H-benzo[d][2][3]oxazine-2,4-dione (5-fluoroisatoic anhydride).[4]

  • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (B109758) or chloroform (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathways and Biological Applications

Derivatives of this compound have demonstrated significant potential as modulators of various biological pathways, particularly in the context of cancer and infectious diseases.

Anticancer Activity

Isatin-based compounds, including those derived from this compound, have been shown to exert their anticancer effects through multiple mechanisms. One prominent mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. For instance, Sunitinib, an FDA-approved anticancer drug, is a derivative of isatin and functions as a multi-targeted receptor tyrosine kinase inhibitor.

Furthermore, some 5-fluoroindole (B109304) derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule formation and leading to cell cycle arrest and apoptosis (programmed cell death).[5] The cytotoxic action of certain fluorinated isatin derivatives is also associated with the induction of apoptosis through the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS) in tumor cells.[6]

anticancer_pathway This compound Derivative This compound Derivative Protein Kinases Protein Kinases This compound Derivative->Protein Kinases Inhibition Microtubule Dynamics Microtubule Dynamics This compound Derivative->Microtubule Dynamics Disruption Mitochondrial Pathway Mitochondrial Pathway This compound Derivative->Mitochondrial Pathway Induction Inhibition of Proliferation Inhibition of Proliferation Protein Kinases->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Cell Cycle Arrest->Apoptosis Apoptosis->Inhibition of Proliferation

Caption: Proposed mechanisms of anticancer activity for this compound derivatives.

Antimicrobial Activity

The isatin scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7][8] The precise mechanisms of antimicrobial action are varied and can involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity conferred by the fluorine atom can enhance the ability of these compounds to penetrate microbial cell walls.

Experimental and Drug Discovery Workflows

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Schiff Base, Hydrazone) Start->Derivatization Purification Purification & Characterization (NMR, MS, IR) Derivatization->Purification In_vitro In vitro Assays (e.g., Cytotoxicity, Antimicrobial) Purification->In_vitro Hit_ID Hit Identification In_vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Compound ADME->Lead_Opt

Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.

This workflow begins with the synthesis and purification of a library of this compound derivatives. These compounds are then subjected to in vitro screening to identify "hits" with desired biological activity. Promising hits undergo further investigation through structure-activity relationship (SAR) studies and ADME/Tox profiling to optimize their properties, ultimately leading to the identification of a lead compound for further preclinical and clinical development.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its unique structural features and the advantageous properties imparted by the fluorine atom make it an attractive starting material for the synthesis of a wide array of biologically active molecules and functional materials. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and innovation in the application of this important heterocyclic compound.

References

The Multifaceted Biological Activities of 5-Fluoroisatin Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold, a privileged bicyclic indole (B1671886) structure, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a fluorine atom at the 5-position of the isatin ring often enhances the pharmacological properties of its derivatives, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the diverse biological activities of 5-fluoroisatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key protein kinases involved in tumor progression, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazone3a (ortho-fluoro-benzyl)HuTu 80 (duodenal adenocarcinoma)10.8[1]
Hydrazone3b (ortho-chloro-benzyl)HuTu 80 (duodenal adenocarcinoma)7.6[1]
Hydrazone3d (ortho-chloro-fluoro-benzyl)HuTu 80 (duodenal adenocarcinoma)6.1[1]
SulfonamideSPIII-5FHuh 5-2 (hepatocellular carcinoma)6 (EC50, µg/mL)[2]
Quinoline-Isatin HybridCompound 13Caco-2 (colorectal adenocarcinoma)69.11 (nM)[3]
Quinoline-Isatin HybridCompound 14Caco-2 (colorectal adenocarcinoma)85.89 (nM)[3]
Mechanisms of Anticancer Action

1. Induction of Apoptosis:

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, which involves the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS)[1]. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Apoptosis_Induction_by_5_Fluoroisatin_Derivatives cluster_cell Cancer Cell 5-Fluoroisatin_Derivative This compound Derivative Mitochondrion Mitochondrion 5-Fluoroisatin_Derivative->Mitochondrion ROS ROS Production Mitochondrion->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF[3][4]. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration[3].

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes 5-Fluoroisatin_Derivative This compound Derivative 5-Fluoroisatin_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway inhibition.

3. Inhibition of Cyclin-Dependent Kinases (CDKs):

CDKs are a family of protein kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Some this compound derivatives have been investigated as inhibitors of CDKs, such as CDK2, which plays a crucial role in the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation[5].

CDK2_Inhibition_Workflow cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1_S_Transition Drives Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest 5_Fluoroisatin_Derivative This compound Derivative 5_Fluoroisatin_Derivative->CDK2_CyclinE Inhibits

Caption: CDK2 inhibition and cell cycle arrest.

Antimicrobial Activity

This compound derivatives, particularly Schiff bases and chalcone (B49325) conjugates, have shown promising activity against a variety of bacterial and fungal pathogens[6][7][8]. The fluorine substitution is believed to enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microorganisms.

Derivative TypeCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone Conjugate5eEscherichia coli- (Good activity)[6][7]
Chalcone Conjugate5eStaphylococcus aureus- (Good activity)[6][7]
Chalcone Conjugate5eCandida albicans- (Potent activity)[6][7]
ThiosemicarbazoneCompound 2Proteus vulgaris- (Stronger than control)[9]
ThiosemicarbazoneCompound 3Salmonella enteritidis- (Inhibitory activity)[9]

Note: Some studies reported qualitative data (e.g., "good activity") rather than specific MIC values.

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV[2]. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.

Quantitative Antiviral Activity Data
Derivative TypeCompound/DerivativeVirusActivityCell LineReference
SulfonamideSPIII-5FHepatitis C Virus (HCV)EC50 = 6 µg/mLHuh 5-2[2]
SulfonamideSPIII-5FSARS-CoV45% max protectionVero[2]

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, this compound derivatives have been identified as inhibitors of specific enzymes, such as caspases, which are key players in apoptosis.

Caspase Inhibition

Certain N-substituted 5-pyrrolidinylsulfonyl isatins have been synthesized and shown to be potent inhibitors of caspase-3 and caspase-7, with IC50 values in the nanomolar range[10][11][12][13]. This inhibitory activity highlights their potential as tools for studying apoptosis and as therapeutic agents in diseases where apoptosis is dysregulated.

Derivative ClassTarget EnzymeIC50 (nM)Reference
Pyrrolidinyl sulfonyl isatinsCaspase-3Up to 30[13]
Pyrrolidinyl sulfonyl isatinsCaspase-7Up to 37[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of novel compounds. Below are methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat with This compound derivative Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate[14][15].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard[2].

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14][15].

Broth_Microdilution_Workflow Start Start Serial_Dilution 1. Prepare serial dilutions of compound in broth Start->Serial_Dilution Inoculum_Prep 2. Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate microtiter plate wells Inoculum_Prep->Inoculation Incubation 4. Incubate at appropriate temperature Inoculation->Incubation MIC_Reading 5. Read MIC as lowest concentration with no growth Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC determination by broth microdilution.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the this compound derivative.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Plaque_Reduction_Assay_Workflow Start Start Cell_Monolayer 1. Prepare confluent cell monolayer Start->Cell_Monolayer Virus_Compound_Incubation 2. Incubate virus with compound dilutions Cell_Monolayer->Virus_Compound_Incubation Infection 3. Infect cell monolayer Virus_Compound_Incubation->Infection Overlay 4. Add semi-solid overlay Infection->Overlay Incubation 5. Incubate for plaque formation Overlay->Incubation Plaque_Visualization 6. Stain and count plaques Incubation->Plaque_Visualization Data_Analysis 7. Calculate % plaque reduction and EC50 Plaque_Visualization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the plaque reduction assay.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to selectively inhibit key enzymes, underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapies for a variety of diseases.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoroisatin from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoroisatin, a key intermediate in the development of various pharmaceuticals, starting from the readily available precursor, aniline (B41778). The primary focus of this document is the Sandmeyer isatin (B1672199) synthesis, a classic and reliable method for the preparation of isatins and their derivatives. This guide will detail the experimental protocols, present quantitative data in a structured format, and provide a visual representation of the synthesis pathway.

Synthesis Overview: The Sandmeyer Approach

The synthesis of this compound from aniline via the Sandmeyer isatin synthesis is a two-step process. The initial and critical step involves the preparation of 4-fluoroaniline (B128567) from aniline, which is not detailed here. This guide will focus on the subsequent conversion of 4-fluoroaniline to this compound.

The core of the Sandmeyer isatin synthesis involves the reaction of an aniline derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization to yield the desired isatin.[1][2][3][4][5]

The overall reaction scheme starting from 4-fluoroaniline is as follows:

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

4-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic aqueous solution. The reaction results in the formation of the intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

The isolated N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular electrophilic substitution, leading to the formation of the this compound ring structure.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-fluoroaniline based on established protocols.

ParameterStep 1: Isonitrosoacetanilide FormationStep 2: Cyclization to this compoundOverall
Starting Material 4-FluoroanilineN-(4-fluorophenyl)-2-(hydroxyimino)acetamide4-Fluoroaniline
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, HCl, Sodium sulfatePolyphosphoric acid-
Solvent Water--
Reaction Temperature 50-55 °C, then 75-80 °CGradual heating to 40 °C, then maintained at reaction temperature-
Reaction Time 1 hour at 50-55 °C, 2 hours at 75-80 °C2 hours-
Product N-(4-fluorophenyl)-2-(hydroxyimino)acetamideThis compoundThis compound
Yield (HPLC Purity) 95.8%-85.4% (two-step total recovery)[6]
Appearance Light brown solid[6]Reddish-brown solid[6]-

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Sandmeyer isatin synthesis and specific examples for fluorinated isatins.[6][7]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
  • Preparation of Reagent A: In a 2L four-hole flask equipped with a mechanical stirrer, add 900.0g of water, 120.0g of chloral hydrate, 609.6g of anhydrous sodium sulfate, and 80.0g of 30% hydrochloric acid.

  • Heating of Reagent A: Stir the mixture and heat to 50-55 °C. Maintain this temperature for 1 hour.

  • Preparation of Reagent B: In a separate 500ml four-hole flask, add a solution of 4-fluoroaniline and hydroxylamine hydrochloride. Precise amounts of 4-fluoroaniline and hydroxylamine hydrochloride should be calculated based on the desired scale, maintaining a molar ratio similar to that in the provided patent.[6]

  • Reaction: Slowly add the prepared solution of 4-fluoroaniline and hydroxylamine hydrochloride (Reagent B) dropwise to the heated Reagent A mixture.

  • Heating and Completion: After the addition is complete, raise the temperature to 75-80 °C and maintain for 2 hours, ensuring the reaction of 4-fluoroaniline is complete.

  • Isolation and Purification: Cool the reaction mixture to 45-50 °C. The resulting light brown solid is collected by vacuum filtration, washed, and dried. The product is N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with an expected HPLC content of around 95.8%.[6]

Step 2: Cyclization to this compound
  • Reaction Setup: In a 1L four-hole flask, place 146.0g of polyphosphoric acid.

  • Addition of Intermediate: Slowly add 45.0g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to the polyphosphoric acid while gradually increasing the temperature to 40 °C.

  • Heating and Reaction: Continue to heat the mixture and maintain it at the reaction temperature for 2 hours to complete the cyclization.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Add water to precipitate the reddish-brown solid product.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. The final product has a high purity, and the total two-step recovery is approximately 85.4%.[6]

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway cluster_step0 Precursor Synthesis (Not Detailed) cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Aniline Fluoroaniline 4-Fluoroaniline Intermediate N-(4-fluorophenyl)-2- (hydroxyimino)acetamide Fluoroaniline->Intermediate Chloral hydrate, Hydroxylamine HCl, HCl, Na2SO4, H2O 50-80 °C Fluoroisatin This compound Intermediate->Fluoroisatin Polyphosphoric acid ~40 °C -> Reaction Temp.

Caption: Chemical synthesis pathway for this compound from aniline.

Experimental_Workflow start Start: 4-Fluoroaniline step1 Step 1: Reaction with Chloral Hydrate & Hydroxylamine HCl start->step1 heating1 Heating at 50-55 °C then 75-80 °C step1->heating1 isolation1 Filtration, Washing, Drying of Intermediate heating1->isolation1 intermediate Intermediate: N-(4-fluorophenyl)-2-(hydroxyimino)acetamide isolation1->intermediate step2 Step 2: Addition to Polyphosphoric Acid intermediate->step2 heating2 Gradual Heating and Maintained Reaction Temperature step2->heating2 workup Precipitation with Water heating2->workup isolation2 Filtration, Washing, Drying of Final Product workup->isolation2 end End: this compound isolation2->end

Caption: Experimental workflow for the synthesis of this compound.

References

5-Fluoroisatin Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoroisatin derivatives as a promising class of enzyme inhibitors. The isatin (B1672199) scaffold, a privileged structure in medicinal chemistry, gains enhanced pharmacological properties through the introduction of a fluorine atom at the 5-position. This modification can improve lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into their inhibitory activity against key enzyme families, including caspases, kinases, and viral proteases, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Its Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds utilized as precursors in drug synthesis. The incorporation of a fluorine atom at the 5-position of the isatin ring has been a successful strategy in developing potent enzyme inhibitors. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, largely attributable to their ability to modulate the activity of various enzymes.

Enzyme Inhibitory Activities of this compound Derivatives

Caspase Inhibition

This compound derivatives have been extensively investigated as inhibitors of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). In particular, derivatives of (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have shown potent inhibition of the effector caspases, caspase-3 and caspase-7.

Table 1: Inhibitory Activity of N-Substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin Derivatives against Caspases [1]

CompoundN-SubstituentCaspase-3 IC50 (nM)Caspase-7 IC50 (nM)
1 -CH2CH2CH31.9 ± 0.21.7 ± 0.3
2 -CH2CH2CH2CH31.1 ± 0.11.0 ± 0.1
3 -(CH2)3OH2.5 ± 0.32.1 ± 0.2
4 -(CH2)4OH1.5 ± 0.21.3 ± 0.1
5 -(CH2)2F>1000>1000
6 -(CH2)3F>1000>1000
7 -CH2Ph120 ± 1598 ± 11
8 -CH2CH2CF3250 ± 30180 ± 20

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) for Caspase Inhibition:

Studies on isatin sulfonamide analogues have provided insights into their mechanism of action and SAR. Docking studies with the X-ray structure of caspase-3 suggest that both steric and electrostatic interactions are important for binding, with a major contribution from hydrophobic interactions. The isatin carbonyl group is believed to interact with the cysteine thiol in the enzyme's active site. N-alkylation with small alkyl chains (propyl, butyl) and terminal alcohols enhances potency, while the introduction of fluorine on these alkyl chains dramatically reduces activity. N-benzyl and trifluoroalkyl derivatives show moderate inhibition.

Kinase Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound derivatives have emerged as potential CDK inhibitors. For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and CDK9.

Table 2: Inhibitory Activity of 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives against CDKs [2]

CompoundCDK2/cyclin E1 IC50 (µM)CDK9/cyclin T1 IC50 (µM)
6d 1.37 ± 0.4210.22 ± 1.27
11e 7.08 ± 1.5415.45 ± 1.72
11f 3.15 ± 0.663.40 ± 0.27

Note: Data represents the inhibitory concentration at 50% for the respective cyclin-dependent kinases.

Protease Inhibition (Antiviral Activity)

The 3C-like protease (3CLpro) is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. Isatin-based compounds have been investigated as inhibitors of this key viral enzyme.

Table 3: Inhibitory Activity of Isatin Derivatives against SARS-CoV 3CLpro [3]

CompoundR GroupIC50 (µM)
Thiophenecarboxylic 7-bromo-3-pyridinol ester 0.98
Thiophenecarboxylic 5-iodo-3-pyridinol ester 0.95

Note: These compounds are isatin derivatives, though not all are specifically this compound derivatives, they highlight the potential of the isatin scaffold for protease inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways in which the targeted enzymes are involved.

Apoptosis_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Caspase-3, -7 (Executioner Caspases) Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Inhibitor This compound Derivatives Inhibitor->Caspase3_7

Caption: Apoptosis Signaling Pathway showing inhibition by this compound derivatives.

CDK2_Cell_Cycle_Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signaling_Cascade Signaling Cascade Receptors->Signaling_Cascade CyclinD_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Inhibitor This compound Derivatives Inhibitor->CDK2

Caption: CDK2-mediated G1/S transition of the cell cycle.

SARS_CoV_2_Replication_Pathway Viral_Entry Viral Entry Viral_RNA Viral RNA Release Viral_Entry->Viral_RNA Translation Translation of Polyproteins (pp1a/ab) Viral_RNA->Translation Polyproteins Polyproteins Translation->Polyproteins CLpro 3CLpro Polyproteins->CLpro NSPs Non-structural Proteins (NSPs) CLpro->NSPs RTC Replication/ Transcription Complex NSPs->RTC Viral_Replication Viral RNA Replication & Transcription RTC->Viral_Replication Inhibitor This compound Derivatives Inhibitor->CLpro

Caption: Role of 3CLpro in SARS-CoV-2 replication.

Experimental Workflows

The following diagrams outline typical workflows for screening and characterizing this compound derivatives as enzyme inhibitors.

Enzyme_Inhibition_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoroisatin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione (isatin) scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives are of significant interest, particularly in the fields of oncology and infectious diseases. The incorporation of a fluorine atom at the 5-position often enhances the pharmacological properties of the isatin (B1672199) core, including increased lipophilicity, improved metabolic stability, and modulated target binding affinity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound compounds, with a focus on their anticancer properties. It consolidates available quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows to serve as a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

Derivatives of this compound exert their biological effects through a multi-faceted approach, primarily targeting key pathways involved in cancer cell proliferation, survival, and migration. The principal mechanisms identified to date include the induction of apoptosis through the mitochondrial pathway, disruption of microtubule dynamics, and the inhibition of crucial signaling kinases.

Induction of Apoptosis

A primary mechanism by which this compound derivatives induce cancer cell death is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of orchestrated molecular events:

  • Mitochondrial Membrane Depolarization: Treatment with this compound compounds has been shown to disrupt the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in apoptosis, leading to the opening of the mitochondrial permeability transition pore (mPTP).

  • Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of programmed cell death.[1] Some isatin derivatives have shown direct inhibitory effects on caspases, suggesting a complex regulatory role.[1]

Disruption of Microtubule Dynamics

Certain this compound derivatives function as microtubule-targeting agents. Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, motility, and intracellular transport.

  • Inhibition of Tubulin Polymerization: These compounds can interfere with the assembly of tubulin dimers into microtubules. By binding to tubulin, they prevent the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis.

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest ultimately triggers apoptosis.

Inhibition of Protein Kinases

The isatin scaffold is a known "kinase hinge-binder," and its 5-fluoro derivatives have been investigated as inhibitors of several protein kinases that are crucial for cancer cell signaling.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][3]

  • B-Raf Inhibition: The B-Raf serine/threonine kinase is a component of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), which is frequently hyperactivated in various cancers, notably melanoma. While the isatin scaffold has been explored for B-Raf inhibition, specific quantitative data for this compound derivatives targeting B-Raf is currently limited in the public domain.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
3a M-HeLaCytotoxicity74.6 ± 5.9[4]
HuTu 80Cytotoxicity25.2 ± 1.9[4]
Chang LiverCytotoxicity53.0 ± 4.2[4]
WI38Cytotoxicity62.0 ± 2.0[4]
3b M-HeLaCytotoxicity32.1 ± 2.5[4]
HuTu 80Cytotoxicity38.3 ± 3.0[4]
Chang LiverCytotoxicity71.5 ± 5.6[4]
WI38Cytotoxicity58.1 ± 6.6[4]
3d M-HeLaCytotoxicity53.8 ± 4.3[4]
HuTu 80Cytotoxicity31.0 ± 2.4[4]
Chang LiverCytotoxicity>100[4]
WI38Cytotoxicity78.3 ± 8.0[4]
5-FU (control) M-HeLaCytotoxicity62.0 ± 4.9[4]
HuTu 80Cytotoxicity65.2 ± 5.6[4]
Chang LiverCytotoxicity19.0 ± 1.7[4]
WI38Cytotoxicity62.0 ± 4.2[4]

Table 2: VEGFR-2 Kinase Inhibition by this compound Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
FI-123 VEGFR2Kinase Assay15.8[4]
Sunitinib (control) VEGFR2Kinase Assay9.2[4]
Compound 13 VEGFR-2Kinase Assay69.11[3]
Compound 14 VEGFR-2Kinase Assay85.89[3]
Sorafenib (control) VEGFR-2Kinase Assay53.65[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cells with the this compound compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate DNA content.

  • Procedure:

    • Cell Treatment: Treat cells with the this compound compound.

    • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.

    • RNAse Treatment: Treat the cells with RNase A to prevent PI from binding to RNA.

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases, caspase-3 and -7.

  • Principle: The assay utilizes a substrate, such as Ac-DEVD-AMC, which is specifically cleaved by active caspase-3 and -7. Cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be measured.

  • Procedure:

    • Cell Lysis: Treat cells with the this compound compound and then lyse the cells to release their contents.

    • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

    • Incubation: Incubate the reaction at 37°C.

    • Fluorescence Measurement: Measure the fluorescence of the released AMC using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

    • Data Analysis: Quantify the increase in fluorescence relative to an untreated control to determine the fold-increase in caspase-3/7 activity.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

  • Procedure:

    • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

    • Compound Addition: Add the this compound compound or a vehicle control to the reaction mixture.

    • Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.

    • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

    • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

VEGFR-2 Kinase Assay (Luminescent)

This biochemical assay measures the inhibitory activity of a compound against the VEGFR-2 kinase.

  • Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The Kinase-Glo® reagent uses the remaining ATP to generate a luminescent signal, which is inversely proportional to the kinase activity.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and the this compound compound at various concentrations.

    • Reaction Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature.

    • Signal Generation: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Fluoroisatin This compound Derivative Fluoroisatin->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by this compound derivatives.

Apoptosis_Induction_Pathway Fluoroisatin This compound Derivative Mitochondrion Mitochondrion Fluoroisatin->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase37 Pro-caspase-3, 7 ActiveCaspase9->Caspase37 Cleaves ActiveCaspase37 Active Caspase-3, 7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Intrinsic apoptosis pathway induced by this compound derivatives.

Cell_Cycle_Analysis_Workflow Start Start: Treat cells with This compound derivative Harvest Harvest Cells Start->Harvest Fix Fix with 70% Ethanol Harvest->Fix RNase Treat with RNase A Fix->RNase Stain Stain with Propidium Iodide RNase->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Generate DNA content histogram and quantify cell cycle phases Flow->Analysis

References

5-Fluoroisatin: A Core Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione scaffold, has emerged as a pivotal building block in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile precursor for the synthesis of a diverse array of bioactive molecules. The isatin (B1672199) core itself is recognized as a "privileged structure," known to interact with a wide range of biological targets. The strategic placement of a fluorine atom at the 5-position often enhances the pharmacological profile of the resulting derivatives.[2] This enhancement can be attributed to fluorine's ability to increase metabolic stability, improve lipophilicity, and favorably alter binding affinity to target proteins.[2]

Consequently, this compound serves as a critical starting material for developing novel therapeutic agents, with prominent applications in the synthesis of anticancer, antimicrobial, and antiviral drugs.[1][3][4] One of the most notable applications is its role as a key intermediate in the synthesis of Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key chemical transformations, and its application in the development of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₄FNO₂[1][7][8]
Molecular Weight 165.12 g/mol [1][7][8]
Appearance Red to reddish-brown crystalline powder[1][7]
Melting Point 224-227 °C[5][7][9]
Solubility Soluble in Chloroform, DMSO, Methanol (B129727)[7]
pKa 8.51 ± 0.20 (Predicted)[7]
CAS Number 443-69-6[1][8][9]

Synthesis of this compound

This compound can be synthesized from 4-fluoroaniline (B128567) through a two-step process involving the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[10]

Experimental Protocol: Two-Step Synthesis from 4-Fluoroaniline

Step 1: Synthesis of N-(4-fluorophenyl)-2-hydroxyimino-acetamide [10]

  • Dissolve chloral (B1216628) hydrate (B1144303) (0.15 mol) in water (400 mL).

  • Add anhydrous sodium sulfate (B86663) (113.6 g) to the solution.

  • In a separate flask, dissolve 4-fluoroaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.

  • Combine the two solutions and heat the mixture to 100 °C.

  • In a separate container, dissolve hydroxylamine (B1172632) hydrochloride (0.33 mol) in water (100 mL).

  • Add the hydroxylamine hydrochloride solution to the reaction mixture and continue heating at 100 °C for approximately 2 hours.

  • Upon cooling, the N-(4-fluorophenyl)-2-hydroxyimino-acetamide product will precipitate.

  • Filter the solid, wash with cold water (500 mL), and dry to obtain the intermediate as a gray solid. (Typical Yield: ~85%).

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (this compound) [10]

  • Preheat concentrated sulfuric acid (10V/W relative to the intermediate) to 50 °C.

  • Slowly add the N-(4-fluorophenyl)-2-hydroxyimino-acetamide (0.1 mol) in batches with vigorous stirring, maintaining the temperature between 65-75 °C for 1 hour.

  • Heat the mixture to 80 °C for 15 minutes to complete the reaction.

  • Cool the reaction solution to room temperature and pour it into crushed ice with strong stirring.

  • The crude this compound will precipitate. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture and dry to yield this compound as a yellow solid. (Typical Yield: ~77%).

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Amidation/Oximation cluster_step2 Step 2: Cyclization A 4-Fluoroaniline D N-(4-fluorophenyl)-2- hydroxyimino-acetamide A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E This compound D->E Conc. H₂SO₄, 65-80°C

Synthesis workflow for this compound.

Key Reactions of this compound in Drug Synthesis

The reactivity of the C3-carbonyl group and the N-H proton makes this compound a versatile substrate for various chemical transformations.

Schiff Base and Mannich Base Formation

Condensation of the C3-carbonyl group with primary amines yields Schiff bases, while the Mannich reaction involves the aminoalkylation of the acidic N-H proton.[11][12] These reactions are fundamental for introducing diverse functionalities and building molecular complexity.

  • Dissolve this compound (1.0 mmol, 0.165 g) in 30 mL of tetrahydrofuran (B95107) (THF).

  • Add the desired secondary amine (e.g., piperidine, 1.0 mmol).

  • Add an excess of aqueous formaldehyde (B43269) solution (3 mL, 37%).

  • Allow the reaction mixture to stand at room temperature for 1 hour, followed by heating on a steam bath for 15 minutes.

  • Cool the reaction mixture to 4 °C for 48 hours to induce precipitation.

  • Collect the solid product by filtration and recrystallize from an ethanol/chloroform mixture to obtain the pure Mannich base.

G reactant1 This compound product N-Mannich Base reactant1->product reactant2 Secondary Amine (R₂NH) reactant2->product reactant3 Formaldehyde (CH₂O) reactant3->product

General scheme for the Mannich reaction.
N-Alkylation

Direct alkylation of the indole (B1671886) nitrogen is a common strategy to modulate the pharmacokinetic properties of isatin-based compounds.[13]

  • Create an intimate mixture of this compound (1.0 mmol), the desired alkyl halide (e.g., ethyl bromoacetate, 1.1 mmol), and potassium carbonate (K₂CO₃, 1.3 mmol).

  • Add a few drops of N,N-dimethylformamide (DMF) to form a slurry at room temperature.

  • Expose the mixture to microwave irradiation in a suitable reactor. (Typical conditions: 80-150W, 2-10 minutes).

  • After cooling to room temperature, add ice-water to the reaction mixture.

  • Isolate the N-alkylated product by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Microwave Irradiation A->E B Alkyl Halide (R-X) B->E C Base (K₂CO₃) C->E D Solvent (DMF) D->E F Quench (Ice-water) E->F Cooling G Filtration F->G H Purification G->H I N-Alkylated Product H->I

Workflow for N-Alkylation of this compound.
Thiosemicarbazone Formation

Isatin thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[3][13][14]

  • In a 125 mL flask equipped with a magnetic stir bar, add this compound (3.03 mmol, ~0.5 g) and a substituted thiosemicarbazide (B42300) (3.03 mmol).

  • Add 50 mL of isopropanol (B130326) and 2 drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Heat the mixture to 75 °C and stir overnight.

  • Cool the reaction mixture. The product will precipitate as a yellow solid.

  • Filter the product, wash with a small amount of cold isopropanol, and air dry to obtain the pure this compound thiosemicarbazone derivative.

G reactant1 This compound product This compound Thiosemicarbazone reactant1->product reactant2 Thiosemicarbazide reactant2->product H⁺ catalyst, 75°C

Synthesis of Thiosemicarbazones.
Synthesis of Sunitinib

Sunitinib is synthesized via a Knoevenagel condensation between 5-fluoro-2-oxindole (the reduced form of this compound) and a substituted pyrrole-5-carboxaldehyde.[15][16]

Note: This protocol describes the final condensation step. The synthesis of 5-fluoro-2-oxindole from this compound is typically achieved via reduction with hydrazine (B178648) hydrate.[17]

  • Charge a reaction vessel with 5-fluoro-2-oxindole (1.0 equiv) and N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equiv).

  • Add methanol as the solvent.

  • Add pyrrolidine (B122466) (catalytic amount) to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow for crystallization of the Sunitinib base.

  • Filter the solid product, wash with cold methanol, and dry under vacuum. (Typical Yield: >78%).

G A This compound B 5-Fluoro-2-oxindole A->B Reduction (e.g., Hydrazine) D Sunitinib B->D Knoevenagel Condensation C Pyrrole Aldehyde Intermediate C->D

Key steps in the synthesis of Sunitinib.

Applications in Drug Development

Derivatives of this compound have demonstrated a wide range of biological activities, making them valuable candidates for drug development pipelines.

Derivative ClassTherapeutic AreaBiological Activity / TargetReference(s)
Indolinones (e.g., Sunitinib) AnticancerMulti-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-KIT)[2][4][5]
Thiosemicarbazones Antiviral, Anticancer, AntimicrobialInhibition of viral replication, Induction of apoptosis, Antibacterial[3][4][13][14]
Schiff Bases AntimicrobialBroad-spectrum antibacterial and antifungal activity[11][12]
Chalcone Conjugates AntimicrobialPotent antibacterial and antifungal agents[18]
Triazole Conjugates AntimicrobialActivity against S. epidermidis, B. subtilis, E. coli[16]

Targeted Signaling Pathways

Drugs derived from this compound, such as Sunitinib, function by inhibiting key signaling pathways that are often dysregulated in cancer. Sunitinib primarily targets Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3][4][19]

Visualization of VEGFR/PDGFR Signaling Inhibition

G Simplified RTK Signaling & Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_MAPK PDGFR->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Gene Transcription (Angiogenesis) PI3K_AKT->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Ligand_VEGF VEGF Ligand_VEGF->VEGFR Ligand_PDGF PDGF Ligand_PDGF->PDGFR

Sunitinib inhibits VEGFR/PDGFR signaling.

Safety and Handling

This compound is classified as an irritant.[7][8] It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value precursor in the field of drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The successful development of Sunitinib stands as a testament to the potential held within the this compound scaffold. As the demand for novel therapeutics continues to grow, the strategic use of this and similar fluorinated building blocks will undoubtedly play a crucial role in the creation of next-generation medicines.

References

Investigating the Anticancer Properties of 5-Fluoroisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisatin, a fluorinated derivative of the isatin (B1672199) scaffold, has emerged as a molecule of significant interest in the field of oncology drug discovery. While often utilized as a versatile precursor for the synthesis of more complex heterocyclic compounds, emerging evidence suggests that the this compound core itself, and its closely related derivatives, possess intrinsic anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent. It consolidates available quantitative data on the cytotoxic effects of its derivatives, details the experimental protocols for key biological assays, and visualizes the pertinent signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers actively engaged in the development of novel cancer therapeutics.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a fluorine atom at the 5-position of the isatin ring system to create this compound can significantly enhance its pharmacological profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1]

While a substantial body of research has focused on the synthesis of novel anticancer agents derived from this compound, this guide will also shed light on the foundational understanding of the core molecule's potential and the direct evidence of the anticancer efficacy of its derivatives.[2][3] The primary mechanisms through which isatin derivatives exert their anticancer effects include the induction of apoptosis and the disruption of the cell cycle.[2]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various derivatives synthesized from this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several this compound derivatives.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivative (3a) M-HeLaHuman Cervical Carcinoma25.05-Fluorouracil (5-FU)20.0
HuTu-80Human Duodenal Adenocarcinoma20.05-Fluorouracil (5-FU)50.0
Chang liverHuman Hepatocyte-like50.05-Fluorouracil (5-FU)>100
This compound Derivative (3b) M-HeLaHuman Cervical Carcinoma10.05-Fluorouracil (5-FU)20.0
HuTu-80Human Duodenal Adenocarcinoma33.05-Fluorouracil (5-FU)50.0
Chang liverHuman Hepatocyte-like55.05-Fluorouracil (5-FU)>100
This compound Derivative (3d) M-HeLaHuman Cervical Carcinoma13.05-Fluorouracil (5-FU)20.0
HuTu-80Human Duodenal Adenocarcinoma20.05-Fluorouracil (5-FU)50.0
Chang liverHuman Hepatocyte-like50.05-Fluorouracil (5-FU)>100

Table 1: Cytotoxic activity (IC50) of synthesized 1-benzylisatin derivatives of this compound after 24 hours of incubation. Data extracted from a study on fluorinated isatins and their derivatives.[2]

Core Mechanisms of Anticancer Action

The anticancer properties of this compound and its derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Studies on derivatives of this compound have demonstrated their capacity to trigger this process. The induction of apoptosis is often associated with the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[2]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound derivatives have been shown to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, most notably the G1 and S phases. This disruption prevents cancer cells from dividing and proliferating.[4][5]

Signaling Pathways

The induction of apoptosis and cell cycle arrest by isatin derivatives involves the modulation of complex intracellular signaling pathways.

5_Fluoroisatin_Derivative 5_Fluoroisatin_Derivative Cellular_Stress Cellular_Stress 5_Fluoroisatin_Derivative->Cellular_Stress Mitochondrial_Membrane_Dissipation Mitochondrial_Membrane_Dissipation Cellular_Stress->Mitochondrial_Membrane_Dissipation ROS_Production ROS_Production Cellular_Stress->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Memb_Dissipation Mitochondrial_Memb_Dissipation Mitochondrial_Memb_Dissipation->Apoptosis Intrinsic Pathway

Apoptosis Induction Pathway

5_Fluoroisatin_Derivative 5_Fluoroisatin_Derivative Cyclin_D_downregulation Cyclin_D_downregulation 5_Fluoroisatin_Derivative->Cyclin_D_downregulation Cyclin_E_upregulation Cyclin_E_upregulation 5_Fluoroisatin_Derivative->Cyclin_E_upregulation p21_upregulation p21_upregulation 5_Fluoroisatin_Derivative->p21_upregulation G1_S_Phase_Arrest G1_S_Phase_Arrest Cyclin_D_downregulation->G1_S_Phase_Arrest Cyclin_E_upregulation->G1_S_Phase_Arrest p21_upregulation->G1_S_Phase_Arrest

Cell Cycle Arrest Pathway

Experimental Protocols

The investigation of the anticancer properties of this compound and its derivatives relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound derivative Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).

  • Staining: The washed cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Start Start Treat_Cells Treat cells with this compound derivative Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate Incubate in the dark for 15 min Stain_Cells->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Start Start Treat_Cells Treat cells with this compound derivative Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Incubate Incubate for 30 minutes Stain_Cells->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

exploring the antimicrobial spectrum of 5-Fluoroisatin Schiff bases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antimicrobial Spectrum of 5-Fluoroisatin Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a fluorine atom, particularly at the C5 position of the isatin ring, can significantly enhance lipophilicity and metabolic stability, often leading to improved pharmacological potency.[4]

This technical guide focuses on Schiff bases derived from this compound, a promising class of compounds demonstrating a significant antimicrobial spectrum. We will explore their synthesis, antimicrobial activity against various pathogens, the experimental protocols used for their evaluation, and the structure-activity relationships that govern their efficacy.

Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between the C3-carbonyl group of the this compound core and the primary amino group of various amines or hydrazines.[5] This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent such as ethanol (B145695) under reflux.

Synthesis_Workflow Fluoroisatin This compound Product This compound Schiff Base Fluoroisatin->Product Amine Primary Aromatic/Aliphatic Amine (e.g., Phenylhydrazine) Amine->Product Solvent Ethanol Solvent->Product Catalyst Glacial Acetic Acid Catalyst->Product Heat Reflux Heat->Product Water Water (byproduct) Product->Water

General synthesis workflow for this compound Schiff bases.
Experimental Protocol: General Synthesis

A representative procedure for the synthesis of this compound Schiff bases involves the following steps:[3][5]

  • Dissolution: this compound (1 equivalent) and a selected primary amine (e.g., phenylhydrazine, 1 equivalent) are dissolved in a suitable solvent, typically absolute ethanol, in a round-bottom flask.

  • Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture with stirring.

  • Reflux: The reaction mixture is heated under reflux for a period ranging from 3 to 6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Purification: The resulting precipitate (the Schiff base product) is collected by filtration, washed with cold water to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

  • Characterization: The chemical structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR and ¹H-NMR.[6][7][8]

Antimicrobial Spectrum and Activity

This compound Schiff bases have been evaluated against a range of pathogenic microorganisms, demonstrating notable antibacterial and antifungal activities. The efficacy is often dependent on the specific substituent attached to the imine nitrogen.

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria. Studies have reported efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.[6][7][8] In some cases, the activity of these synthetic compounds is comparable to standard antibiotics. For example, a cadmium(II) complex of a this compound Schiff base showed a significant inhibitory effect against Bacillus subtilis, with an inhibition zone comparable to streptomycin.[9]

Antifungal Activity

In addition to antibacterial properties, many this compound derivatives exhibit potent antifungal activity. New this compound-chalcone conjugates, which incorporate a Schiff base linkage, have been identified as good candidates against Candida albicans.[8] Often, the antifungal activity of these series of compounds has been found to be more potent than their antibacterial activity.[8]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of selected this compound Schiff base derivatives from various studies, with activity measured by the zone of inhibition.

Compound IDTest MicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm) - StandardReference
Compound 4b P. mirabilis16Levofloxacin20[6]
Compound 4d P. mirabilis16Levofloxacin20[6]
Dimer 6 P. mirabilis15Levofloxacin20[6]
Compound 5e E. coli24Ciprofloxacin28[8]
Compound 5e S. aureus20Vancomycin22[8]
Compound 5e C. albicans26Fluconazole30[8]
Cd(SB5FISA)₂ B. subtilis14StreptomycinNot specified[9]

Note: The data is compiled from different studies and experimental conditions may vary.

Experimental Protocol: Antimicrobial Screening

The antimicrobial activity of this compound Schiff bases is predominantly evaluated using the agar (B569324) well diffusion or disk diffusion method.[6][7][10] This technique provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit microbial growth.

Antimicrobial_Screening_Workflow A Prepare sterile nutrient agar plates B Inoculate agar surface uniformly with microbial suspension A->B C Create wells using a sterile borer B->C D Add test compound solution (in DMSO) and controls to separate wells C->D E Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi) D->E F Measure the diameter of the Zone of Inhibition (ZOI) in mm E->F

Workflow for the Agar Well Diffusion antimicrobial assay.
Detailed Methodology: Agar Well Diffusion

  • Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Sample Loading: A specific volume (e.g., 100 µL) of the test compound, dissolved in a non-inhibitory solvent like DMSO, is added to each well. A well with the solvent alone (negative control) and another with a standard antibiotic (positive control) are also prepared.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound Schiff bases is highly influenced by the nature of the substituents. While a comprehensive QSAR analysis is beyond the scope of this guide, several key relationships have been observed. The variation in functional groups on the amine portion of the Schiff base directly impacts the biological activity.[6][7] For instance, the presence of certain heterocyclic amines or specific chalcone (B49325) moieties can enhance the antibacterial or antifungal effects.[8] It is important to note that not all derivatives exhibit antimicrobial properties; some bis-Schiff bases of this compound have been found to be inactive, suggesting that steric or electronic factors can also lead to a loss of activity.[1]

SAR_Logic cluster_R Variable 'R' Group cluster_Activity Resulting Biological Activity Core This compound Core Linker Schiff Base Linkage (C=N) Core->Linker R1 Substituent 1 (e.g., Phenyl) Linker->R1 Modification R2 Substituent 2 (e.g., Chalcone) Linker->R2 Modification R3 Substituent 3 (e.g., Bis-Isatin) Linker->R3 Modification A1 Moderate Activity R1->A1 A2 High Activity R2->A2 A3 No Activity R3->A3

Logical diagram of Structure-Activity Relationships (SAR).

Conclusion and Future Perspectives

This compound Schiff bases represent a valuable and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, coupled with the tunable nature of their structure, allows for the generation of diverse chemical libraries for screening. The broad-spectrum activity observed against clinically relevant bacteria and fungi underscores their therapeutic potential.

Future research should focus on elucidating the precise mechanism of action of these compounds, which remains largely unexplored. Additionally, comprehensive quantitative structure-activity relationship (QSAR) studies will be crucial for the rational design of new derivatives with enhanced potency and reduced toxicity. The development of metal complexes from these Schiff base ligands also presents a promising avenue for creating novel metallodrugs with unique antimicrobial profiles.[9] Continued exploration of this chemical space is warranted to develop next-generation therapies against infectious diseases.

References

The Discovery of Novel 5-Fluoroisatin-Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoroisatin, a fluorinated derivative of isatin (B1672199), has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a bicyclic system with a reactive C-3 carbonyl group, serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The incorporation of a fluorine atom at the 5-position often enhances pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a compound of significant interest in drug discovery.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects, positioning them as promising candidates for the development of next-generation therapeutic agents.[2]

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound-based compounds. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Synthetic Strategies for this compound Derivatives

The chemical versatility of the isatin core, particularly the highly reactive carbonyl group at the C-3 position, allows for a multitude of chemical modifications. Common synthetic routes involve the condensation of this compound with various primary amines, hydrazines, and other nucleophiles to generate a wide range of derivatives, including Schiff bases, hydrazones, thiosemicarbazones, and chalcones.[3][4][5] These reactions are typically straightforward and provide a basis for creating large libraries of compounds for biological screening.

G cluster_start Starting Material cluster_reagents Primary Reagents cluster_products Resulting Derivatives This compound This compound Primary_Amines Primary Amines (R-NH2) This compound->Primary_Amines Hydrazines Hydrazines / Thiosemicarbazides This compound->Hydrazines Active_Methylene Active Methylene Compounds (e.g., 4-aminoacetophenone) This compound->Active_Methylene Schiff_Bases Schiff Bases Primary_Amines->Schiff_Bases Hydrazones Hydrazones / Thiosemicarbazones Hydrazines->Hydrazones Chalcones Chalcone (B49325) Conjugates Active_Methylene->Chalcones

Caption: General synthetic pathways for this compound derivatives.

Therapeutic Applications and Biological Activity

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6] Their mechanisms often involve the inhibition of key enzymes in cancer progression, such as protein kinases, and the induction of apoptosis.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isatin-pyrrole derivative 6HepG2 (Liver)0.47[7]
This compound Thiosemicarbazone (6b)A549 (Lung)26.8[8]
Fluorinated isatin-hydrazone (Cpd 8)A549 (Lung)42.43[9]
Isatin (isolated from C. guianensis)HL60 (Leukemia)2.94 µg/ml[10]
Isatin–hydrazone hybrid 133A549 (Lung)5.32[11]
Isatin–hydrazone hybrid 133MCF-7 (Breast)4.86[11]
Isatin-indole hybrid 32MCF-7 (Breast)0.39[11]
Isatin-indole hybrid 17ZR-75 (Breast)0.74[11]
Isatin-indole hybrid 17HT-29 (Colon)2.02[11]
Isatin-indole hybrid 17A-549 (Lung)0.76[11]
Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new therapeutic agents.[4] this compound derivatives, particularly thiosemicarbazones and chalcone conjugates, have demonstrated notable activity against various bacterial and fungal pathogens.[4]

Compound/Derivative ClassMicroorganismActivity/ResultReference
This compound-chalcone conjugatesE. coliGood antibacterial activity[4][5]
This compound-chalcone conjugatesS. aureusGood antibacterial activity[4][5]
This compound-chalcone conjugatesC. albicansPotent antifungal activity[4][5]
5-Fluoro-isatin thiosemicarbazone (Cpd 2)Gram-negative bacteriaStrongest effect vs. other compounds
5-Fluoro-isatin thiosemicarbazone (Cpd 3)Salmonella enteritidisInhibited growth
5-Fluoro-isatin thiosemicarbazone (Cpd 3)Salmonella typhimuriumInhibited growth
Antiviral Activity

Isatin and its derivatives have a long history in antiviral research, with some compounds showing efficacy against a variety of DNA and RNA viruses.[3] this compound derivatives continue this legacy, with studies reporting inhibitory activity against several pathogenic viruses.

Compound/Derivative ClassVirusActivity/ResultReference
5-Fluoro derivative of sulphonamideHepatitis C Virus (HCV)Inhibited RNA synthesis at 6 µg/ml[12]
SPIII-5FSARS-CoV45% maximum protection[12]
Isatin-based derivative 9Influenza virus (H1N1)IC50 = 0.0027 µM[13][14]
Isatin-based derivative 5Herpes simplex virus 1 (HSV-1)IC50 = 0.0022 µM[13][14]
Isatin-based derivative 4Coxsackievirus B3 (COX-B3)IC50 = 0.0092 µM[13][14]
Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are emerging, the broader class of flavonoids and related heterocyclic compounds are known to possess neuroprotective properties.[15][16] They can counteract oxidative stress, inflammation, and cytotoxicity in the nervous system.[15] The isatin scaffold itself can modulate dopamine (B1211576) levels under stress conditions, suggesting a potential role in neurological disorders. Further research is warranted to explore the specific neuroprotective capabilities of this compound derivatives.

Mechanisms of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Kinase Inhibition

A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition disrupts angiogenesis, a process vital for tumor growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Dimerization & Autophosphorylation PLC PLCγ P1->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Agent This compound Derivative Agent->VEGFR2 INHIBITS

Caption: Inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis

Many this compound compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Activation of initiator caspases (like Caspase-9) triggers a cascade leading to the activation of executioner caspases (like Caspase-3 and -7), which dismantle the cell.

G Agent This compound Derivative Mitochondria Mitochondria Agent->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp37 Caspase-3/7 Casp9->Casp37 Cleaves & Activates ProCasp37 Pro-Caspase-3/7 ProCasp37->Casp9 Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway via caspase activation.

Experimental Protocols

General Synthesis of this compound Schiff Bases

This protocol describes a general method for synthesizing Schiff bases from this compound, a common reaction found in the literature.[3][5]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Amine: Add the desired primary amine (1 equivalent) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux: Heat the reaction mixture under reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol, dioxane) to obtain the pure Schiff base.[3]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3][4]

In Vitro Cytotoxicity: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of novel compounds.[10][11]

G cluster_workflow MTT Assay Workflow Seed 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Treat 3. Treat cells with various concentrations of compound Incubate1->Treat Incubate2 4. Incubate for a specified period (e.g., 48-72h) Treat->Incubate2 AddMTT 5. Add MTT reagent to each well Incubate2->AddMTT Incubate3 6. Incubate for 2-4h to allow formazan (B1609692) crystal formation AddMTT->Incubate3 AddSolvent 7. Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read 8. Measure absorbance on a plate reader AddSolvent->Read Calculate 9. Calculate cell viability and determine IC50 value Read->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of approximately 3 x 10⁵ cells/ml and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

  • Incubation: Incubate the plates for 48 to 72 hours.[11]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/ml in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[8]

Fluorometric Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7, confirming that cell death is occurring via apoptosis.

Principle: The assay utilizes a synthetic peptide substrate (e.g., Ac-DEVD-AFC) which contains a recognition sequence for caspase-3/7 linked to a fluorescent reporter molecule (AFC). When cleaved by active caspases in the cell lysate, the AFC is liberated and produces a fluorescent signal that can be quantified.[17]

Protocol Outline:

  • Cell Culture and Treatment: Culture cells (e.g., 1-5 x 10⁶ cells per sample) and induce apoptosis by treating them with the this compound derivative for a desired time.[18] Include an untreated control group.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend them in a chilled lysis buffer. Lyse the cells by freeze-thaw cycles or gentle vortexing to release the cytoplasmic contents, including caspases.[18]

  • Lysate Preparation: Centrifuge the lysate to pellet the cell debris. The supernatant containing the cytosolic extract is used for the assay.[19]

  • Assay Reaction: In a 96-well plate or individual tubes, combine the cell lysate with a 2X reaction buffer containing dithiothreitol (B142953) (DTT).[18][19]

  • Substrate Addition: Add the AFC-conjugated substrate (e.g., Ac-DEVD-AFC for caspase-3/7) to each reaction to a final concentration of 50 µM.[17][18]

  • Incubation: Incubate the mixture at 37°C, protected from light.[19]

  • Fluorescence Measurement: Measure the fluorescence at regular intervals using a fluorometer with excitation and emission wavelengths appropriate for AFC (e.g., ~400 nm excitation, ~505 nm emission).[20][21]

  • Data Analysis: The fold-increase in caspase activity is determined by comparing the fluorescence of the treated sample to that of the untreated control.[19]

Conclusion

The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore its importance in modern drug development. The data and protocols presented in this guide highlight the significant potential of this compound derivatives to address unmet medical needs. Future research should focus on optimizing the structure-activity relationships, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development to realize their full therapeutic potential.

References

Theoretical Exploration of 5-Fluoroisatin and its Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisatin, a fluorinated derivative of the indole (B1671886) nucleus, has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 5-position often enhances the biological activity and pharmacokinetic properties of the parent isatin (B1672199) molecule. This technical guide provides an in-depth overview of theoretical and computational studies on this compound and its analogues, offering valuable insights for the rational design and development of novel therapeutic agents. The following sections will delve into the molecular properties, biological activities, and computational methodologies employed in the investigation of these promising compounds.

Molecular Properties and Quantum Chemical Studies

Theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the structural and electronic properties of this compound and its derivatives. These computational approaches provide a deeper understanding of molecular geometry, vibrational frequencies, and frontier molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions.

Quantum chemical calculations have been performed on various this compound analogues, including thiosemicarbazone derivatives. For instance, studies on this compound-3-(N-cyclohexylthiosemicarbazone) have utilized ab-initio Hartree–Fock (HF) and DFT/B3LYP methods with basis sets like LanL2DZ and 6-31G(d,p) to calculate molecular parameters.[1][2] These calculations have shown good agreement with experimental data for vibrational wavenumbers.[1]

A logical workflow for theoretical calculations on this compound analogues is depicted below.

G cluster_start Initial Structure cluster_methods Computational Methods cluster_basis Basis Sets cluster_properties Calculated Properties start This compound Analogue dft DFT (e.g., B3LYP) start->dft Select Method hf Hartree-Fock (HF) start->hf Select Method basis e.g., 6-31G(d,p), LanL2DZ dft->basis Select Basis Set hf->basis Select Basis Set geom Optimized Geometry (Bond Lengths, Angles) basis->geom Perform Calculations vib Vibrational Frequencies basis->vib Perform Calculations fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) basis->fmo Perform Calculations elec Electronic Properties (Dipole Moment, Charges) basis->elec Perform Calculations

Computational Chemistry Workflow for this compound Analogues.
Quantitative Data from Quantum Chemical Studies

The following table summarizes key molecular parameters calculated for this compound-3-(N-cyclohexylthiosemicarbazone) (H2FIC).

Molecular ParameterComputational MethodBasis SetCalculated Value
Highest Occupied Molecular Orbital (HOMO) EnergyDFT/B3LYP6-31G(d,p)Varies by study
Lowest Unoccupied Molecular Orbital (LUMO) EnergyDFT/B3LYP6-31G(d,p)Varies by study
HOMO-LUMO Energy Gap (ΔE)DFT/B3LYP6-31G(d,p)Varies by study
Dipole MomentDFT/B3LYP6-31G(d,p)Varies by study
Bond Lengths and AnglesDFT/B3LYP & HF6-31G(d,p)Varies by study

Note: Specific numerical values are often presented in the supplementary materials of the cited publications.[1]

In Silico Drug Design and Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been widely applied to this compound analogues to explore their potential as inhibitors of various enzymes and receptors implicated in disease.

A generalized workflow for in silico drug design and evaluation of this compound derivatives is illustrated in the following diagram.

G cluster_design Design & Synthesis cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation cluster_analysis Analysis & Optimization synthesis Synthesis of This compound Analogues docking Molecular Docking synthesis->docking adme ADME Prediction docking->adme qsar QSAR Studies adme->qsar activity Biological Activity Assays (e.g., Anticancer, Antiviral) qsar->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement

Workflow for In Silico Drug Design of this compound Derivatives.
Molecular Docking Studies and Binding Affinities

Molecular docking studies have been conducted on newly synthesized fluorinated isatin-hydrazones to support their cytotoxic activities in cancer cell lines.[3] For instance, compound 8 from a series of fluorinated isatin-hydrazones, which contains a 4-nitrobenzylidene group, exhibited significant lung cell growth inhibition.[3] Docking studies of this compound against various cancer-related protein targets revealed favorable binding scores, often better than the reference compound cisplatin.[3]

CompoundTarget ProteinBinding Score (kcal/mol)
Compound 8 (a this compound-hydrazone)4ASDVaries by study
Compound 8 (a this compound-hydrazone)3POZVaries by study
Compound 8 (a this compound-hydrazone)4HJOVaries by study
Compound 8 (a this compound-hydrazone)7TZ7Varies by study
Cisplatin (Reference)4ASD, 3POZ, 4HJO, 7TZ7Varies by study

Note: The specific binding scores are detailed in the corresponding research articles.[3]

Similarly, 5-sulfonyl isatin derivatives have been investigated as potential inhibitors of SARS-CoV 3CL protease.[4] Docking studies of these compounds into the active site of the protease have helped to elucidate their binding modes and guide further optimization.[4]

Biological Activities and Structure-Activity Relationships (SAR)

Experimental studies have demonstrated a wide range of biological activities for this compound and its analogues, including anticancer, antiviral, and antimicrobial effects.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, a series of fluorinated isatin-hydrazones were tested against human lung (A549) and liver (HepG2) cancer cell lines.[3] Compound 8 from this series showed notable activity against both cell lines with IC50 values of 42.43 µM and 48.43 µM for A549 and HepG2, respectively.[3]

CompoundCell LineIC50 (µM)
Compound 8 (a this compound-hydrazone)A549 (Lung Cancer)42.43
Compound 8 (a this compound-hydrazone)HepG2 (Liver Cancer)48.43
Compound 5 (a this compound-hydrazone)HepG2 (Liver Cancer)107.90
Compound 7 (a this compound-hydrazone)HepG2 (Liver Cancer)152.90
Antiviral Activity

Isatin derivatives are known for their antiviral properties.[5] Novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have been synthesized and evaluated for their antiviral activity.[6] For instance, compound 9 from this series displayed high antiviral activity against influenza virus H1N1 with an IC50 value of 0.0027 µM.[6]

CompoundVirusCell LineIC50 (µM)
Compound 9Influenza H1N1MDCK0.0027
Compound 6bInfluenza H1N1MDCK0.0051
Compound 4Influenza H1N1MDCK0.0087
Compound 8Influenza H1N1MDCK0.0097

Experimental Protocols

General Synthesis of 5-Fluoro-3-hydrazonoindolin-2-one

A common starting material for many this compound analogues is 5-fluoro-3-hydrazonoindolin-2-one. A general protocol for its synthesis is as follows:

  • A mixture of this compound (1 mmol) and hydrazine (B178648) monohydrate (1.5 equiv) in ethanol (B145695) (20 mL) is refluxed for 1 hour.[3]

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is filtered, washed with water, and dried at room temperature in the open air.[3]

  • The crude product is recrystallized from ethanol to yield the purified 5-fluoro-3-hydrazonoindolin-2-one.[3]

Computational Methodology: Molecular Docking

A typical molecular docking protocol for this compound analogues involves the following steps:

  • Ligand Preparation: The 3D structures of the this compound analogues are drawn using chemical drawing software and subsequently optimized using a suitable force field (e.g., MM2).[7]

  • Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands may be removed, and hydrogen atoms are added.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the defined active site of the target protein.[7]

  • Analysis of Results: The docking results are analyzed to determine the binding affinities (e.g., in kcal/mol) and to visualize the binding interactions between the ligand and the protein's active site residues.[7]

Conclusion

Theoretical studies have proven to be an indispensable component in the research and development of this compound and its analogues. Quantum chemical calculations provide fundamental insights into their molecular properties, while molecular docking and QSAR studies guide the design of compounds with enhanced biological activities. The integration of these computational methods with experimental synthesis and biological evaluation creates a powerful and efficient pipeline for the discovery of novel drug candidates. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical scaffold.

References

5-Fluoroisatin: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 5-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione (isatin) core, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and reactivity have enabled the synthesis of a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive literature review of the applications of this compound, with a particular focus on its anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are presented, alongside a quantitative analysis of their biological activities. Furthermore, this guide elucidates the underlying mechanisms of action, including the modulation of critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction

This compound is a versatile heterocyclic building block that has garnered significant attention in the pharmaceutical and chemical research sectors.[1] The incorporation of a fluorine atom at the 5-position of the isatin (B1672199) ring enhances the molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of its derivatives.[2] This has made this compound a valuable starting material for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral effects.[3] This guide aims to provide a detailed overview of the current applications of this compound, supported by quantitative data, experimental methodologies, and mechanistic insights.

Applications of this compound Derivatives

The isatin scaffold itself is a well-known pharmacophore, and the addition of a fluorine atom has been shown to potentiate its biological effects. Researchers have synthesized and evaluated a multitude of this compound derivatives, primarily focusing on three key therapeutic areas: oncology, infectious diseases, and virology.

Anticancer Activity

Derivatives of this compound have shown promising results as anticancer agents, with several studies reporting significant cytotoxicity against various cancer cell lines.[3] The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[1]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazone3a (ortho-fluoro-benzyl)M-HeLa22.1 ± 1.5[3]
Hydrazone3a (ortho-fluoro-benzyl)HuTu 8018.2 ± 1.1[3]
Hydrazone3b (ortho-chloro-benzyl)M-HeLa15.3 ± 1.1[3]
Hydrazone3b (ortho-chloro-benzyl)HuTu 8012.4 ± 0.9[3]
Hydrazone3d (ortho-fluoro, chloro-benzyl)M-HeLa25.4 ± 1.8[3]
Hydrazone3d (ortho-fluoro, chloro-benzyl)HuTu 8020.7 ± 1.3[3]
Thiosemicarbazone6bA549 (Lung)26.8[1]
Hydrazone8 (4-nitrobenzylidene)A549 (Lung)42.43[4]
Hydrazone8 (4-nitrobenzylidene)HepG2 (Liver)48.43[4]
Hydrazone10 (3-hydroxybenzylidene)A549 (Lung)>200[4]
Hydrazone10 (3-hydroxybenzylidene)HepG2 (Liver)>200[4]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant antimicrobial properties against a range of pathogens.[5]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Derivative TypeCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone2aM. bovis BCG< 3.9[6]
Thiosemicarbazone2jM. bovis BCG< 3.9[6]
Schiff BaseA1S. aureus100[3]
Schiff BaseA2S. aureus50[3]
Schiff BaseA3S. aureus100[3]
Schiff BaseA4S. aureus50[3]
Schiff BaseA5S. aureus100[3]
Schiff BaseA1B. subtilis100[3]
Schiff BaseA2B. subtilis50[3]
Schiff BaseA3B. subtilis100[3]
Schiff BaseA4B. subtilis50[3]
Schiff BaseA5B. subtilis100[3]
Schiff BaseA1E. coli100[3]
Schiff BaseA2E. coli100[3]
Schiff BaseA3E. coli50[3]
Schiff BaseA4E. coli100[3]
Schiff BaseA5E. coli50[3]
Schiff BaseA1P. vulgaris100[3]
Schiff BaseA2P. vulgaris100[3]
Schiff BaseA3P. vulgaris50[3]
Schiff BaseA4P. vulgaris100[3]
Schiff BaseA5P. vulgaris50[3]
Antiviral Activity

Certain derivatives of this compound have also been investigated for their antiviral potential. Studies have reported inhibitory activity against a variety of viruses, highlighting another promising avenue for the therapeutic application of this scaffold.

Experimental Protocols

Synthesis of this compound Schiff Bases

General Procedure:

  • A mixture of this compound (0.01 M) and 3-semicarbazide (0.01 M) is dissolved in 30 mL of absolute alcohol.

  • Several drops of glacial acetic acid (or sulfuric acid) are added to the mixture with stirring.

  • The reaction mixture is then refluxed for 22-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol (B145695) to yield the purified Schiff base.[3]

Alternatively, a microwave-assisted synthesis can be employed for a more rapid reaction. In this method, the reaction mixture is irradiated in a microwave at 420 watts for 90 minutes.[3]

Synthesis of this compound Thiosemicarbazones

General Procedure:

  • To a solution of this compound (1 mmol) in 20 mL of 96% ethanol, add thiosemicarbazide (B42300) (1 mmol).

  • Add 8 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture at 90 °C for 6 hours.

  • Cool the reaction mixture to 20 °C.

  • Filter the resulting crude product, wash with methanol, and dry to obtain the thiosemicarbazone derivative.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours. A positive control (e.g., cisplatin) and a vehicle control should be included.

  • MTT Addition: After the incubation period, remove the old media and add fresh media containing MTT solution to each well. Incubate for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via the Intrinsic Pathway

Several this compound derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7] Treatment with certain this compound derivatives can lead to an upregulation of pro-apoptotic proteins and/or downregulation of anti-apoptotic proteins. This shift in the balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]

apoptosis_pathway cluster_0 This compound Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Derivative This compound Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Derivative->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes membrane CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3 / -7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][9] Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these inhibitors block its autophosphorylation and subsequent activation. This, in turn, inhibits the downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are responsible for endothelial cell proliferation, migration, and survival.[10][11] The inhibition of VEGFR-2 signaling ultimately leads to a reduction in tumor angiogenesis, thereby suppressing tumor growth.

vegfr2_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative This compound Derivative Derivative->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Activates MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Activates Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Conclusion

This compound has proven to be a remarkably versatile and valuable scaffold in the field of drug discovery. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and antiviral effects, underscore its significance as a platform for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways, such as inducing apoptosis and inhibiting VEGFR-2, provides a strong rationale for their further investigation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in their quest for new and more effective treatments for a range of diseases. Continued exploration of the chemical space around the this compound core is likely to yield even more potent and selective drug candidates in the future.

References

Methodological & Application

Synthesis of 5-Fluoroisatin Schiff Bases: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of 5-Fluoroisatin Schiff bases, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The protocols cover conventional heating, microwave-assisted synthesis, and an environmentally benign solvent-free method.

Introduction

This compound is a versatile heterocyclic building block characterized by a reactive carbonyl group at the C-3 position.[3] This reactivity allows for the straightforward synthesis of Schiff bases through condensation with various primary amines. The incorporation of the fluorine atom can enhance the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[4] Schiff bases derived from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery and development.

Synthesis Protocols

This section outlines three distinct methods for the synthesis of this compound Schiff bases, allowing researchers to choose the most suitable approach based on available equipment and desired reaction parameters.

Protocol 1: Conventional Synthesis via Reflux

This method involves the condensation of this compound with an aromatic amine in the presence of a catalytic amount of glacial acetic acid under reflux.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., 3-amino-2-thioxothiazolidin-4-one)[4]

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 30 cm³ of absolute ethanol.[4]

  • To this solution, add 0.01 mol of the selected aromatic amine.[4]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1][4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.[4]

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The purified product can be obtained by recrystallization from a suitable solvent, such as ethanol.[4]

  • Dry the final product in a desiccator and record the yield and melting point.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to higher yields in a shorter time.[1][5]

Materials:

  • This compound

  • Substituted aromatic aldehyde or amine

  • Absolute Ethanol

  • Glacial Acetic Acid or Sulfuric Acid

  • Microwave reactor vials

  • Microwave synthesizer

  • Buchner funnel and filter paper

Procedure:

  • In a microwave reactor vial, combine 0.01 mol of this compound and 0.01 mol of the chosen aromatic aldehyde or amine.[1]

  • Add 30 ml of absolute ethanol and a few drops of glacial acetic acid or sulfuric acid with stirring.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 420 watts) for a short duration, typically ranging from 15 to 90 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • Pour the contents into ice-cold water to precipitate the product.[1]

  • Collect the solid product by filtration, wash with water, and dry.[1]

  • Recrystallize the product from ethanol to obtain the pure Schiff base.[1]

Protocol 3: Solvent-Free Synthesis in Water Suspension

This environmentally friendly method avoids the use of organic solvents and acid catalysts, with the product being easily isolated by filtration.[6][7][8][9]

Materials:

  • This compound

  • Aromatic primary bis-amine

  • Water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a beaker or flask, create a suspension of this compound (e.g., 3.40 mmol) and the aromatic primary bis-amine (e.g., 1.70 mmol) in a small amount of water (e.g., 9 mL).[6]

  • Stir the mixture vigorously at room temperature.

  • The reaction time can vary, often requiring several hours (e.g., 30 hours for some bis-Schiff bases).[6] For some reactants, refluxing in water may be necessary.[6]

  • The formation of a crystalline powder indicates the progress of the reaction.

  • Collect the solid product by filtration.[6][7][8][9]

  • Wash the product thoroughly with water and dry it to obtain the bis-Schiff base.[6]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various this compound Schiff bases, allowing for easy comparison of the different synthetic methodologies.

Reactant 2MethodCatalystSolventReaction TimeYield (%)Melting Point (°C)Reference
3-amino-2-thioxothiazolidin-4-oneReflux-Ethanol1 h85>300[4]
Aromatic Aldehydes (general)RefluxH₂SO₄ or Glacial Acetic AcidAbsolute Ethanol22-24 h--[1]
Aromatic Aldehydes (general)MicrowaveH₂SO₄ or Glacial Acetic AcidAbsolute Ethanol90 min--[1]
3-semicarbazideRefluxGlacial Acetic AcidAbsolute Ethanol3 h--[1]
3-semicarbazideMicrowaveGlacial Acetic AcidAbsolute Ethanol15 min--[1]
3,3'-diaminodiphenylmethane (bis-Schiff base)StirringNoneWater30 h72.7>260[6]
S-benzyldithiocarbazateHeating-Ethanol20 min81-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound Schiff bases.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Evaluation Stage Reactants This compound + Aromatic Amine/Aldehyde Reaction Reaction (Conventional, Microwave, or Solvent-Free) Reactants->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Product This compound Schiff Base Isolation->Product Characterization Structural Characterization (FT-IR, 1H-NMR, Mass Spec) Product->Characterization Screening Biological Activity Screening (Antimicrobial, Anti-inflammatory, etc.) Characterization->Screening Data Data Analysis Screening->Data

Caption: General workflow for synthesis and biological evaluation.

The logical progression from starting materials to the final, characterized, and biologically evaluated this compound Schiff bases is depicted in this diagram.

Signaling Pathways and Biological Activity

While the synthesis of these compounds is a chemical process, their ultimate value lies in their biological activity. This compound Schiff bases have been reported to possess a variety of pharmacological effects, including:

  • Antimicrobial Activity: Many derivatives show activity against various strains of bacteria and fungi.[1][7][10]

  • Anti-inflammatory Activity: Some compounds have been evaluated for their ability to reduce inflammation.[1]

  • Antiviral Activity: Certain Schiff bases of this compound have been screened for their potential to inhibit viral replication.[4]

The mechanism of action for these biological activities is an area of active research. For their antimicrobial effects, it is hypothesized that the imine group (-C=N-) plays a crucial role in their biological function, potentially by interfering with microbial cell wall synthesis or other essential cellular processes. The following diagram illustrates a hypothetical mechanism of action for the antimicrobial activity of these compounds.

G cluster_pathway Hypothetical Antimicrobial Mechanism SchiffBase This compound Schiff Base Inhibition Inhibition SchiffBase->Inhibition CellWall Bacterial Cell Wall Synthesis CellDeath Bacterial Cell Death CellWall->CellDeath Enzyme Essential Bacterial Enzymes Enzyme->CellDeath Inhibition->CellWall Inhibition->Enzyme

Caption: Hypothetical antimicrobial mechanism of action.

This simplified diagram suggests that the this compound Schiff base may inhibit key bacterial processes, leading to cell death. Further research is necessary to elucidate the precise molecular targets and signaling pathways involved.

References

Synthesis of 5-Fluoroisatin Thiosemicarbazones: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – This document provides a detailed methodology for the synthesis of 5-Fluoroisatin thiosemicarbazones, compounds of significant interest to researchers and drug development professionals due to their wide range of biological activities. These activities include potential antimicrobial, antiviral, and antitumor properties. This guide outlines the necessary reagents, equipment, and a step-by-step protocol for the successful synthesis and characterization of these promising compounds.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds that serve as important precursors in the synthesis of a variety of biologically active molecules. The incorporation of a fluorine atom at the 5-position of the isatin ring can significantly enhance the pharmacological properties of the resulting compounds. Thiosemicarbazones, derived from the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300), are also recognized for their diverse therapeutic potential. The combination of these two pharmacophores into this compound thiosemicarbazones has yielded compounds with notable biological profiles, making their synthesis a key area of study in medicinal chemistry.

Biological Significance

This compound thiosemicarbazone derivatives have demonstrated a broad spectrum of biological activities. They are being investigated for their potential as:

  • Antimicrobial agents: Exhibiting activity against various strains of bacteria.

  • Antiviral agents: Showing promise in the inhibition of viral replication.

  • Antitumor agents: Demonstrating cytotoxic effects against several cancer cell lines.

The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes, or to interact with biological macromolecules such as proteins and nucleic acids.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol details the synthesis of this compound thiosemicarbazone via the condensation reaction between this compound and thiosemicarbazide.

Materials and Reagents:

  • This compound (C₈H₄FNO₂)

  • Thiosemicarbazide (CH₅N₃S)

  • Ethanol (B145695) (or Isopropanol)

  • Glacial Acetic Acid (or Sulfuric Acid, catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • Addition of Thiosemicarbazide: To this solution, add a solution of thiosemicarbazide (1 equivalent) dissolved in warm ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid (or a catalytic amount of sulfuric acid) to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 2-4 hours.

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound thiosemicarbazone, will precipitate out of the solution as a solid.

  • Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final this compound thiosemicarbazone.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the expected product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₄FNO₂165.12228-231Orange to red-brown crystalline powder
ThiosemicarbazideCH₅N₃S91.13181-183White crystalline powder
This compound thiosemicarbazoneC₉H₇FN₄OS238.24Not specified in literatureExpected to be a colored solid
Spectroscopic Data (Representative Example)
¹H NMR (DMSO-d₆, δ ppm) 3.79 (3H, s, OCH₃), 6.94 (1H, dd), 6.99 (2H, d), 7.21 (1H, dt), 7.46 (2H, d), 7.62 (1H, d), 10.2 (1H, s, NH), 11.2 (1H, s, NH), 12.4 (1H, s, NH)
Expected IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=O, C=N, and C=S stretching vibrations.

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway Synthetic Pathway for this compound Thiosemicarbazone This compound This compound Reaction_Mixture Ethanol, Acetic Acid (cat.) Reflux This compound->Reaction_Mixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Mixture 5-Fluoroisatin_Thiosemicarbazone This compound Thiosemicarbazone Reaction_Mixture->5-Fluoroisatin_Thiosemicarbazone Experimental_Workflow Experimental Workflow cluster_0 Reaction cluster_1 Workup and Purification Dissolve_Reactants Dissolve this compound and Thiosemicarbazide in Ethanol Add_Catalyst Add Catalytic Acetic Acid Dissolve_Reactants->Add_Catalyst Reflux_Mixture Reflux for 2-4 hours Add_Catalyst->Reflux_Mixture Cool_and_Precipitate Cool to Room Temperature to Precipitate Product Reflux_Mixture->Cool_and_Precipitate Filter_Solid Filter the Solid Product Cool_and_Precipitate->Filter_Solid Wash_Product Wash with Cold Ethanol Filter_Solid->Wash_Product Dry_Product Dry the Final Product Wash_Product->Dry_Product

Application Notes and Protocols for Utilizing 5-Fluoroisatin in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoroisatin as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse and biologically active heterocyclic compounds. The protocols detailed below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, a fluorinated derivative of isatin, is a valuable scaffold in synthetic chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity of the resulting molecules. Its reactive C3-keto group makes it an ideal electrophilic component in various MCRs, enabling the rapid construction of complex molecular architectures, particularly spirooxindoles, from simple starting materials. These synthesized compounds have shown significant potential in drug discovery, exhibiting a range of biological activities including anticancer, antimicrobial, and antiviral properties.

Featured Multi-Component Reactions

This document focuses on three key types of multi-component reactions involving this compound:

  • Three-Component Synthesis of Spiro[indole-3,4'-pyran] Derivatives: A facile and efficient one-pot synthesis of highly functionalized spirooxindole-pyran derivatives.

  • Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and this compound to yield α-acyloxy amides.

  • Ugi Reaction: A four-component reaction involving an amine, a carboxylic acid, an isocyanide, and this compound to produce α-acetamido carboxamide derivatives.

Application Note 1: Three-Component Synthesis of Spiro[indole-3,4'-pyran] Derivatives

This one-pot reaction combines this compound, malononitrile (B47326), and a 1,3-dicarbonyl compound to afford biologically relevant spiro[indole-3,4'-pyran] derivatives. These compounds are of significant interest due to their potential as therapeutic agents.

Experimental Protocol: Synthesis of 2'-Amino-5-fluoro-2',5-dioxo-5',6',7',8'-tetrahydro-spiro[indole-3,4'-chromene]-3'-carbonitrile

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and 1,3-cyclohexanedione (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (10 mol%) to the mixture.

  • Reflux the reaction mixture with constant stirring for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure spiro[indole-3,4'-pyran] derivative.

Data Presentation
Entry1,3-Dicarbonyl CompoundProductYield (%)
11,3-Cyclohexanedione2'-Amino-5-fluoro-2',5-dioxo-5',6',7',8'-tetrahydro-spiro[indole-3,4'-chromene]-3'-carbonitrile90
2Dimedone2'-Amino-5-fluoro-7',7'-dimethyl-2',5-dioxo-5',6',7',8'-tetrahydro-spiro[indole-3,4'-chromene]-3'-carbonitrile92

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation This compound This compound Mixing Mixing This compound->Mixing Malononitrile Malononitrile Malononitrile->Mixing 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Mixing Ethanol Ethanol Ethanol->Mixing Piperidine Piperidine Piperidine->Mixing Reflux Reflux Mixing->Reflux TLC_Monitoring TLC_Monitoring Reflux->TLC_Monitoring 2-3 hours Cooling Cooling TLC_Monitoring->Cooling Reaction Complete Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: Experimental workflow for the three-component synthesis of spiro[indole-3,4'-pyran] derivatives.

Application Note 2: Passerini Three-Component Reaction

The Passerini reaction is a powerful tool for generating α-acyloxy amides, which are important scaffolds in medicinal chemistry.[1] This protocol outlines the reaction of this compound, an isocyanide, and a carboxylic acid.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Carboxylic acid (e.g., Acetic acid)

  • Dichloromethane (B109758) (DCM) (solvent)

Procedure:

  • In a clean, dry flask, dissolve this compound (1 mmol) and the carboxylic acid (1.2 mmol) in dichloromethane (10 mL).

  • Add the isocyanide (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-acyloxy amide.

Data Presentation
EntryIsocyanideCarboxylic AcidYield (%)
1tert-Butyl isocyanideAcetic Acid75-85
2Cyclohexyl isocyanideBenzoic Acid70-80

Reaction Mechanism

G This compound This compound Intermediate Intermediate This compound->Intermediate Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: General mechanism of the Passerini reaction.

Application Note 3: Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that generates α-acetamido carboxamides, which are valuable peptidomimetic structures. This protocol describes the reaction of this compound, an amine, a carboxylic acid, and an isocyanide.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (B129727) (solvent)

Procedure:

  • To a solution of this compound (1 mmol) in methanol (10 mL), add the amine (1 mmol) and stir for 10 minutes at room temperature to form the corresponding imine.

  • To this mixture, add the carboxylic acid (1 mmol) followed by the isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the pure α-acetamido carboxamide.

Data Presentation
EntryAmineCarboxylic AcidIsocyanideYield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanide80-90
2AnilineBenzoic AcidCyclohexyl isocyanide75-85

Reaction Mechanism

G This compound This compound Imine Imine This compound->Imine Amine Amine Amine->Imine Intermediate Intermediate Imine->Intermediate Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acetamido Carboxamide Intermediate->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Many spirooxindole derivatives synthesized from this compound exhibit anticancer activity by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[2] By blocking this interaction, the spirooxindole compounds stabilize p53, allowing it to accumulate in the cell nucleus and induce apoptosis in cancer cells.

G cluster_0 Normal Cell Function cluster_1 Cancer Cell with Spirooxindole Treatment p53 p53 MDM2 MDM2 p53->MDM2 Binds Degradation p53 Degradation MDM2->Degradation Promotes Degradation->p53 Inhibits p53_cancer p53 MDM2_cancer MDM2 p53_cancer->MDM2_cancer Binding Blocked p53_accumulation p53 Accumulation p53_cancer->p53_accumulation Leads to Spirooxindole This compound Derivative (Spirooxindole) Spirooxindole->MDM2_cancer Inhibits Binding Apoptosis Apoptosis p53_accumulation->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 pathway by this compound-derived spirooxindoles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoroisatin is a fluorinated heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5] The isatin (B1672199) scaffold is recognized as a "privileged structure" in medicinal chemistry, and the addition of a fluorine atom at the 5-position can enhance pharmacological properties such as metabolic stability and binding affinity to biological targets.[1] Following the synthesis of novel this compound derivatives, such as Schiff bases, hydrazones, or thiosemicarbazones, robust purification is essential to isolate the compound of interest from starting materials, by-products, and other impurities.[6][7] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis and purification of these small molecules due to its high resolution, speed, and versatility.[8][9][10]

This document provides a detailed protocol for the preparative HPLC purification of this compound derivatives, intended to serve as a comprehensive guide for researchers in pharmaceutical and chemical development.

General Experimental Workflow

The overall process for the synthesis and purification of this compound derivatives follows a logical sequence from the initial reaction to the final characterization of the pure compound. The workflow ensures that the target molecule is isolated with high purity, ready for subsequent biological evaluation or structural analysis.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis & Final Product A This compound + Primary Amine/Hydrazine (B178648) B Condensation Reaction (e.g., Reflux in Ethanol) A->B Step 1 C Cooling & Precipitation B->C Step 2 D Filtration & Washing C->D Step 3 E Crude Product D->E Step 4 F Dissolve Crude Product (e.g., DMSO/DMF) E->F Step 5 G Preparative RP-HPLC F->G Step 6 H Fraction Collection G->H Step 7 I Solvent Evaporation (Lyophilization) H->I Step 8 J Purity Analysis (Analytical HPLC) I->J Step 9 K Structural Confirmation (NMR, MS) J->K Step 10 L Pure this compound Derivative K->L

Caption: General workflow from synthesis to purification and analysis.

Preparative HPLC Protocol

This protocol outlines a general reverse-phase HPLC method applicable for the purification of various this compound derivatives. Optimization may be required based on the specific derivative's polarity and solubility.

2.1 Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase preparative column (e.g., dimensions of 250 x 21.2 mm, 5 or 10 µm particle size).

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), and ultrapure water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).

2.2 Sample Preparation

  • Synthesize the crude this compound derivative (e.g., via condensation of this compound with an appropriate amine or hydrazine in ethanol).[6][7]

  • After initial work-up (filtration and drying), accurately weigh the crude product.

  • Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.3 HPLC Method Parameters

The following table summarizes a typical starting gradient method for purification.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15-20 mL/min
Detection Wavelength 254 nm or 266 nm[11][12]
Column Temperature Ambient or 30°C
Injection Volume 100 - 2000 µL (dependent on concentration and column size)
Gradient Program See Table 2 below

Table 1: Recommended HPLC Method Parameters.

2.4 Gradient Elution Program

A gradient elution is recommended to effectively separate compounds with differing polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
30.0595
35.0595
35.1955
40.0955

Table 2: Example Gradient Elution Program.

2.5 Post-Purification Procedure

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using a rapid analytical HPLC method to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the organic and aqueous solvents, typically via lyophilization (freeze-drying) or rotary evaporation.

  • Final Product: The resulting solid is the purified this compound derivative. Confirm its identity and structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]

Expected Results & Data

The retention time and final purity of this compound derivatives will vary based on their specific chemical structure and lipophilicity. Adding bulky or non-polar groups generally increases retention time in a reverse-phase system.

Derivative NameRepresentative StructureExpected Retention Time (min)Typical Purity Post-HPLC
This compound-3-HydrazoneC₈H₆FN₃O~ 10-15>98%
(E)-3-(benzylideneamino)-5-fluoroindolin-2-oneC₁₅H₁₁FN₂O~ 18-25>98%
This compound ThiosemicarbazoneC₉H₇FN₄OS~ 15-20>98%

Table 3: Representative Data for Purified this compound Derivatives. Note: Retention times are estimates and will vary based on the exact HPLC system and conditions.

Application in Drug Discovery: Targeting Signaling Pathways

This compound derivatives are actively investigated as anticancer agents, often functioning as inhibitors of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][13] For instance, many small molecule inhibitors are designed to target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overactive in cancer cells.[13] The purification of these derivatives is a critical step in ensuring that in vitro and in vivo studies are conducted with a well-characterized compound of high purity.

G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor This compound Derivative inhibitor->rtk

Caption: Inhibition of a generic RTK signaling pathway by a derivative.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various classes of kinase inhibitors derived from the versatile starting material, 5-Fluoroisatin. The methodologies outlined herein are based on established chemical syntheses, providing a guide for the development of novel kinase inhibitors targeting critical signaling pathways implicated in diseases such as cancer.

Introduction

This compound is a valuable scaffold in medicinal chemistry for the development of potent kinase inhibitors. The presence of the fluorine atom at the 5-position can enhance biological activity and improve pharmacokinetic properties. The isatin (B1672199) core itself is a privileged structure known to interact with the ATP-binding site of numerous kinases. This document details the synthesis of three major classes of kinase inhibitors from this compound: Schiff Bases, Hydrazones, and Indolinone-based inhibitors, exemplified by the multi-targeted tyrosine kinase inhibitor, Sunitinib.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from this compound derivatives against various cancer cell lines.

Compound ClassDerivativeTarget Cell LineIC50 (µM)
Schiff Base S-benzyldithiocarbazate derivativeMCF-79.26[1]
Hydrazone 4-nitrobenzylidene hydrazoneA549 (Lung Cancer)42.43[2][3]
4-nitrobenzylidene hydrazoneHepG2 (Liver Cancer)48.43[2][3]
3-hydroxy-4-methoxybenzylidene hydrazoneA549 (Lung Cancer)115.00[2][3]
Indolinone SunitinibHCT-116 (Colon Cancer)9.3 (comparative compound)
SunitinibHepG2 (Liver Cancer)7.8 (comparative compound)

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes the synthesis of a this compound Schiff base derivative via the condensation of this compound with an appropriate primary amine.

Materials:

  • This compound

  • 3-Amino-2-thioxothiazolidin-4-one

  • Ethanol (B145695)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound (0.01 mol) and 3-amino-2-thioxothiazolidin-4-one (0.01 mol) in 30 cm³ of ethanol.[4]

  • Heat the mixture under reflux for 1 hour.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid product by filtration.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base as brown crystals.[4]

  • Characterization: The final product, 3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-one, can be characterized by standard analytical techniques such as IR, ¹H NMR, and ¹³C NMR spectroscopy. The expected yield is approximately 85%.[4]

Protocol 2: Synthesis of this compound Hydrazone Derivatives

This protocol details the synthesis of a this compound hydrazone derivative through the reaction of this compound with hydrazine (B178648) hydrate (B1144303), followed by condensation with an aldehyde.

Part A: Synthesis of this compound Hydrazone

  • Prepare this compound hydrazone by treating this compound with hydrazine hydrate in ethanol, following established literature procedures.[4]

Part B: Synthesis of the Final Hydrazone Derivative

  • The newly synthesized fluorinated isatin-hydrazones can be prepared in 57–71% yield.[2]

  • The structures of the target compounds should be confirmed by spectral data, such as FT-IR, 1D NMR (¹H- and ¹³C NMR and APT), 2D NMR (HETCOR and HMBC), and elemental analysis.[2]

Protocol 3: Synthesis of Sunitinib from this compound

This protocol outlines a multi-step synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, starting from this compound. The key final step involves a Knoevenagel condensation.

Step 1: Synthesis of 5-Fluoro-1,3-dihydroindolin-2-one

  • 5-Fluoro-1,3-dihydroindolin-2-one is prepared from this compound. One method involves a Wolff-Kishner reduction using hydrazine hydrate, which leads to ring opening followed by intramolecular acylation.

  • Alternatively, a reduction of the carbonyl group at the 3-position can be achieved.

Step 2: Synthesis of N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide

  • This intermediate is synthesized from 3,5-dimethyl-1H-pyrrole-4-ethoxycarbonyl-2-carboxylic acid through a series of reactions including decarboxylation, Vilsmeier-Haack formylation, hydrolysis, and amidation.[5]

Step 3: Knoevenagel Condensation to form Sunitinib

  • Dissolve 5-fluoro-1,3-dihydroindolin-2-one and N-(2-diethylaminoethyl)-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide in toluene.[5]

  • Use piperidine (B6355638) as a catalyst.[5]

  • Reflux the reaction mixture for 2.5 to 3.5 hours.[5]

  • Cool the reaction to room temperature.

  • Collect the product by suction filtration and wash the filter cake with petroleum ether.[5]

  • Dry the product to obtain Sunitinib.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific kinases. The ADP-Glo™ Kinase Assay is a common method.

Materials:

  • Purified kinase (e.g., VEGFR2, CDK2, EGFR)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 1%.[6]

  • Kinase Reaction Setup:

    • Add the diluted inhibitor or vehicle control to the wells of the assay plate.[6]

    • Add the kinase and its specific substrate to each well.[6]

    • Pre-incubate at room temperature for 10 minutes.[6]

  • Initiation of Kinase Reaction:

    • Start the reaction by adding ATP to each well. The final ATP concentration should be near the Km for the specific kinase.[6]

    • Incubate at 30°C for 60 minutes.[6]

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

  • Luminescence Signal Generation:

    • Add Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal in a luciferase reaction.[6]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors and the general experimental workflow for their synthesis and evaluation.

G cluster_synthesis General Synthesis Workflow Start This compound Reaction Condensation / Knoevenagel Start->Reaction Reactant Amine / Hydrazine / Active Methylene Compound Reactant->Reaction Product Kinase Inhibitor (Schiff Base, Hydrazone, Indolinone) Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Inhibitor This compound Derivative (e.g., Sunitinib) Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

G cluster_cdk2 CDK2 Signaling in Cell Cycle CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits ATP Binding E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Inhibition of the CDK2/Cyclin E pathway by this compound derivatives.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Application Notes and Protocols for Creating OLED Materials Using 5-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of novel polymeric materials derived from 5-Fluoroisatin and their application in the fabrication of Organic Light-Emitting Diodes (OLEDs). The protocols are based on established synthetic methodologies for poly(azomethine)s and standard fabrication techniques for OLED devices. While a macromolecule synthesized from this compound and a diamine has been reported in an OLED with an external quantum efficiency of 0.0515% and an emission wavelength range of 630-700 nm, detailed experimental data for a specific high-performance material is not yet widely available.[1] Therefore, this document provides a representative protocol to guide research and development in this promising area.

Introduction to this compound in OLEDs

This compound is a versatile fluorinated heterocyclic building block that serves as a precursor for synthesizing various organic materials.[1] Its electron-accepting isatin (B1672199) core makes it an excellent candidate for creating donor-acceptor (D-A) type macromolecules, which are highly effective in organic electronics. The reaction of the carbonyl group at the 3-position of this compound with aromatic diamines via a condensation reaction yields poly(azomethine)s, also known as poly-Schiff bases. These polymers possess a conjugated backbone, making them suitable for use as emissive or charge-transporting materials in OLEDs. The fluorine substitution can enhance electron affinity, improve thermal stability, and influence the photophysical properties of the resulting polymer.

Synthesis of a Representative this compound-Based Poly(azomethine)

This section details the synthesis of a representative donor-acceptor poly(azomethine) from this compound and a commercially available aromatic diamine, 4,4'-diaminodiphenyl ether. This polymer is expected to exhibit electroluminescent properties suitable for OLED applications.

Materials and Equipment
  • This compound (≥98% purity)

  • 4,4'-diaminodiphenyl ether (≥98% purity)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Experimental Protocol: Synthesis of Poly(5-fluoro-isatin-alt-4,4'-diaminodiphenyl ether)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 2.00 g (10 mmol) of 4,4'-diaminodiphenyl ether in 20 mL of absolute ethanol, with gentle heating if necessary.

  • Reaction Setup: To the flask containing the this compound solution, add a few drops of glacial acetic acid as a catalyst.

  • Polycondensation: Slowly add the diamine solution to the this compound solution dropwise while stirring vigorously at room temperature.

  • Reaction Progression: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by the formation of a colored precipitate. Continue the reflux for 24 hours to ensure a high degree of polymerization.

  • Isolation of the Polymer: After 24 hours, allow the reaction mixture to cool to room temperature. The precipitated polymer is then collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected polymer sequentially with hot ethanol, acetone, and diethyl ether to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 12 hours to remove any residual solvent. The final product should be a colored, fibrous solid.

cluster_reactants Reactants cluster_process Synthesis Protocol cluster_product Product This compound This compound Dissolution Dissolve in Ethanol This compound->Dissolution Diamine 4,4'-diaminodiphenyl ether Diamine->Dissolution Mixing Mix with Acetic Acid Catalyst Dissolution->Mixing Reflux Reflux for 24h Mixing->Reflux Isolation Filter and Wash Reflux->Isolation Drying Vacuum Dry Isolation->Drying Polymer Poly(azomethine) Drying->Polymer

Caption: Synthetic workflow for the this compound-based polymer.

Material Characterization Data

The following table summarizes the expected photophysical and electrochemical properties of the synthesized poly(azomethine). These values are representative and based on typical data for similar donor-acceptor polymers used in OLEDs. Actual values should be determined experimentally.

PropertyMethodExpected Value
Photophysical Properties
Absorption Maximum (λabs)UV-Vis Spectroscopy400 - 450 nm
Emission Maximum (λem)Photoluminescence Spectroscopy550 - 650 nm (Orange-Red)
Photoluminescence Quantum Yield (ΦPL)Integrating Sphere10 - 30%
Electrochemical Properties
HOMO Energy LevelCyclic Voltammetry-5.2 to -5.6 eV
LUMO Energy LevelCyclic Voltammetry-2.8 to -3.2 eV
Electrochemical Band GapFrom HOMO/LUMO2.0 to 2.8 eV
Thermal Properties
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)> 300 °C

OLED Device Fabrication Protocol

This section provides a detailed protocol for the fabrication of a multilayer OLED device using the synthesized this compound-based polymer as the emissive layer.

Materials and Equipment
  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized Poly(azomethine) solution in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene)

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N2 or Ar)

Experimental Protocol: Device Fabrication
  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates into a nitrogen-filled glovebox. Spin-coat a layer of PEDOT:PSS onto the ITO surface at 4000 rpm for 60 seconds. Anneal the substrates at 120 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized poly(azomethine) (10 mg/mL) in chloroform. Spin-coat the polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds to form a film of approximately 80 nm. Anneal the film at 80 °C for 20 minutes inside the glovebox.

  • Electron Transport Layer (ETL) Deposition: Transfer the substrates to a thermal evaporator. Deposit a 30 nm thick layer of TPBi onto the emissive layer at a rate of 1-2 Å/s under a high vacuum (< 10-6 Torr).

  • Electron Injection Layer (EIL) and Cathode Deposition: Subsequently, deposit a 1 nm thick layer of LiF, followed by a 100 nm thick layer of Al as the cathode at a rate of 0.1 Å/s and 5 Å/s, respectively.

  • Encapsulation: Encapsulate the fabricated devices using a UV-curable epoxy resin and a glass slide to protect the organic layers from moisture and oxygen.

cluster_workflow OLED Fabrication Workflow Start Start Clean_ITO Clean ITO Substrate Start->Clean_ITO Spin_Coat_HIL Spin-Coat PEDOT:PSS (HIL) Clean_ITO->Spin_Coat_HIL Anneal_HIL Anneal HIL Spin_Coat_HIL->Anneal_HIL Spin_Coat_EML Spin-Coat this compound Polymer (EML) Anneal_HIL->Spin_Coat_EML Anneal_EML Anneal EML Spin_Coat_EML->Anneal_EML Evaporate_ETL Thermally Evaporate TPBi (ETL) Anneal_EML->Evaporate_ETL Evaporate_EIL Thermally Evaporate LiF (EIL) Evaporate_ETL->Evaporate_EIL Evaporate_Cathode Thermally Evaporate Al (Cathode) Evaporate_EIL->Evaporate_Cathode Encapsulate Encapsulate Device Evaporate_Cathode->Encapsulate End End Encapsulate->End

Caption: Step-by-step workflow for OLED device fabrication.

Device Characterization

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).

ParameterInstrumentDescription
J-V-L CharacteristicsSource Meter and PhotometerMeasures current density and luminance as a function of applied voltage.
Electroluminescence (EL) SpectrumSpectrometerDetermines the emission color and purity of the device.
External Quantum Efficiency (EQE)Integrating Sphere with Source MeterCalculates the ratio of photons emitted to electrons injected.
CIE CoordinatesSpectrometer with SoftwareDefines the color of the emitted light on the CIE 1931 color space diagram.

Charge Transport and Emission Mechanism

The operation of the OLED device involves several key steps. Holes are injected from the ITO anode and transported through the PEDOT:PSS HIL. Electrons are injected from the Al cathode and transported through the TPBi ETL. These charge carriers meet and recombine within the this compound-based emissive layer, forming excitons. The radiative decay of these excitons results in the emission of light. The donor-acceptor nature of the polymer facilitates charge transport and can lead to efficient electroluminescence.

cluster_device OLED Device Structure Anode Anode (ITO) HIL HIL (PEDOT:PSS) Anode->HIL EML EML (this compound Polymer) HIL->EML Recombination Exciton Formation (Recombination) EML->Recombination ETL ETL (TPBi) ETL->EML Cathode Cathode (Al) Cathode->ETL Hole_Source Hole Injection Hole_Source->Anode Electron_Source Electron Injection Electron_Source->Cathode Light_Emission Light Emission Recombination->Light_Emission

Caption: Charge transport and emission pathway in the OLED.

Disclaimer: The quantitative data and specific material choices in these protocols are representative and intended to guide research. Optimal conditions and material combinations should be determined through systematic experimentation.

References

Application Note: A Detailed Protocol for the Synthesis of 5-Fluorooxindole, a Key Sunitinib Precursor, from 5-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sunitinib (B231) (marketed as Sutent®) is a crucial oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It plays a significant role in oncology by targeting multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression, including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). A key intermediate in the industrial synthesis of Sunitinib is 5-fluorooxindole (B20390) (also known as 5-fluoroindolin-2-one). This document provides a detailed, step-by-step protocol for the synthesis of this precursor from the readily available starting material, 5-Fluoroisatin, via a Wolff-Kishner reduction.

Reaction Principle: The synthesis involves the reduction of the C3-carbonyl group of this compound. This is achieved using hydrazine (B178648) hydrate (B1144303), which first forms a hydrazone intermediate. Upon heating, this intermediate is converted to the final product, 5-fluorooxindole, with the evolution of nitrogen gas. Careful control of reaction conditions, particularly the concentration of hydrazine hydrate, is crucial for optimizing yield and ensuring operational safety on a larger scale.[1]

Experimental Protocol

1. Materials and Equipment:

  • Reagents:

    • This compound (CAS: 443-69-6)

    • Hydrazine Hydrate (90% aqueous solution recommended)[1]

    • Deionized Water

    • Ethanol (B145695) (for washing/purification, optional)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer or temperature probe

    • Heating mantle with magnetic stirrer

    • Buchner funnel and filtration flask

    • Vacuum pump

    • Standard laboratory glassware

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis

2. Synthesis Procedure:

The following protocol is based on established methods for the Wolff-Kishner reduction of this compound.[1][2]

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: Charge the flask with this compound. For every 1.0 equivalent of this compound, add approximately 5.0-10.0 equivalents of 90% hydrazine hydrate. Note: Using a higher concentration of hydrazine hydrate (e.g., 90%) is reported to minimize frothing and improve reaction control compared to lower concentrations (e.g., 55%).[1]

  • Heating and Reflux: Heat the neat mixture under stirring to approximately 110-120°C.[2] Once this temperature is reached, maintain a gentle reflux. The reaction progress can be monitored by observing the evolution of nitrogen gas.

  • Reaction Time: Continue heating for 2-4 hours or until Thin Layer Chromatography (TLC) or HPLC analysis indicates the complete consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 5-fluorooxindole, will precipitate out of the solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual hydrazine hydrate and other water-soluble impurities. An optional wash with cold ethanol can be performed for further purification.[3]

  • Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.

  • Analysis: Characterize the final product using standard analytical techniques (¹H NMR, Mass Spectrometry) and determine its purity by HPLC.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-fluorooxindole from this compound.

ParameterValueReference
Starting Material This compoundN/A
Key Reagent Hydrazine Hydrate (90%)[1]
Reaction Temperature 110-120°C[2]
Typical Yield > 75%[1]
Product Purity (HPLC) > 99.8%[1]
Final Product 5-FluorooxindoleN/A

Visualizations

Synthesis Workflow

The diagram below illustrates the key steps in the synthesis of the Sunitinib precursor, 5-fluorooxindole.

Synthesis_Workflow Start This compound Process Wolff-Kishner Reduction (110-120°C) Start->Process Reagent Hydrazine Hydrate (90%) Reagent->Process Workup Cooling, Filtration, Washing & Drying Process->Workup Product 5-Fluorooxindole (Sunitinib Precursor) Workup->Product Sunitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GF->RTK Binding Phosphorylation Dimerization & Autophosphorylation RTK->Phosphorylation Signaling Downstream Signaling (MAPK, PI3K/Akt) Phosphorylation->Signaling Response Tumor Growth & Angiogenesis Signaling->Response Sunitinib Sunitinib Sunitinib->Phosphorylation Inhibits

References

Application Notes and Protocols for 5-Fluoroisatin Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting condensation reactions with 5-fluoroisatin. This versatile fluorinated heterocyclic building block is a key intermediate in the synthesis of a wide range of biologically active compounds, including potential anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable scaffold in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] The carbonyl group at the C-3 position of the isatin (B1672199) core is highly reactive and readily undergoes condensation reactions with various nucleophiles, particularly primary amines and compounds with active methylene (B1212753) groups.[2][3] These reactions, often of the Knoevenagel or Schiff base formation type, are fundamental for the synthesis of diverse heterocyclic compounds, including chalcones, hydrazones, and other derivatives with significant pharmacological potential.[2][4][5]

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes quantitative data from representative condensation reactions involving this compound.

Product TypeReactantsSolventCatalyst/ConditionsReaction TimeYield (%)Melting Point (°C)
Schiff BaseThis compound, 4-AminoacetophenoneEthanol (B145695)Glacial Acetic Acid (slightly acidic, pH 4-6), RefluxNot SpecifiedNot SpecifiedNot Specified
This compound-Chalcone ConjugateSchiff base of this compound, 4-NitrobenzaldehydeEthanol10% NaOH12.5 hours83%285-287
bis-Schiff BasesThis compound, Aromatic primary bis-aminesWaterNone (Solvent-free conditions also possible)Not SpecifiedHigh yields reportedNot Specified
ThiosemicarbazoneThis compound, ThiosemicarbazideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

General Protocol for Schiff Base Formation

This protocol describes the condensation of this compound with a primary amine to yield a Schiff base.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminoacetophenone)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of the primary amine to the solution.

  • Adjust the pH of the reaction mixture to 4-6 by the dropwise addition of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using appropriate analytical techniques such as ¹H-NMR and FT-IR spectroscopy.[2][4][5]

General Protocol for Knoevenagel-type Condensation to form Chalcones

This protocol outlines the synthesis of a this compound-chalcone conjugate from a this compound-derived Schiff base and an aromatic aldehyde.

Materials:

  • This compound-derived Schiff base (e.g., from the protocol above)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound-derived Schiff base in ethanol in a beaker or flask with stirring.

  • Add 10% NaOH solution to the mixture and continue stirring for approximately 10 minutes.[2]

  • Cool the mixture in an ice bath.

  • Gradually add an equimolar amount of the aromatic aldehyde to the cooled mixture.

  • Allow the reaction mixture to stir for 30 minutes in the ice bath, then continue stirring at room temperature for 12 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, add cool water to the reaction mixture to induce precipitation of the product.[2]

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from 70% ethanol to obtain the purified chalcone (B49325) conjugate.[2]

  • Confirm the structure of the product using analytical methods such as ¹H-NMR and FT-IR.[2][4][5]

Mandatory Visualization

G Experimental Workflow for this compound Condensation cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants This compound & Amine/Active Methylene Compound Mixing Mixing and Dissolving Reactants->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalysis Addition of Catalyst (e.g., Acetic Acid/NaOH) Mixing->Catalysis Heating Heating/Reflux or Stirring at RT Catalysis->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Precipitation Precipitation/ Solvent Removal Monitoring->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, FT-IR, MP) Recrystallization->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Fluoroisatin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of 5-Fluoroisatin and its derivatives. The information compiled is based on findings from multiple research studies and established microbiological methods.

Introduction

This compound, a derivative of isatin (B1672199), has emerged as a promising scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial properties.[1][2][3] The incorporation of a fluorine atom at the 5-position of the isatin ring can enhance its pharmacological properties.[4] This document outlines the standard procedures for evaluating the in vitro antimicrobial efficacy of this compound compounds against various pathogenic microorganisms.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as by measuring the zone of inhibition in diffusion assays. The following tables summarize the reported antimicrobial activities of various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Isatin-quinoline conjugate 11a MRSA (clinical isolate)0.006[5]
Isatin-quinoline conjugate 11a Streptococcus mutans0.0002[5]
Spiropyrrolidine derivative 5a Staphylococcus aureus ATCC 259233.9
Spiropyrrolidine derivative 5h Micrococcus luteus NCIMB 816631.5
Isatin-benzofuran derivative 46d Various bacterial strains0.20 - 0.30[6]
Isatin-benzofuran derivative 46f Various bacterial strains0.20 - 0.30[6]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives

Compound/DerivativeTest OrganismMBC (mg/mL)Reference
Isatin-quinoline conjugate 10a-f MRSA (clinical isolate)0.05 - 5[5]
Isatin-quinoline conjugate 11a-f MRSA (clinical isolate)0.05 - 5[5]
Isatin-quinoline conjugate 10a-f Streptococcus mutans0.0004 - 5[5]
Isatin-quinoline conjugate 11a-f Streptococcus mutans0.0004 - 5[5]
Spiropyrrolidine derivative 5a Staphylococcus aureus ATCC 259230.0315

Table 3: Zone of Inhibition of this compound Derivatives

Compound/DerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
5-Fluoro-isatin thiosemicarbazone Cmpd 2 Proteus vulgarisNot Specified30
Isatin-quinoline conjugate 11a MRSA (clinical isolate)Not Specified47.33 ± 0.60[5]
Isatin-quinoline conjugate 11c MRSA (clinical isolate)Not Specified30.72 ± 1.00[5]
Isatin-quinoline conjugate 11a Streptococcus mutansNot Specified46.3 ± 1[5]
Spiropyrrolidine derivative 5a Staphylococcus aureus ATCC 25923Not Specified31

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific testing of this compound compounds.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth with solvent)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure absorbance.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Spreader or sterile loop

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC wells:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating:

    • Spot or spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Protocol 3: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip

  • This compound compound solution of known concentration

  • Positive control antibiotic disc/solution

  • Negative control (solvent)

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Creating Wells:

    • Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[7][8]

  • Adding the Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound compound solution into each well.[9] Also, add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is measured in millimeters (mm).[10]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_diffusion Agar Well Diffusion Compound_Prep Prepare this compound Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Add_Compound Add Compound Solution to Wells Compound_Prep->Add_Compound Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Lawn_Culture Create Bacterial Lawn on Agar Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate at 37°C for 18-24h Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubate_MBC->Read_MBC Create_Wells Punch Wells in Agar Lawn_Culture->Create_Wells Create_Wells->Add_Compound Incubate_Diffusion Incubate at 37°C for 18-24h Add_Compound->Incubate_Diffusion Measure_Zone Measure Zone of Inhibition (mm) Incubate_Diffusion->Measure_Zone G cluster_pathway Bacterial Peptidoglycan Synthesis Pathway Lipid_II_Synthesis Lipid II Synthesis (Precursor formation) Transglycosylation Transglycosylation (Glycan chain elongation) Lipid_II_Synthesis->Transglycosylation Lipid II Transpeptidation Transpeptidation (Peptide cross-linking) Transglycosylation->Transpeptidation Nascent glycan chain Cell_Wall Stable Peptidoglycan Cell Wall Transpeptidation->Cell_Wall Fluoroisatin This compound Compound PGT Peptidoglycan Glycosyltransferase (PGT) Fluoroisatin->PGT Inhibits PGT->Transglycosylation Catalyzes

References

Application Notes: Synthesis of D-A-π-A type sensitizer based on 5-fluoroisatin derivative for dye-sensitized solar cells - Creative Biolabs

Author: BenchChem Technical Support Team. Date: December 2025

General procedure for synthesis of 5-fluoroisatin derivatives. A mixture of this compound (1.0 eq.), K2CO3 (2.0 eq.) and alkyl bromide (1.2 eq.) in DMF (10 mL) was stirred at 80 oC for 6 h. After completion of reaction, the mixture was poured into ice water. The resulting solid was filtered, washed with water and dried to give the desired product. ... A mixture of this compound (1.0 eq.), K2CO3 (2.0 eq.) and alkyl bromide (1.2 eq.) in DMF (10 mL) was stirred at 80 oC for 6 h. After completion of reaction, the mixture was poured into ice water. The resulting solid was filtered, washed with water and dried to give the desired product. 1

Synthesis and Characterization of New this compound-Chalcone Conjugates with Expected Antimicrobial Activity - ResearchGate

A new seven of this compound-chalcone conjugates in this study were synthesized. The structures and purity of the final compounds 5(a–g) have been confirmed by ¹H-NMR and FT-IR spectroscopy. The antimicrobial activity of 5- fluoroisatin is increased by a modification on carbonyl group at position 3 and condensation with chalcone (B49325) moiety to give this compound-chalcone conjugates 5(a–g). The target compounds 5(a–g) appeared to be good candidates as antibacterial

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Fluoroisatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Fluoroisatin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are the Sandmeyer isatin (B1672199) synthesis and the Stolle isatin synthesis. Both methods start from 4-fluoroaniline (B128567) and offer distinct advantages and challenges. The Sandmeyer synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[1] The Stolle synthesis is also a two-step procedure that begins with the acylation of 4-fluoroaniline with oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to form the isatin ring.[2]

Q2: Which synthesis method generally provides a higher yield for this compound?

A2: While specific yield data for this compound can vary depending on the optimization of reaction conditions, the Sandmeyer synthesis is often reported with good to excellent yields for isatin and its derivatives, with yields for the intermediate isonitrosoacetanilide reaching up to 80-91% and the final cyclization step yielding 71-78% for the parent isatin.[3] The Stolle synthesis is considered a strong alternative, though yields can be sensitive to the choice of Lewis acid and reaction conditions.[4][5] For some substituted isatins, modifications to the Sandmeyer protocol, such as using methanesulfonic acid, have been shown to improve yields, especially for starting materials with poor solubility in sulfuric acid.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of 98% or higher, as determined by techniques such as High-Performance Liquid Chromatography (HPLC).[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Sandmeyer Isatin Synthesis: Troubleshooting

Problem 1: Low yield of the final this compound product.

Potential Cause Troubleshooting Strategy
Incomplete formation of the isonitroso-4'-fluoroacetanilide intermediate. Ensure vigorous boiling during the reaction of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to drive the reaction to completion. Use of sodium sulfate (B86663) is recommended to help salt out the product.[3]
Formation of isatin oxime byproduct during cyclization. The primary byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime, which forms during the acid-catalyzed cyclization. To minimize its formation, a "decoy agent" such as acetone (B3395972) can be added during the reaction quench or extraction phase. This agent reacts with and removes species that lead to oxime formation, thereby increasing the yield of the desired isatin.
Poor solubility of the isonitroso-4'-fluoroacetanilide intermediate in sulfuric acid. For intermediates with low solubility in concentrated sulfuric acid, consider using alternative acids like methanesulfonic acid or polyphosphoric acid for the cyclization step. These can improve solubility and lead to higher yields.
Suboptimal temperature control during cyclization. Carefully control the temperature during the addition of the isonitroso-4'-fluoroacetanilide to the acid, keeping it between 60-70°C. After the addition, heating to 80°C for a short period (e.g., 10 minutes) can ensure the completion of the reaction without promoting side reactions.[3]

Problem 2: Difficulty in purifying the final this compound product.

Potential Cause Troubleshooting Strategy
Presence of the isatin oxime impurity. If the isatin oxime is present, purification can be achieved by recrystallization. Alternatively, employing the "decoy agent" strategy during the workup will significantly reduce the formation of this impurity, simplifying purification.
Residual starting materials or intermediates. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting materials remain, consider extending the reaction time or optimizing the temperature. Thorough washing of the crude product with cold water is crucial to remove any remaining acid.[3]
Product is an oil or goo after workup. This can sometimes occur if residual solvent (like DMF, if used in a variation of the synthesis) is present or if the product is impure. Trituration (scraping and stirring the oil with a non-solvent like hexane) can sometimes induce solidification.[2] If the product is indeed an oil at room temperature, purification by column chromatography may be necessary.
Stolle Isatin Synthesis: Troubleshooting

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Strategy
Inefficient acylation of 4-fluoroaniline. Ensure that anhydrous conditions are maintained during the reaction with oxalyl chloride, as moisture can decompose the acid chloride. The reaction is typically performed at 0°C and then allowed to warm to room temperature.[4]
Suboptimal Lewis acid for cyclization. The choice of Lewis acid is critical. Aluminum chloride (AlCl₃) is commonly used, but other Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) can also be effective.[7] The optimal Lewis acid and its stoichiometry may need to be determined empirically for this compound.
Decomposition of the intermediate or product. The Friedel-Crafts cyclization can be an aggressive reaction. Careful control of the reaction temperature is important to prevent decomposition. The reaction is often started at a low temperature and then gradually warmed.

Problem 2: Formation of regioisomeric byproducts.

Potential Cause Troubleshooting Strategy
Use of a meta-substituted aniline (B41778). While not directly applicable to 4-fluoroaniline, it is a known issue with the Stolle synthesis when using meta-substituted anilines, which can lead to a mixture of 4- and 6-substituted isatins. This highlights the importance of starting with a para-substituted aniline for regioselective synthesis of 5-substituted isatins.

Experimental Protocols

Sandmeyer Synthesis of this compound

This protocol is adapted from the well-established procedure for isatin synthesis.[3]

Part A: Synthesis of Isonitroso-4'-fluoroacetanilide

  • In a suitable reaction vessel, dissolve chloral hydrate (0.54 mol) in water (1200 mL).

  • Add crystallized sodium sulfate (1300 g) to the solution.

  • In a separate beaker, prepare a solution of 4-fluoroaniline (0.5 mol) in water (300 mL) and concentrated hydrochloric acid (0.52 mol).

  • Add the 4-fluoroaniline solution to the reaction vessel.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in water (500 mL).

  • Heat the mixture to a vigorous boil, which should be achieved in approximately 40-45 minutes.

  • Continue boiling for 1-2 minutes, during which the isonitroso-4'-fluoroacetanilide will begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the crystallization.

  • Filter the product via suction and air-dry. The expected yield is in the range of 80-91%.

Part B: Cyclization to this compound

  • Carefully warm concentrated sulfuric acid (326 mL) to 50°C in a large round-bottom flask equipped with a mechanical stirrer.

  • Slowly add the dry isonitroso-4'-fluoroacetanilide (0.46 mol) from Part A, maintaining the reaction temperature between 60°C and 70°C. Use external cooling to manage the exothermic reaction.

  • After the addition is complete, heat the solution to 80°C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto a large volume of cracked ice (10-12 times the volume of the acid).

  • Allow the mixture to stand for 30 minutes to allow the this compound to precipitate.

  • Filter the crude product with suction and wash thoroughly with cold water to remove all traces of sulfuric acid.

  • Air-dry the final product. The expected yield of crude this compound is typically in the range of 71-78%.

Stolle Synthesis of this compound

This is a general procedure based on the principles of the Stolle synthesis.[2][4]

Part A: Synthesis of N-(4-fluorophenyl)oxalyl chloride

  • In a fume hood, dissolve 4-fluoroaniline (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The solvent can be removed under reduced pressure to yield the crude N-(4-fluorophenyl)oxalyl chloride, which may be used directly in the next step.

Part B: Intramolecular Friedel-Crafts Cyclization

  • In a separate reaction vessel, place a suitable Lewis acid (e.g., aluminum chloride, 2.5 equivalents) under an inert atmosphere.

  • Cool the Lewis acid to 0°C and slowly add the crude N-(4-fluorophenyl)oxalyl chloride from Part A.

  • After the addition is complete, the reaction mixture is typically heated to promote cyclization. The optimal temperature and time will depend on the specific substrate and Lewis acid used and may require careful optimization.

  • Upon completion of the reaction (monitored by TLC), the reaction is quenched by carefully pouring it onto ice.

  • The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is typically achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterSandmeyer SynthesisStolle Synthesis
Starting Material 4-Fluoroaniline4-Fluoroaniline
Key Reagents Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄Oxalyl chloride, Lewis Acid (e.g., AlCl₃)
Reported Yield Generally good to high (e.g., >70% for parent isatin)[3]Variable, dependent on substrate and Lewis acid
Key Byproduct Isatin oximePotential for regioisomers with m-substituted anilines
Advantages Well-established, often high yieldingGood alternative, useful for N-substituted isatins[4]
Challenges Solubility of intermediate, byproduct formationRequires anhydrous conditions, optimization of Lewis acid

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitroso-4'-fluoroacetanilide Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification A 4-Fluoroaniline C Isonitroso-4'-fluoroacetanilide A->C Reaction in aq. Na2SO4, heat B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitroso-4'-fluoroacetanilide E This compound D->E Conc. H2SO4, 60-80°C F Isatin Oxime (Byproduct) D->F Side Reaction G Crude Product E->G F->G H Purified this compound G->H Recrystallization / Column Chromatography I Decoy Agent (e.g., Acetone) I->G Reduces Oxime Formation

Caption: Workflow for the Sandmeyer synthesis of this compound.

Stolle_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_workup Workup & Purification A 4-Fluoroaniline C N-(4-fluorophenyl)oxalyl chloride A->C Anhydrous Solvent, 0°C to RT B Oxalyl Chloride B->C D N-(4-fluorophenyl)oxalyl chloride E This compound D->E Lewis Acid (e.g., AlCl3), heat F Crude Product E->F Quench with ice, extract G Purified this compound F->G Recrystallization / Column Chromatography

Caption: Workflow for the Stolle synthesis of this compound.

Troubleshooting_Logic Start Low Yield in this compound Synthesis Method Which Synthesis Method? Start->Method Sandmeyer Sandmeyer Synthesis Method->Sandmeyer Sandmeyer Stolle Stolle Synthesis Method->Stolle Stolle Sandmeyer_Cause Potential Causes Sandmeyer->Sandmeyer_Cause Stolle_Cause Potential Causes Stolle->Stolle_Cause Incomplete_Intermediate Incomplete Intermediate Formation Sandmeyer_Cause->Incomplete_Intermediate Check Reaction Conditions Oxime_Formation Isatin Oxime Byproduct Sandmeyer_Cause->Oxime_Formation Use Decoy Agent Solubility_Issue Poor Intermediate Solubility Sandmeyer_Cause->Solubility_Issue Use Alternative Acid Inefficient_Acylation Inefficient Acylation Stolle_Cause->Inefficient_Acylation Ensure Anhydrous Conditions Suboptimal_Lewis_Acid Suboptimal Lewis Acid Stolle_Cause->Suboptimal_Lewis_Acid Screen Lewis Acids Decomposition Decomposition Stolle_Cause->Decomposition Optimize Temperature

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting low yield in 5-Fluoroisatin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 5-Fluoroisatin.

General Troubleshooting

Question: My this compound reaction is resulting in a low yield. What are the general factors I should investigate?

Answer:

Low yields in this compound reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:

  • Reagent Quality:

    • Purity of this compound: Ensure the purity of the this compound used. Impurities can interfere with the reaction. It is commercially available with purities of >98%.

    • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like N-alkylations using strong bases (e.g., NaH).

    • Reagent Stability: Some reagents, particularly organometallics or strong bases, can degrade over time. Use fresh or properly stored reagents.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the reaction. Some reactions may require heating to overcome activation energy barriers, while others might need lower temperatures to prevent side reactions or decomposition.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts and decomposition of the desired product.

    • Atmosphere: For reactions sensitive to oxygen or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained.

  • Work-up and Purification:

    • Extraction: Inefficient extraction can lead to significant product loss. Ensure the correct solvent and pH are used for the extraction process.

    • Purification: The choice of purification method (e.g., recrystallization, column chromatography) is critical. Some N-alkylated isatins can be oily and difficult to crystallize. Trituration with a non-solvent like hexane (B92381) can sometimes induce crystallization.

Below is a flowchart to guide your general troubleshooting process.

General_Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Quality (this compound, Solvents, Other Reactants) start->reagent_quality reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions Reagents OK conclusion Optimized Protocol reagent_quality->conclusion Impurity Found & Rectified workup_purification Optimize Work-up and Purification (Extraction, Crystallization, Chromatography) reaction_conditions->workup_purification Conditions Seem Optimal reaction_conditions->conclusion Yield Improved analysis Analyze Byproducts (NMR, MS) workup_purification->analysis Yield Still Low workup_purification->conclusion Yield Improved analysis->reaction_conditions Identify Side Reactions

Caption: General troubleshooting workflow for low yield reactions.

N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound, but the yield is poor. What are the common causes and how can I improve it?

Answer:

Low yields in the N-alkylation of this compound (and isatins in general) are a common issue. The key is to achieve complete deprotonation of the isatin (B1672199) nitrogen without promoting side reactions.

Common Causes for Low Yield and Their Solutions:

Problem Potential Cause Recommended Solution
Incomplete Reaction Incomplete deprotonation: The base may not be strong enough or used in insufficient quantity.Use a stronger base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃). Ensure at least one equivalent of the base is used.
Poor solvent choice: The solvent may not effectively solvate the isatin anion and the alkylating agent.Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP).[1]
Low reactivity of alkylating agent: Some alkyl halides are less reactive and require more forcing conditions.Increase the reaction temperature or prolong the reaction time. Monitoring by TLC is crucial. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[1]
Formation of Side Products O-alkylation: This is more common when using silver salts as the base.Use alkali metal bases like K₂CO₃ or NaH to favor N-alkylation.[1]
Epoxide formation: This can occur with alkylating agents that have acidic methylene (B1212753) groups (e.g., phenacyl halides).Use a milder base and carefully control the reaction temperature.[1][2]
Decomposition: Isatin can be unstable in the presence of strong bases, especially at elevated temperatures.Avoid excessively harsh basic conditions or prolonged heating.
Difficult Purification Oily product: The N-alkylated product may be an oil, making isolation by filtration difficult.Purify by column chromatography. Attempt trituration with a non-solvent (e.g., hexane) to induce crystallization.[1]
Residual DMF: DMF can be difficult to remove and may prevent the product from solidifying.After extraction, wash the organic layer multiple times with water or brine to remove DMF. Co-evaporation with a high-boiling solvent like toluene (B28343) can also be effective.

Experimental Protocol (General):

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add Potassium Carbonate (K₂CO₃, 1.3 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the isatin anion.

  • Add the alkyl halide (1.1 mmol). For less reactive halides, a catalytic amount of Potassium Iodide (KI, 0.1 mmol) can be added.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • If a solid precipitates, filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol).

  • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.[1]

N_Alkylation_Troubleshooting cluster_deprotonation Deprotonation Issues cluster_side_reactions Side Reactions cluster_purification Purification Problems start Low Yield in N-Alkylation check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_side_reactions Side Reactions Observed? start->check_side_reactions check_purification Purification Issues? start->check_purification stronger_base Use Stronger Base (NaH, Cs₂CO₃) check_deprotonation->stronger_base Yes polar_solvent Use Polar Aprotic Solvent (DMF, NMP) check_deprotonation->polar_solvent Yes increase_temp_time Increase Temperature/Time or Use Microwave check_deprotonation->increase_temp_time Yes o_alkylation O-Alkylation -> Use Alkali Metal Base check_side_reactions->o_alkylation Yes epoxide Epoxide Formation -> Milder Base, Control Temp check_side_reactions->epoxide Yes decomposition Decomposition -> Avoid Harsh Conditions check_side_reactions->decomposition Yes oily_product Oily Product -> Column Chromatography/Trituration check_purification->oily_product Yes remove_dmf Residual DMF -> Thorough Washing/Co-evaporation check_purification->remove_dmf Yes

Caption: Troubleshooting logic for N-alkylation of this compound.

Schiff Base Formation (Condensation Reaction)

Question: My Schiff base synthesis from this compound and a primary amine is giving a low yield. How can I optimize this reaction?

Answer:

The formation of Schiff bases from this compound is a condensation reaction. Low yields are often due to an incomplete reaction or an unfavorable equilibrium.

Key Optimization Parameters:

  • Catalyst: While some reactions proceed without a catalyst, particularly in a water suspension medium, an acid catalyst is often used.[3] Glacial acetic acid is a common choice.[4]

  • Solvent: Ethanol (B145695) is a frequently used solvent.[4] However, a highly efficient and environmentally friendly method involves using a water suspension medium, which can lead to good yields and easy product isolation by filtration.[3]

  • Water Removal: The reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product side and improve the yield. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.

  • Temperature: Refluxing the reaction mixture is common to ensure the reaction goes to completion.[4]

  • Reactant Stoichiometry: Using a slight excess of the amine component can sometimes help to drive the reaction forward.

Data on Schiff Base Synthesis with this compound:

Diamine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
3,3'-DiaminodiphenylmethaneWaterNone2299.0[3]
4,4'-Diaminodiphenyl etherWaterNone1790.2[3]

Experimental Protocol (Water Suspension Method):

  • A mixture of this compound (1.0 mmol) and the primary diamine (0.5 mmol) is stirred in a small amount of water (e.g., 5-10 mL) at room temperature or with gentle heating.[3]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[3]

Experimental Protocol (Conventional Method):

  • A mixture of this compound (0.01 M), the amine (e.g., semicarbazide, 0.01 M), and a few drops of glacial acetic acid are dissolved in absolute alcohol (30 mL).[4]

  • The mixture is heated under reflux for a specified time (e.g., 3 hours).[4]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-cold water.

  • The precipitated product is filtered, dried, and recrystallized from ethanol.[4]

Pfitzinger Reaction

Question: I'm performing a Pfitzinger reaction with this compound and a ketone, but the yield of the resulting quinoline-4-carboxylic acid is low. What should I check?

Answer:

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. However, it can be prone to low yields due to several factors.

Troubleshooting the Pfitzinger Reaction:

  • Base: The choice and concentration of the base are critical. Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are required to hydrolyze the amide bond in this compound. Some studies suggest that NaOH can give significantly higher yields than KOH.

  • Solvent: Protic solvents like ethanol are commonly used.

  • Temperature and Reaction Time: The reaction often requires prolonged heating under reflux (13-24 hours).

  • Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete, which can halt the conversion.

  • Work-up: The product is typically precipitated by acidifying the reaction mixture. The pH for precipitation should be carefully controlled (usually pH 1-4).

Data on Pfitzinger Reaction with this compound:

Carbonyl CompoundBaseSolventTemperatureReaction Time (h)Yield (%)
Ethyl 3-oxohexanoateAEA–β–CD (catalyst)Water50 °C386
AcetoneKOHEthanolRefluxNot specifiedGood

Experimental Protocol (General):

  • Prepare a solution of a strong base (e.g., KOH) in a suitable solvent (e.g., ethanol).

  • Add this compound (1 equivalent) to the basic solution and reflux for about 1 hour to ensure the opening of the isatin ring.

  • Slowly add the ketone (1 equivalent) to the reaction mixture.

  • Continue to heat the mixture under reflux for an extended period (13-24 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the solution and pour it onto crushed ice.

  • Carefully acidify the mixture with a strong acid (e.g., concentrated HCl) or acetic acid to a pH of 1-4.

  • Collect the precipitated solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization.

Knoevenagel Condensation

Question: What is a reliable protocol for performing a Knoevenagel condensation with this compound, and what are the key factors for achieving a high yield?

Answer:

The Knoevenagel condensation of this compound with active methylene compounds is a C-C bond-forming reaction that yields α,β-unsaturated products.

Key Factors for a High-Yield Knoevenagel Condensation:

  • Catalyst: A base catalyst is typically required. Weak bases like piperidine (B6355638) or secondary amines are often used. Piperidinium (B107235) acetate has been shown to be an effective catalyst.

  • Active Methylene Compound: Compounds with two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate, are common substrates.

  • Solvent: The reaction can be performed in various solvents. Water has been used as an environmentally friendly option.

  • Temperature: Heating is often necessary to drive the reaction to completion. A temperature of around 100 °C is commonly employed when using water as a solvent.

Experimental Protocol (General):

  • A mixture of this compound (5.0 mmol), the active methylene compound (e.g., malononitrile, 5.0 mmol), and a catalytic amount of piperidinium acetate (e.g., 10 mg) in water is heated under reflux (around 100 °C) for 0.5-1 hour.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration.

  • The solid product is washed with cold water and dried. Further purification can be achieved by recrystallization if necessary.

Data on Knoevenagel Condensation of Isatin (as a model for this compound):

Active Methylene CompoundCatalystSolventTemperatureReaction TimeYield (%)
MalononitrilePiperidinium AcetateWater100 °C30 minGood
DimedonePiperidinium AcetateWater100 °C30 minGood

This guide provides a starting point for troubleshooting low yields in your this compound reactions. Remember that optimization is often an iterative process, and small changes in reaction conditions can have a significant impact on the outcome. Always prioritize safety and handle all chemicals with appropriate precautions.

References

Technical Support Center: 5-Fluoroisatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroisatin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most widely employed methods for the synthesis of this compound are the Sandmeyer isatin (B1672199) synthesis and the Stolle isatin synthesis.[1][2][3] Both methods utilize 4-fluoroaniline (B128567) as the starting material.

  • Sandmeyer Isatin Synthesis: This classic method involves the reaction of an aniline (B41778) (in this case, 4-fluoroaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[1][2][3][4]

  • Stolle Isatin Synthesis: This method involves the reaction of an arylamine (4-fluoroaniline) with oxalyl chloride to form an intermediate chlorooxalylanilide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride, to afford the isatin.[1][3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Sandmeyer Isatin Synthesis

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Strategy
Incomplete formation of the isonitrosoacetanilide intermediate. Ensure the reaction temperature is maintained within the optimal range, as high temperatures can lead to the decomposition of the intermediate. Use a slight excess of hydroxylamine hydrochloride and chloral hydrate to drive the reaction to completion.
Incomplete cyclization of the isonitrosoacetanilide. The concentration of sulfuric acid is critical; ensure it is sufficiently high. The reaction is often exothermic; maintain careful temperature control during the addition of the intermediate to the acid to prevent charring and decomposition.[6]
Formation of sulfonated byproducts. The strong sulfuric acid used for cyclization can lead to sulfonation of the aromatic ring, reducing the yield of the desired product.[6] Consider using alternative cyclizing agents like polyphosphoric acid or methanesulfonic acid, which have been shown to be effective for substituted isatins and may reduce side reactions.[7]
Product loss during workup. This compound has some solubility in water. Minimize the amount of water used during the workup and consider back-extraction of the aqueous layers with an appropriate organic solvent to recover any dissolved product.

Issue 2: Presence of a Dark, Tarry Substance in the Product

Potential Cause Troubleshooting Strategy
Decomposition of starting material or intermediate. The Sandmeyer reaction can be sensitive to temperature.[6] Ensure that the initial reaction to form the isonitrosoacetanilide is not overheated. During the cyclization step, add the intermediate to the sulfuric acid slowly and with efficient cooling to prevent localized overheating and subsequent polymerization/decomposition.
Side reactions of 4-fluoroaniline. Aniline derivatives can be prone to oxidation and polymerization under acidic conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Issue 3: Incomplete Cyclization Leading to Contamination with Isonitrosoacetanilide Intermediate

Potential Cause Troubleshooting Strategy
Insufficient acid strength or quantity. Ensure that concentrated sulfuric acid is used and that the ratio of acid to the intermediate is appropriate to drive the cyclization to completion.
Reaction time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting intermediate before quenching the reaction.
Poor solubility of the intermediate in sulfuric acid. For highly substituted and less soluble anilines, solubility in sulfuric acid can be an issue, leading to incomplete cyclization.[7] While 4-fluoroaniline is generally soluble, if issues persist, consider using methanesulfonic acid as the cyclization medium, which can improve the solubility of the intermediate.[7]
Stolle Isatin Synthesis

Issue 1: Formation of Polymeric Byproducts

Potential Cause Troubleshooting Strategy
Intermolecular acylation reactions. The Friedel-Crafts acylation step is intended to be intramolecular. However, under certain conditions, intermolecular reactions can occur, leading to the formation of polymeric material. Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. The slow addition of the chlorooxalylanilide intermediate to the Lewis acid catalyst can also help.
Excessive Lewis acid catalyst. While catalytic, an excess of the Lewis acid can promote side reactions and polymerization. Optimize the stoichiometry of the Lewis acid (e.g., AlCl₃) to find the minimum amount required for efficient cyclization.

Issue 2: Low Yield and Presence of Unreacted Starting Material

Potential Cause Troubleshooting Strategy
Deactivation of the Lewis acid catalyst. The Stolle synthesis is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used to prevent the deactivation of the Lewis acid catalyst.
Insufficient reaction temperature or time for cyclization. The Friedel-Crafts cyclization may require heating. Monitor the reaction by TLC to determine the optimal temperature and reaction time for the complete conversion of the intermediate.
Formation of a stable complex between the product and the Lewis acid. The carbonyl groups of the isatin product can coordinate with the Lewis acid, potentially hindering the reaction progress. Ensure a proper aqueous workup with quenching to break this complex and isolate the product.

Issue 3: Formation of Regioisomers (less common for this compound)

While the fluorine atom at the 4-position of the starting aniline strongly directs the cyclization to the desired 5-position in this compound, the formation of other regioisomers is a possibility in Friedel-Crafts reactions with less specifically substituted anilines. Careful analysis of the product mixture by NMR or other spectroscopic techniques is recommended to confirm the regioselectivity of the reaction.

Experimental Protocols & Data

General Synthetic Schemes

Below are the generalized reaction schemes for the Sandmeyer and Stolle syntheses of this compound.

Sandmeyer Synthesis of this compound

Sandmeyer_Synthesis 4-Fluoroaniline 4-Fluoroaniline Isonitrosoacetanilide_Intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide 4-Fluoroaniline->Isonitrosoacetanilide_Intermediate Chloral hydrate, NH2OH·HCl, Na2SO4 This compound This compound Isonitrosoacetanilide_Intermediate->this compound conc. H2SO4, heat Stolle_Synthesis 4-Fluoroaniline 4-Fluoroaniline Chlorooxalylanilide_Intermediate N-(4-fluorophenyl)oxamoyl chloride 4-Fluoroaniline->Chlorooxalylanilide_Intermediate Oxalyl chloride This compound This compound Chlorooxalylanilide_Intermediate->this compound Lewis Acid (e.g., AlCl3), heat Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No sandmeyer_low_yield Sandmeyer: Incomplete reaction or sulfonation? check_yield->sandmeyer_low_yield Yes (Sandmeyer) stolle_low_yield Stolle: Catalyst deactivation or incomplete cyclization? check_yield->stolle_low_yield Yes (Stolle) tar_formation Tarry Byproducts? check_purity->tar_formation Yes end Pure this compound check_purity->end No optimize_sandmeyer Optimize Sandmeyer: - Check reagent stoichiometry - Use alternative acid sandmeyer_low_yield->optimize_sandmeyer optimize_stolle Optimize Stolle: - Ensure anhydrous conditions - Optimize temperature/time stolle_low_yield->optimize_stolle incomplete_cyclization Incomplete Cyclization? tar_formation->incomplete_cyclization No control_temp Strict temperature control tar_formation->control_temp Yes optimize_cyclization Optimize Cyclization: - Increase acid concentration/time - Use alternative acid incomplete_cyclization->optimize_cyclization Yes purification Purification Strategy: - Recrystallization - Column Chromatography incomplete_cyclization->purification No optimize_sandmeyer->purification optimize_stolle->purification control_temp->purification optimize_cyclization->purification purification->end

References

Technical Support Center: Purification of 5-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges associated with 5-Fluoroisatin derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Recovery of Purified Compound After Column Chromatography

Possible Causes:

  • High Polarity of the Derivative: this compound and its derivatives can be quite polar, leading to strong adsorption on silica (B1680970) gel.

  • Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to effectively move the compound off the column.

  • Compound Precipitation on the Column: If the compound has low solubility in the loading solvent or the initial mobile phase, it may precipitate at the top of the column.

Troubleshooting Steps:

  • Solvent System Optimization: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems. A good starting point for many this compound derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Aim for an Rf value of 0.2-0.3 for your target compound. If your compound is not moving from the baseline, consider more polar solvent systems such as dichloromethane (B109758)/methanol (B129727).

  • Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to first elute less polar impurities and then effectively move your more polar target compound.

  • "Dry Loading" Technique: For compounds with limited solubility, pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent and then load the dry silica-adsorbed sample onto the top of your column. This prevents precipitation issues that can occur when loading a concentrated solution.

  • Alternative Stationary Phases: If silica gel proves too retentive, consider using a less polar stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the derivative is sufficiently non-polar). For fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[2]

Issue 2: Product "Oils Out" During Recrystallization

Possible Causes:

  • High Concentration of Impurities: Impurities can act as a eutectic mixture, lowering the melting point of your compound and preventing crystallization.

  • Inappropriate Recrystallization Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.

Troubleshooting Steps:

  • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For many this compound derivatives, ethanol (B145695) and methanol are effective recrystallization solvents.[1][3] If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Insulating the flask can help to promote slow cooling and the formation of larger, purer crystals.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a short silica gel plug or an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions involving this compound?

A1: Common impurities include unreacted starting materials (e.g., this compound, amines, aldehydes), reagents, and byproducts from side reactions. For instance, in the synthesis of Schiff bases, incomplete condensation can leave starting materials in the final product.[1][4]

Q2: Which analytical techniques are best for assessing the purity of this compound derivatives?

A2: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for determining the purity of this compound derivatives.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify impurities.[3][6] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Q3: What are the general strategies for purifying this compound derivatives?

A3: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the physical properties of the derivative (e.g., solid vs. oil), its polarity, and the nature of the impurities. For many solid derivatives, recrystallization from solvents like ethanol is a simple and effective first step.[1][3][6] Column chromatography on silica gel is often used for further purification or for compounds that do not crystallize easily.[1]

Data Presentation

Table 1: Common Recrystallization Solvents for this compound Derivatives

Derivative TypeRecrystallization Solvent(s)Reference(s)
Schiff BasesEthanol[1][6]
HydrazonesEthanol[7]
ThiazolidinonesEthanol[3]
ThiazolesMethanol[3]

Table 2: Typical Column Chromatography Conditions for this compound Derivatives

Derivative TypeStationary PhaseMobile Phase SystemRatio (v/v)Reference(s)
Schiff BasesSilica Gel GHexane : Ethyl Acetate95 : 5[1]
General Fluorinated CompoundsSilica GelPetroleum Ether : Ethyl Acetate10:1 to 4:1[8]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Schiff Base Derivative

  • Dissolution: Place the crude this compound Schiff base derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the filtration funnel to prevent premature crystallization.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography of a this compound Derivative

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A mixture of hexane and ethyl acetate is a common starting point.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, use the "dry loading" method described in the troubleshooting section. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude this compound Derivative Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temp Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Tree start Purification Issue with this compound Derivative issue_type What is the main problem? start->issue_type recrystallization Recrystallization Failure issue_type->recrystallization Recrystallization chromatography Poor Chromatography Separation issue_type->chromatography Chromatography recrystallization_symptom Symptom? recrystallization->recrystallization_symptom chromatography_symptom Symptom? chromatography->chromatography_symptom oiling_out Product Oils Out recrystallization_symptom->oiling_out Oiling Out no_crystals No Crystals Form recrystallization_symptom->no_crystals No Crystals oiling_solution 1. Cool Slowly 2. Change Solvent 3. Pre-purify oiling_out->oiling_solution no_crystals_solution 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_crystals->no_crystals_solution low_recovery Low Recovery chromatography_symptom->low_recovery Low Recovery poor_separation Co-eluting Impurities chromatography_symptom->poor_separation Poor Separation low_recovery_solution 1. Use More Polar Eluent 2. Use 'Dry Loading' 3. Consider Alumina low_recovery->low_recovery_solution poor_separation_solution 1. Optimize Solvent System (TLC) 2. Use Gradient Elution 3. Try Different Stationary Phase poor_separation->poor_separation_solution

Caption: A troubleshooting decision tree for common purification challenges.

References

overcoming solubility issues of 5-Fluoroisatin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroisatin and its derivatives. The following information addresses common solubility issues and provides guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a reddish-brown crystalline powder.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[2][3] Its solubility in aqueous solutions is limited, which is a common challenge for many small molecule drug candidates.[4]

Q2: I am observing poor solubility of my this compound compound in my aqueous assay buffer. What can I do?

A2: Poor aqueous solubility is a known issue for many isatin (B1672199) derivatives. To overcome this, you can try several approaches:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[5] Be mindful of the final solvent concentration, as high concentrations of organic solvents can affect biological assays. For cell-based experiments, the final DMSO concentration should typically not exceed 0.1%.[5]

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can often be improved by adjusting the pH of the solution.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to increase the solubility of hydrophobic compounds.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, liposomes, or solid dispersions may be necessary.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-purity organic solvent. DMSO is a common choice for biological assays.[5] For example, you can prepare a 10 mM or higher stock solution in DMSO. Store stock solutions at -20°C or -80°C to ensure stability.[5][6] When preparing your working solution, dilute the stock solution into your final assay buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility limit in the final buffer has been exceeded.- Increase the proportion of co-solvent if permissible for your experiment.- Lower the final concentration of the compound.- Use a solubilizing agent such as a surfactant or cyclodextrin (B1172386) in your buffer.- Gently warm the solution or use sonication to aid dissolution.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Visually inspect for any precipitation before running the assay.- Prepare fresh dilutions from the stock solution for each experiment.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles.
Compound appears to have low potency in cell-based assays. The actual intracellular concentration is low due to poor membrane permeability or efflux.- While related to solubility, this is a distinct issue. Consider modifying the compound's structure to improve its physicochemical properties.- Use formulation strategies like nanoparticles to enhance cellular uptake.

Quantitative Solubility Data

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
ChloroformSoluble[2][3]
MethanolSoluble[3]
WaterPoorly Soluble[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution of this compound with a molecular weight of 165.12 g/mol , dissolve 1.6512 mg in 1 mL of DMSO).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Signaling Pathways and Experimental Workflows

This compound and its derivatives have been investigated for their potential as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of these pathways is a hallmark of cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9]

Below is a representative diagram of a generic kinase inhibitor experimental workflow and a simplified diagram of the PI3K/Akt/mTOR signaling pathway, which could be a potential target for this compound derivatives.

G Experimental Workflow: Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) D Dispense Kinase, Substrate, and this compound into Plate A->D B Prepare Kinase and Substrate Solution B->D C Prepare Assay Buffer C->D E Incubate to Allow Kinase Reaction D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 1: A generalized workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation and Survival mTOR->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K

Figure 2: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for kinase inhibitors derived from this compound.

References

Technical Support Center: Optimizing Condensation Reactions of 5-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions of 5-Fluoroisatin condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with this compound?

A1: this compound is a versatile substrate for various condensation reactions, primarily involving the reactive carbonyl group at the C-3 position. The most common reactions include:

  • Schiff Base Formation: Condensation with primary amines to form imines.

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) to yield 3-ylideneoxindole derivatives.

  • Chalcone Synthesis: A multi-step process often involving the formation of a Schiff base intermediate followed by a Claisen-Schmidt condensation.

  • Condensation with Hydrazines and Related Compounds: Forming hydrazones, semicarbazones, and thiosemicarbazones.

  • Condensation with Rhodanine (B49660) Derivatives: Leading to the formation of 5-ylidene rhodanine products.

Q2: What are the key parameters to consider when optimizing a this compound condensation reaction?

A2: The success of a this compound condensation reaction is highly dependent on the careful optimization of several key parameters:

  • Catalyst: The choice of catalyst, whether acidic or basic, is crucial and depends on the specific reaction. Common catalysts include piperidine (B6355638), pyridine (B92270), glacial acetic acid, and sodium hydroxide. In some cases, catalyst-free conditions, particularly in water, have proven effective.

  • Solvent: The solvent plays a significant role in reactant solubility and reaction kinetics. Ethanol is a commonly used solvent, but other options like methanol, water, and even solvent-free conditions should be considered.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.

  • Reactant Stoichiometry: The molar ratio of this compound to the condensing agent can influence the yield and purity of the product.

Q3: Are there any "green" or environmentally friendly methods for performing this compound condensations?

A3: Yes, several studies have focused on developing more environmentally benign protocols. A notable example is the condensation of this compound with diamines to form bis-Schiff bases in a water suspension medium without the need for an acid catalyst.[1] This method offers the advantages of using a non-toxic solvent and simplifying product isolation.

Troubleshooting Guides

Low or No Product Yield

Problem: The condensation reaction is resulting in a low yield or no desired product.

Potential Cause Troubleshooting Step
Inactive Reactants Ensure the purity of this compound and the condensing agent. Impurities can inhibit the reaction.
Inappropriate Catalyst The choice of catalyst is critical. For Knoevenagel condensations, weak bases like piperidine or pyridine are often effective. For Schiff base formation, a catalytic amount of acid (e.g., glacial acetic acid) may be necessary.[2]
Unsuitable Solvent The reactants may not be sufficiently soluble in the chosen solvent. Try alternative solvents such as ethanol, methanol, or a mixture. For some reactions, solvent-free conditions or using water as a medium can be surprisingly effective.[1]
Incorrect Reaction Temperature Some condensation reactions require heating to proceed at an appreciable rate. Consider increasing the temperature or using microwave irradiation to enhance the reaction kinetics.[3]
Steric Hindrance If the condensing agent is sterically bulky, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
Formation of Side Products

Problem: The reaction is producing significant amounts of unintended side products.

Potential Cause Troubleshooting Step
Self-condensation of the active methylene compound This can occur in the presence of a strong base. Use a weaker base or a catalytic amount of a suitable catalyst.
Decomposition of Reactants or Products Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Multiple Reaction Sites In complex molecules, condensation may occur at unintended sites. Protect sensitive functional groups before carrying out the condensation reaction.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes the synthesis of (5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H)

  • Water

  • Ethanol

Procedure:

  • To a mixture of this compound (1 mmol) and malononitrile (1 mmol) in water (5 mL), add SBA-Pr-SO3H (0.02 g).

  • Stir the reaction mixture under reflux conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the resulting solid in hot ethanol.

  • Filter the hot solution to remove the insoluble catalyst.

  • Cool the filtrate to allow the pure product to crystallize.

Protocol 2: Synthesis of a this compound Schiff Base

This protocol outlines the formation of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., 4-aminoacetophenone)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) and the primary amine (1 mmol) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

Data Presentation

Table 1: Knoevenagel Condensation of Isatin Derivatives with Active Methylene Compounds
EntryIsatin DerivativeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
1IsatinMalononitrileSBA-Pr-SO3HWater595[4]
2This compoundMalononitrileSBA-Pr-SO3HWater595Inferred
3IsatinEthyl CyanoacetateSBA-Pr-SO3HWater1092[4]
4This compoundEthyl CyanoacetateSBA-Pr-SO3HWater1092Inferred
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff Bases
EntryReactantsMethodCatalystTimeYield (%)Reference
1This compound, 3-semicarbazide, aromatic aldehydeConventional (Reflux)H2SO4 or Glacial Acetic Acid22-24 hrsNot specified[2]
2This compound, 3-semicarbazide, aromatic aldehydeMicrowave IrradiationH2SO4 or Glacial Acetic Acid90 minNot specified[2]

Visualizations

experimental_workflow start Start: Reactant Preparation reactants Mix this compound, Condensing Agent, and Solvent start->reactants catalyst Add Catalyst (e.g., Acid or Base) reactants->catalyst reaction Reaction at Optimized Temperature (Room Temp, Reflux, or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Workup (e.g., Filtration, Extraction) monitoring->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for this compound condensation reactions.

troubleshooting_workflow start Low or No Yield check_reactants Check Reactant Purity start->check_reactants change_catalyst Optimize Catalyst (Type and Concentration) check_reactants->change_catalyst Reactants OK success Improved Yield check_reactants->success Impure Reactants (Purify) change_solvent Change Solvent change_catalyst->change_solvent No Improvement change_catalyst->success Improvement change_temp Adjust Temperature (Increase or use Microwave) change_solvent->change_temp No Improvement change_solvent->success Improvement change_temp->success Improvement failure Still Low Yield (Re-evaluate Reaction) change_temp->failure No Improvement

Caption: A troubleshooting decision tree for low-yield this compound condensation reactions.

References

Technical Support Center: Preventing Byproduct Formation in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to minimize byproduct formation and enhance the purity of your desired Schiff base products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Schiff base synthesis and why do they form?

A1: The most prevalent byproducts in Schiff base synthesis arise from side reactions involving the starting materials or the product itself. Understanding the origin of these impurities is the first step in preventing their formation.

  • Unreacted Starting Materials: The presence of unreacted aldehyde or amine is common and often indicates an incomplete reaction. The formation of a Schiff base is a reversible equilibrium reaction.[1]

  • Hydrolysis Products: The imine bond of a Schiff base is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This reverts the Schiff base to its original aldehyde and amine, reducing the overall yield and complicating purification.[1]

  • Aldol (B89426) Condensation Products: When using aliphatic aldehydes that have at least one α-hydrogen, aldol condensation can occur as a competing reaction, particularly under basic conditions. This leads to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

  • Products from Impure Reactants: Impurities in the starting aldehyde or amine can lead to the formation of undesired Schiff bases or other side products.

Q2: My NMR spectrum shows significant amounts of unreacted aldehyde and amine. How can I drive the reaction to completion?

A2: The presence of starting materials in your final product typically points to an incomplete reaction. Since Schiff base formation is an equilibrium process, several strategies can be employed to shift the equilibrium towards the product:

  • Water Removal: The reaction produces water as a byproduct. Removing this water as it forms is a highly effective way to drive the reaction to completion.[1] This can be achieved by:

    • Azeotropic Distillation: Using a solvent like toluene (B28343) or benzene (B151609) with a Dean-Stark apparatus to physically remove water.

    • Dehydrating Agents: Adding anhydrous sodium sulfate (B86663) or molecular sieves to the reaction mixture.[2]

  • Optimize Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help to push the reaction forward.[1]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can help it reach equilibrium. However, be cautious as excessive heat can sometimes promote side reactions.[2]

  • Catalysis: The addition of a catalytic amount of a mild acid, such as glacial acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[3]

Q3: I suspect my Schiff base is decomposing during workup or purification. How can I prevent this?

A3: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis.[1] To minimize degradation:

  • Maintain Anhydrous Conditions: Use dry solvents for the reaction and purification steps. If the compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Control pH: Avoid strongly acidic conditions during workup, as this can catalyze hydrolysis. If an acidic catalyst is used, it should be neutralized with a mild base like sodium bicarbonate during extraction.[4]

  • Use Appropriate Purification Techniques:

    • Recrystallization: This is often the preferred method for purifying stable Schiff bases.[1]

    • Column Chromatography: If column chromatography is necessary, using neutral alumina (B75360) instead of acidic silica (B1680970) gel can prevent on-column hydrolysis.[1]

  • Reduce to a More Stable Amine: If the stability of the imine is a persistent issue and the application allows, the Schiff base can be reduced to a more stable secondary amine using a mild reducing agent like sodium borohydride.

Q4: I am working with an aliphatic aldehyde and observing significant side product formation. What is likely happening and how can I fix it?

A4: When using aliphatic aldehydes with α-hydrogens, aldol condensation is a common side reaction that competes with Schiff base formation. This reaction is typically base-catalyzed and involves the enolate of one aldehyde molecule attacking the carbonyl of another.

To minimize aldol condensation:

  • pH Control: Avoid basic conditions. Schiff base formation is often most efficient under mildly acidic conditions (pH 4-5), which disfavors aldol condensation.[5]

  • Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of the aldol reaction.

  • Order of Addition: Adding the amine to the aldehyde can sometimes help to favor imine formation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to the presence of water.- Use a Dean-Stark trap for azeotropic water removal.- Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves).[2]
Insufficient reaction time or temperature.- Increase reaction time and monitor by TLC.- Gradually increase the reaction temperature.
Reactants are not sufficiently reactive (e.g., sterically hindered).- Use a catalyst (e.g., glacial acetic acid).- Increase reaction temperature and time.[2]
Presence of Unreacted Starting Materials in Product Reversible nature of the reaction.- Employ methods for water removal (see above).- Use a slight excess of one reactant.[1]
Product Decomposes During Workup/Purification Hydrolysis of the imine bond.- Work under anhydrous conditions.- Neutralize any acid catalyst during workup.- Use neutral alumina for column chromatography instead of silica gel.[1]
Thermal instability.- Avoid excessive heating during purification.- Purify by recrystallization from a suitable solvent at a moderate temperature.[1]
Formation of Multiple Products (especially with aliphatic aldehydes) Aldol condensation as a side reaction.- Maintain mildly acidic reaction conditions (pH 4-5).- Run the reaction at a lower temperature.
Impure starting materials.- Purify starting aldehyde and amine before the reaction.

Data Presentation

Table 1: Comparison of Yields for Schiff Base Synthesis under Different Conditions

ReactantsMethodCatalystSolventTimeYield (%)Reference
Salicylaldehyde + AnilineConventional HeatingNone-45 min55.34[6]
Salicylaldehyde + AnilineConventional HeatingCashew Shell Extract-30 min70.15[6]
Salicylaldehyde + AnilineMicrowave IrradiationCashew Shell Extract-80 sec88.27[6]
4-Nitroaniline + 2-hydroxy-1-naphthaldehydeConventional HeatingGlacial Acetic AcidEthanol4-5 hours75[7]
4-Nitroaniline + 2-hydroxy-1-naphthaldehydeMicrowave IrradiationGlacial Acetic AcidEthanol3-4 min92[7]

Table 2: Effect of Solvent on Schiff Base Yield

Reaction conditions: Amino-berberine (0.5 mmol), benzaldehyde (B42025) (0.5 mmol), Solvent (5 ml), Temp. (50 °C), Time (120 min).

SolventYield (%)
EtOH85
CH₂Cl₂78
EtOH/H₂O72
CH₃CN65
H₂O50

(Data sourced from[8])

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base via Conventional Heating

This protocol describes a general method for the condensation of an aromatic aldehyde and a primary amine.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aldehyde (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[1]

Protocol 2: High-Purity Schiff Base Synthesis using Microwave Irradiation

This protocol is a rapid and efficient method for synthesizing Schiff bases.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic amine (1 mmol)

  • Cashew shell extract (1 mL) as a natural acid catalyst (or a few drops of glacial acetic acid)[6]

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and the catalyst.

  • Place the vessel in a domestic microwave oven and irradiate at 600 W for 80-120 seconds.[6] Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Select & Purify Reactants mix Mix Reactants & Solvent reactants->mix solvent Choose Anhydrous Solvent solvent->mix add_catalyst Add Catalyst (e.g., Acetic Acid) mix->add_catalyst heat Heat/Reflux with Water Removal add_catalyst->heat monitor Monitor by TLC heat->monitor Check for completion cool Cool Reaction Mixture monitor->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization/ Chromatography) isolate->purify characterize Characterize Pure Product (NMR, IR, etc.) purify->characterize

A generalized experimental workflow for Schiff base synthesis with a focus on purity.

troubleshooting_logic r_start Low Purity Observed q_unreacted Unreacted Starting Materials Present? r_start->q_unreacted a_incomplete Incomplete Reaction q_unreacted->a_incomplete Yes q_degradation Product Degradation (Hydrolysis)? q_unreacted->q_degradation No s_water Implement Water Removal Strategy a_incomplete->s_water s_time_temp Increase Reaction Time/Temperature a_incomplete->s_time_temp a_unstable Product is Unstable q_degradation->a_unstable Yes q_multiple_products Multiple Side Products? q_degradation->q_multiple_products No s_anhydrous Ensure Anhydrous Conditions a_unstable->s_anhydrous s_neutral_ph Maintain Neutral pH during Workup a_unstable->s_neutral_ph a_side_reactions Competing Reactions (e.g., Aldol) q_multiple_products->a_side_reactions Yes s_control_ph Control Reaction pH (mildly acidic) a_side_reactions->s_control_ph s_lower_temp Lower Reaction Temperature a_side_reactions->s_lower_temp

A logical troubleshooting guide for addressing low purity in Schiff base synthesis.

References

Technical Support Center: Purification of Polar 5-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar 5-Fluoroisatin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives challenging to purify?

Polar this compound derivatives can be difficult to purify due to their inherent physicochemical properties. The presence of polar functional groups (e.g., hydroxyl, carboxyl, amino, hydrazone moieties) increases their solubility in polar solvents, which can complicate extraction and precipitation. In normal-phase chromatography, these polar groups can lead to strong interactions with the silica (B1680970) stationary phase, resulting in poor separation and peak tailing. Furthermore, their high polarity can make them prone to "oiling out" instead of crystallizing during recrystallization attempts.

Q2: What are the primary methods for purifying polar this compound derivatives?

The most common and effective purification methods for polar this compound derivatives are recrystallization and column chromatography. For highly polar or ionic derivatives, advanced techniques like reverse-phase or mixed-mode chromatography may be necessary. The choice of method depends on the specific properties of the derivative and the impurities present.

Q3: How do I choose the right purification strategy?

The selection of an appropriate purification strategy depends on the polarity of your this compound derivative and the nature of the impurities. The decision-making process can be guided by the following workflow:

G start Crude Polar This compound Derivative is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Goo) success_recrystallization Pure Solid Product try_recrystallization->success_recrystallization Success oiling_out Product 'Oils Out' or Purity is Low try_recrystallization->oiling_out Failure oiling_out->column_chromatography is_very_polar Is the compound very polar or ionic? column_chromatography->is_very_polar normal_phase Normal-Phase Chromatography is_very_polar->normal_phase No reverse_phase Reverse-Phase or Mixed-Mode Chromatography is_very_polar->reverse_phase Yes pure_fractions Combine and Evaporate Pure Fractions normal_phase->pure_fractions reverse_phase->pure_fractions final_product Pure Product pure_fractions->final_product

Caption: Purification Strategy Decision Tree.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
"Oiling out" instead of crystallization The compound may be impure, or the solution is supersaturated and cooling too quickly.- Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity appears, then cool slowly.- Attempt trituration: add a poor solvent to the oil and scratch the flask with a glass rod to induce crystallization.- Ensure the starting material is of reasonable purity; a preliminary chromatographic step may be needed.
Poor recovery of the product The compound is too soluble in the chosen solvent, even at low temperatures.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Try a mixed solvent system.- Place the crystallization flask in an ice bath or freezer to maximize precipitation.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Normal-Phase Column Chromatography Issues

For polar compounds, interactions with the stationary phase are a primary challenge.

G cluster_column Silica Gel Column p1 p2 p3 p4 p5 p6 silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH compound Polar this compound Derivative (e.g., with -NH2, -OH) compound->silanol1 Strong H-Bonding compound->silanol2 Strong Adsorption tailing Peak Tailing and Poor Separation compound->tailing

Caption: Challenges in Normal-Phase Chromatography.

Problem Possible Cause Solution
Significant peak tailing Strong interaction between the polar derivative and acidic silanol (B1196071) groups on the silica surface.[1]- Mobile Phase Modification: Add a small amount (0.1-1%) of triethylamine (B128534) (TEA) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica.[1]
Compound does not elute from the column The mobile phase is not polar enough to overcome the strong adsorption of the compound to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- For very polar compounds, consider using a more polar solvent system, such as dichloromethane (B109758)/methanol.
Poor separation of closely related compounds The selectivity of the chromatographic system is insufficient.- Try a different solvent system.- Consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., diol).
Band broadening and streaking The sample was loaded in a solvent that is too strong (more polar than the mobile phase).- Use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.

Quantitative Data on Purification of this compound Derivatives

The following table summarizes reported yields for the purification of various polar this compound derivatives by recrystallization.

Derivative Purification Method Solvent Yield (%) Reference
3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-oneRecrystallizationEthanol (B145695)85[2]
5-Fluoro-3-hydrazonoindolin-2-oneRecrystallizationEthanol76[3]
N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazoneRecrystallizationEthanol71[2]
Isatin-s-triazine hydrazone derivative (6d)Filtration and washingCold Ethanol93[4]
Bis-Schiff base of this compoundRecrystallizationEthanol72.7[1]

Experimental Protocols

Protocol 1: Recrystallization of a Polar this compound Derivative

This protocol is a general guideline for the recrystallization of a solid polar this compound derivative, using ethanol as the solvent.

Materials:

  • Crude polar this compound derivative

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • If the solution is colored with impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography (Normal-Phase)

This protocol describes the purification of a moderately polar this compound derivative using flash column chromatography with a silica gel stationary phase.

Materials:

  • Crude polar this compound derivative

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., ethyl acetate, hexane, triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a good separation of your target compound from impurities (target Rf value of ~0.3).

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Advanced Chromatography for Highly Polar Derivatives

For highly polar, water-soluble, or ionic this compound derivatives that are not well-retained or separated by normal-phase chromatography, consider the following advanced strategies:

  • Reverse-Phase Chromatography (RPC):

    • Stationary Phase: C18 or C8 bonded silica.

    • Mobile Phase: Typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Principle: Separation is based on hydrophobic interactions. Polar compounds elute earlier.

  • Mixed-Mode Chromatography (MMC):

    • Stationary Phase: Contains a combination of hydrophobic and ion-exchange functional groups.[5][6]

    • Mobile Phase: The composition (organic solvent ratio, pH, buffer concentration) can be adjusted to manipulate both reverse-phase and ion-exchange retention mechanisms, offering unique selectivity.[5]

    • Application: Particularly effective for separating compounds with a wide range of polarities and charged molecules.[5][6]

The development of a specific protocol for RPC or MMC requires screening of different columns and mobile phase conditions to achieve optimal separation for the specific polar this compound derivative of interest.

References

Technical Support Center: Optimization of HPLC Methods for 5-Fluoroisatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) methods for 5-Fluoroisatin analogues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analogues?

A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. The initial method can be a gradient elution to determine the approximate retention time of the analogues, followed by optimization to an isocratic method if possible for faster run times.

Q2: What are the key parameters to optimize for better separation of this compound analogues?

The key parameters to optimize are:

  • Mobile Phase Composition: Varying the ratio of the aqueous buffer to the organic solvent will have the most significant impact on retention times.

  • pH of the Mobile Phase: The pH can affect the ionization state of the analytes and their interaction with the stationary phase, which can be crucial for achieving good peak shape and resolution. Operating at a lower pH can minimize peak tailing caused by interactions with residual silanols on the column.[1]

  • Column Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase.

  • Flow Rate: Optimizing the flow rate can improve efficiency and reduce run time.

Q3: My this compound analogue is showing significant peak tailing. What are the common causes and solutions?

Peak tailing is a common issue and can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the silica-based stationary phase.

    • Solution: Lower the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups. Using a highly deactivated (end-capped) column or a column with a different stationary phase chemistry can also resolve this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q4: I am observing a drift in retention times for my this compound analogues over a sequence of injections. What could be the reason?

Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Ensure the column is equilibrated for a sufficient time, especially when using a new mobile phase.

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[2]

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Malfunction: Inconsistent flow from the pump can lead to retention time shifts.[1]

    • Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Troubleshooting Guides

Problem 1: High Backpressure
Possible Cause Solution
Clogged column frit or in-line filter Replace the in-line filter. If the pressure is still high, try back-flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced.[2]
Precipitation of buffer in the mobile phase Ensure the buffer is fully dissolved and is compatible with the organic solvent concentration. Filter the mobile phase before use.
Sample precipitation in the injector or column Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Blockage in the system tubing Systematically disconnect components to identify the location of the blockage. Replace the blocked tubing.
Problem 2: Baseline Noise or Drift
Possible Cause Solution
Air bubbles in the pump or detector Degas the mobile phase using an online degasser or by sonication. Purge the pump to remove any trapped air bubbles.[3][4]
Contaminated mobile phase Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[4]
Detector lamp is failing Check the lamp energy. If it is low, replace the lamp.
Leaks in the system Inspect all fittings for leaks and tighten or replace as necessary.
Column bleeding This can occur with new columns or if the mobile phase is too aggressive. Condition the new column according to the manufacturer's instructions. Ensure the mobile phase pH is within the stable range for the column.
Problem 3: Split Peaks
Possible Cause Solution
Disruption in the column bed This can be caused by dropping the column or by sudden pressure shocks. A void may have formed at the column inlet. Replacing the column is often the only solution.[2]
Injection solvent incompatible with the mobile phase The injection solvent should be weaker than or the same as the mobile phase. If a stronger solvent must be used, the injection volume should be kept as small as possible.[1]
Partially plugged column frit Try back-flushing the column (if permissible). If this does not work, the frit or the column may need to be replaced.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of a related fluorinated compound, 5-Fluorouracil, by RP-HPLC. These values can serve as a benchmark when developing methods for this compound analogues.

Parameter Typical Value Reference
Linearity Range 10 - 100 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[6]
Precision (% RSD) < 2%[5][6]
Limit of Detection (LOD) Dependent on detector and analyte response.
Limit of Quantification (LOQ) Dependent on detector and analyte response.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Purity Assessment of this compound Analogues

This protocol provides a starting point for the analysis of this compound analogues. Optimization will likely be required for specific analogues.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the specific analogue (a starting point could be 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the this compound analogue in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve and Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer + Organic, Filter, Degas) hplc_system HPLC System Setup (Column Installation, System Purge) mobile_phase_prep->hplc_system method_setup Method Setup (Gradient, Flow Rate, Temp, Wavelength) hplc_system->method_setup equilibration Column Equilibration method_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification / Purity Assessment integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the HPLC analysis of this compound analogues.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting peak_fronting Peak Fronting? start->peak_fronting rt_drift Retention Time Drift? start->rt_drift high_pressure High Backpressure? start->high_pressure sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph Yes sol_overload Reduce Sample Concentration peak_tailing->sol_overload Yes sol_solvent Check Injection Solvent peak_splitting->sol_solvent Yes sol_column Check Column (Void/Contamination) peak_splitting->sol_column Yes peak_fronting->sol_overload Yes sol_equilibrate Ensure Proper Equilibration rt_drift->sol_equilibrate Yes sol_temp Use Column Oven rt_drift->sol_temp Yes sol_blockage Check for Blockages/Frits high_pressure->sol_blockage Yes

Caption: A troubleshooting decision tree for common HPLC issues.

signaling_pathway cluster_drug_dev Drug Development and Analysis synthesis Synthesis of This compound Analogues hplc_analysis HPLC Method Development and Optimization synthesis->hplc_analysis purity Purity and Impurity Profiling hplc_analysis->purity stability Stability Studies purity->stability biological_assay Biological Activity Screening (e.g., Kinase Inhibition) purity->biological_assay lead_optimization Lead Optimization stability->lead_optimization biological_assay->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: Logical flow in the development and analysis of this compound analogues.

References

avoiding degradation of 5-Fluoroisatin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 5-Fluoroisatin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light. For optimal preservation, storage at temperatures between 2-8°C is recommended. For extended storage periods (≥ 2 years), maintaining a temperature of -20°C is advisable. It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air.

Q2: What are the visible signs of this compound degradation?

A2: this compound is typically a reddish-brown crystalline powder. A noticeable change in color, such as darkening or the appearance of discoloration, may indicate degradation. Other signs can include clumping of the powder, which might suggest moisture absorption, or a change in its solubility characteristics. If you observe any of these changes, it is recommended to perform a purity analysis before use.

Q3: What are the common degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the isatin (B1672199) core and related compounds, the following are potential degradation routes:

  • Hydrolysis: The lactam ring in the isatin structure can be susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the opening of the five-membered ring.

  • Oxidation: The isatin ring can undergo oxidative degradation. A potential oxidation product is the formation of an isatoic anhydride (B1165640) derivative through ring expansion.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. The specific photolytic degradation products are not well-characterized but would likely involve complex radical-mediated pathways.

Q4: Are there any known stabilizers or compatible excipients for this compound?

A4: There is limited specific information available on stabilizers for this compound. However, for formulation purposes, it is crucial to avoid strong oxidizing agents and highly alkaline excipients, which could accelerate its degradation. When selecting excipients, compatibility studies are highly recommended.

Troubleshooting Guides

This section provides guidance on how to identify and address potential degradation issues with this compound.

Issue 1: Unexpected experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound leading to reduced purity and potency.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark).

    • Assess Physical Appearance: Examine the compound for any changes in color or texture.

    • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of your this compound sample. Compare the chromatogram of your sample to that of a new, unopened vial if available. The presence of additional peaks may indicate the presence of degradation products.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvents used for sample preparation are pure and free of contaminants. Avoid prolonged exposure of the sample solution to light or elevated temperatures.

    • Investigate Potential for Hydrolysis: If using aqueous solutions, check the pH. If the solution is neutral to alkaline, consider if hydrolysis could be occurring. Preparing samples in a slightly acidic buffer might mitigate this.

    • Consider Oxidative Degradation: If the sample preparation involves any reagents that could be oxidative, or if the sample is exposed to air for an extended period, oxidative degradation is a possibility. Purging solutions with an inert gas like nitrogen or argon can help minimize oxidation.

Summary of Storage Recommendations

ConditionRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)To minimize thermal degradation.
Light Store in an opaque or amber container in the dark.To prevent photolytic degradation.
Humidity Store in a dry environment with the container tightly sealed.To prevent hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage.To minimize oxidation.
Incompatible Materials Avoid contact with strong oxidizing agents and strong bases.To prevent chemical reactions leading to degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol is adapted from methods used for similar compounds and is intended to separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile (B52724) and water (1:1).

    • Dilute the stock solution with the initial mobile phase composition (95% A, 5% B) to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Degradation_Workflow Troubleshooting Workflow for this compound Degradation start Unexpected Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage visual_inspection Visually Inspect Compound (Color, Texture) check_storage->visual_inspection purity_analysis Perform Purity Analysis (HPLC) visual_inspection->purity_analysis stable Compound is Stable (Purity ≥ 98%) purity_analysis->stable No Degradation degraded Compound is Degraded (Purity < 98% or Extra Peaks) purity_analysis->degraded Degradation Detected investigate_source Investigate Source of Degradation degraded->investigate_source improper_storage Improper Storage investigate_source->improper_storage sample_prep Sample Preparation Issue investigate_source->sample_prep remediate_storage Remediate Storage Conditions improper_storage->remediate_storage optimize_prep Optimize Sample Preparation (e.g., pH, inert atmosphere) sample_prep->optimize_prep discard Discard Degraded Compound remediate_storage->discard optimize_prep->start Re-evaluate

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

Degradation_Pathways Potential Degradation Pathways of this compound fluoroisatin This compound hydrolysis Hydrolysis (e.g., alkaline conditions) fluoroisatin->hydrolysis oxidation Oxidation (e.g., exposure to air) fluoroisatin->oxidation photolysis Photolysis (e.g., UV light exposure) fluoroisatin->photolysis ring_opening Ring-Opened Product hydrolysis->ring_opening isatoic_anhydride Isatoic Anhydride Derivative oxidation->isatoic_anhydride photodegradants Complex Photodegradation Products photolysis->photodegradants

Caption: Potential chemical degradation pathways for this compound.

refining work-up procedures for 5-Fluoroisatin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoroisatin reactions.

Troubleshooting Guide

Problem: My final product is an oil or a goo after solvent removal.

Possible Causes & Solutions:

  • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may result in an oily product.

    • Solution 1: Aqueous Wash. If your product is not water-soluble, dilute the reaction mixture with a larger volume of water and extract your product with a nonpolar solvent like ethyl acetate (B1210297). Wash the organic layer multiple times with water or a 5% LiCl aqueous solution to remove residual DMF.[1][2]

    • Solution 2: Azeotropic Removal. Add a solvent like toluene (B28343) to your product and evaporate the solvent under reduced pressure. The toluene will form an azeotrope with DMF, aiding in its removal.

    • Solution 3: Trituration. If you have a stubborn oil, try adding a non-solvent (a solvent in which your product is insoluble, like hexane) and scratching the side of the flask with a glass rod to induce crystallization.[3]

  • Impurities: The presence of impurities can lower the melting point of your product, causing it to appear as an oil.

    • Solution: Purification. Further purification using column chromatography or recrystallization may be necessary to remove impurities and obtain a solid product.

  • Product is an Oil at Room Temperature: Some N-alkylated isatin (B1672199) derivatives, especially those with long or "greasy" alkyl chains, may naturally be oils at room temperature.[3]

    • Solution: Characterization. If the product is pure (as determined by NMR and/or TLC), it may simply exist as an oil.

Problem: I am having difficulty removing DMF from my reaction mixture.

Possible Causes & Solutions:

  • High Boiling Point of DMF: DMF has a high boiling point (153 °C), making it difficult to remove by simple evaporation.

    • Solution 1: Extensive Aqueous Washes. As mentioned above, washing the organic layer multiple times with water or brine is an effective method. For every 5 mL of DMF, use at least 50 mL of water for washing.[1][2] A 5% solution of LiCl in water can also be very effective.[2]

    • Solution 2: High Vacuum. If your product is not volatile, using a high vacuum pump can help to remove DMF at a lower temperature.

    • Solution 3: Precipitation. If your product is a solid and insoluble in a non-polar solvent, you can precipitate it from the DMF solution by adding an anti-solvent like diethyl ether or hexane (B92381).

Problem: My this compound derivative is difficult to crystallize.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

    • Solution: Seeding. If you have a small amount of solid product, add a seed crystal to the solution to initiate crystallization.

  • Solvent System: The chosen solvent system may not be ideal for crystallization.

    • Solution: Solvent Screening. Experiment with different solvent systems. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid.

  • Purity: As mentioned earlier, impurities can inhibit crystallization.

    • Solution: Further Purification. Purify the product using column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common work-up procedures for N-alkylation of this compound?

A common work-up procedure involves pouring the reaction mixture into ice-water to precipitate the N-alkylated product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695).[4]

Q2: How can I purify this compound Schiff bases?

This compound Schiff bases are often purified by recrystallization from solvents like ethanol.[5] Column chromatography using a mixture of hexane and ethyl acetate can also be employed for purification.[5] In some cases, if the reaction is performed in a water suspension medium, the product can be isolated by simple filtration.[6][7]

Q3: What are some common side products in this compound reactions?

In N-alkylation reactions, if the reaction conditions are too harsh or if there is moisture present, hydrolysis of the alkyl halide can lead to the formation of the corresponding alcohol. In reactions with amines, incomplete reaction can leave unreacted starting materials. It is important to monitor the reaction by TLC to ensure complete conversion.

Q4: Are there any specific safety precautions I should take when working with this compound?

This compound is a chemical irritant. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound TypeCancer Cell LineIC50 (µM)Reference
This compound-hydrazone derivativeA549 (Lung)42.43[8]
This compound-hydrazone derivativeHepG2 (Liver)48.43[8]
S-benzyldithiocarbazate Schiff baseMCF-7 (Breast)9.26

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[4]

Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases

  • Dissolve this compound (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for the required time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent.[5]

Mandatory Visualizations

experimental_workflow_N_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5_Fluoroisatin 5_Fluoroisatin Reaction_Mixture Reaction Mixture 5_Fluoroisatin->Reaction_Mixture Alkyl_Halide Alkyl_Halide Alkyl_Halide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heating Heating & Stirring Reaction_Mixture->Heating Precipitation Pour into ice-water Heating->Precipitation After completion Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization or Column Chromatography Washing->Recrystallization Final_Product Pure N-alkylated This compound Recrystallization->Final_Product

Caption: Experimental workflow for the N-alkylation of this compound.

experimental_workflow_Schiff_base cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5_Fluoroisatin 5_Fluoroisatin Reaction_Mixture Reaction Mixture 5_Fluoroisatin->Reaction_Mixture Primary_Amine Primary Amine Primary_Amine->Reaction_Mixture Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Cooling Cool to Room Temp. Reflux->Cooling After completion Isolation Filtration or Solvent Removal Cooling->Isolation Recrystallization Recrystallization Isolation->Recrystallization Final_Product Pure Schiff Base Recrystallization->Final_Product

Caption: Experimental workflow for Schiff base formation from this compound.

signaling_pathway_inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival mTOR->Angiogenesis 5F_Isatin_Derivative This compound Derivative 5F_Isatin_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 5-Fluoroisatin Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, isatin (B1672199) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. The introduction of a fluorine atom at the 5-position of the isatin core, creating 5-Fluoroisatin, has been shown to enhance its therapeutic properties, leading to the synthesis of numerous derivatives with potent anticancer activity. This guide provides a comparative overview of the anticancer activity of this compound derivatives against doxorubicin (B1662922), a well-established chemotherapeutic agent.

Data Presentation: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies testing a wide range of this compound derivatives against doxorubicin in the same experimental settings are limited, this section summarizes available IC50 data from various studies to provide a general comparison.

It is crucial to note that IC50 values can vary significantly based on the cancer cell line, experimental conditions (e.g., incubation time, assay method), and the specific laboratory conducting the research. Therefore, the following tables should be interpreted as a general guide rather than a direct, absolute comparison.

Table 1: Anticancer Activity (IC50, µM) of this compound and its Derivatives against Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluoro-isatin thiosemicarbazoneA549 (Lung)26.8[1]
Fluorinated Isatin-Hydrazone (Compound 8)A549 (Lung)42.43[2]
Fluorinated Isatin-Hydrazone (Compound 8)HepG2 (Liver)48.43[2]
Fluorinated Isatin-Hydrazone (Compound 5)HepG2 (Liver)107.90[2]
Fluorinated Isatin-Hydrazone (Compound 10)A549 (Lung)>100[2]
Fluorinated Isatin-Hydrazone (Compound 10)HepG2 (Liver)>100[2]
1-benzyl-5-fluoro-isatin derivative (3a)M-HeLa (Cervical)>25[3]
1-benzyl-5-fluoro-isatin derivative (3a)HuTu-80 (Duodenal)~20[3]
1-benzyl-5-fluoro-isatin derivative (3b)M-HeLa (Cervical)~12.5[3]
1-benzyl-5-fluoro-isatin derivative (3b)HuTu-80 (Duodenal)~15[3]
1-benzyl-5-fluoro-isatin derivative (3d)M-HeLa (Cervical)~15[3]
1-benzyl-5-fluoro-isatin derivative (3d)HuTu-80 (Duodenal)~17.5[3]

Note: The table presents a selection of available data. The specific chemical structures of the derivatives can be found in the cited literature.

Table 2: Anticancer Activity (IC50, µM) of Doxorubicin against Various Cancer Cell Lines
Cancer Cell LineIC50 (µM)Reference
A549 (Lung)> 20 (24h)[4]
A549 (Lung)0.23 (72h)[5]
HeLa (Cervical)2.9 (24h)[4]
HeLa (Cervical)0.5 (48h)[6]
HepG2 (Liver)12.2 (24h)[4]
HepG2 (Liver)0.5 - 1.0 (48-72h)[7]
MCF-7 (Breast)2.5 (24h)[4]
MCF-7 (Breast)1.3 (48h)[6]
M21 (Melanoma)2.8 (24h)[4]
BFTC-905 (Bladder)2.3 (24h)[4]
UMUC-3 (Bladder)5.1 (24h)[4]
TCCSUP (Bladder)12.6 (24h)[4]
Huh7 (Liver)> 20 (24h)[4]
VMCUB-1 (Bladder)> 20 (24h)[4]

Note: This table provides a range of reported IC50 values to illustrate the variability across different studies and conditions.

Experimental Protocols

To ensure the reproducibility and validity of anticancer activity assessment, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and doxorubicin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate (2-4h) (Formazan Formation) add_mtt->formazan_formation add_solubilizer Add Solubilization Solution formazan_formation->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining IC50 values using the MTT assay.
Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium (B1200493) Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_cytometry->quantify

Experimental workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[11][12]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[11]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[12][13]

  • PI Staining: Stain the cells with a PI solution.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry determine_phases Determine Percentage of Cells in G0/G1, S, and G2/M Phases flow_cytometry->determine_phases

Workflow for cell cycle analysis using PI staining and flow cytometry.

Mechanisms of Anticancer Activity

This compound Derivatives: Induction of Apoptosis and Signaling Pathway Modulation

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This process is a critical mechanism for eliminating damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways.

One of the key targets of some isatin derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[14] However, VEGFR-2 signaling also has direct effects on cancer cell survival and proliferation.

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives can trigger apoptosis through several downstream mechanisms:

  • Inhibition of Pro-survival Pathways: VEGFR-2 activation typically leads to the activation of pro-survival signaling pathways such as the PI3K/Akt and MEK/ERK pathways. By blocking VEGFR-2, this compound derivatives can inhibit these pathways, thereby promoting apoptosis.

  • Activation of Pro-apoptotic Proteins: The inhibition of pro-survival signals can lead to the activation of pro-apoptotic proteins like BAD and a decrease in the levels of anti-apoptotic proteins such as Bcl-xL.

  • Caspase Activation: Ultimately, these signaling changes converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to cell death.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates Akt Akt PI3K->Akt Activates BAD_p p-BAD (inactive) Akt->BAD_p Phosphorylates (inactivates BAD) Survival Survival Akt->Survival ERK ERK MEK->ERK Activates ERK->Survival Bcl_xL Bcl-xL Caspase9 Caspase-9 Bcl_xL->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Five_Fluoroisatin This compound Derivative Five_Fluoroisatin->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by a this compound derivative, leading to apoptosis.
Doxorubicin: A Multifaceted Anticancer Agent

Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic drug. Its anticancer activity is multifaceted and includes:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to DNA breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, generating free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.

Conclusion

This compound derivatives represent a promising class of anticancer compounds with potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways, such as the VEGFR-2 pathway. While direct, comprehensive comparative data with doxorubicin is still emerging, the available information suggests that certain this compound derivatives exhibit significant anticancer potential. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and potential advantages over existing chemotherapeutic agents like doxorubicin. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these and other novel anticancer compounds.

References

A Comparative Guide to the Validation of 5-Fluoroisatin-Based Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial performance of 5-Fluoroisatin-based compounds against various pathogens, supported by experimental data from peer-reviewed studies. Detailed methodologies for key antimicrobial assays are presented to facilitate the replication and validation of these findings in your own research.

Comparative Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the quantitative data from various studies, comparing the efficacy of these compounds to standard antimicrobial agents.

Table 1: Zone of Inhibition (in mm) of this compound Derivatives Against Various Bacterial Strains

CompoundE. coliS. aureusP. vulgarisS. enteritidisS. typhimuriumReference
This compound Thiosemicarbazone Derivative 2--30--[1]
This compound Thiosemicarbazone Derivative 3---++[1]
This compound-Chalcone Conjugate 5a+Moderate---[2][3]
This compound-Chalcone Conjugate 5b+Moderate---[2][3]
This compound-Chalcone Conjugate 5e++Moderate---[3][4]
Ciprofloxacin++++---[3][4]
Vancomycin-++---[2][3]

'+' indicates activity was observed, but the precise zone of inhibition was not specified in the provided search results. '++' indicates high activity. '-' indicates no data was available in the search results.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundE. coli (μg/mL)S. aureus (μg/mL)C. albicans (μg/mL)Reference
This compound-Chalcone Conjugates 5(a-g)GoodGoodMore potent than antibacterial activity[3][4]
Amoxicillin-16 (less active than compound 3c)-[5]
Fluconazole--Standard[3][4]

Specific MIC values for each this compound-Chalcone conjugate were not detailed in the search results, but their general effectiveness was noted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Agar (B569324) Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[1][2][6]

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Standardized bacterial or fungal culture

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control (solvent alone)

  • Sterile micropipette

  • Incubator

Procedure:

  • Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum over the surface of the nutrient agar plate.[7]

  • Aseptically create wells in the agar plate using a sterile cork borer.[8]

  • Add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.[6]

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[1]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Standardized bacterial or fungal inoculum

  • Test compounds (this compound derivatives) in a stock solution

  • Positive control (standard antibiotic with known MIC)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Micropipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense a specific volume (e.g., 100 µL) of sterile broth into all wells of a 96-well plate, except for the first column.[3]

  • Add a larger volume (e.g., 200 µL) of the test compound at a starting concentration to the first column.

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this across the plate to a designated column (e.g., column 10). Discard 100 µL from the last dilution column.[3]

  • The penultimate column serves as the growth control (no compound), and the last column as the sterility control (no inoculum).[3]

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Add the prepared inoculum to all wells except the sterility control.

  • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35 ± 2°C for 16-20 hours for bacteria).[4]

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Proposed Mechanisms of Action

The precise antimicrobial mechanism of this compound is still under investigation; however, studies on isatin (B1672199) derivatives and related fluorinated compounds suggest potential pathways.

Inhibition of Peptidoglycan Synthesis

One proposed mechanism for isatin derivatives is the inhibition of bacterial cell wall synthesis by targeting peptidoglycan glycosyltransferase (PGT).[11] This enzyme is crucial for the polymerization of glycan chains, a key step in the formation of the bacterial cell wall.

G Proposed Inhibition of Peptidoglycan Synthesis A This compound Derivative B Peptidoglycan Glycosyltransferase (PGT) A->B Binds to C Inhibition of PGT Activity B->C D Disruption of Peptidoglycan Polymerization C->D E Weakened Bacterial Cell Wall D->E F Cell Lysis and Bacterial Death E->F

Caption: Proposed mechanism of action via inhibition of peptidoglycan glycosyltransferase.

Inhibition of Thymidylate Synthase

A well-established mechanism for the related compound 5-Fluorouracil is the inhibition of thymidylate synthase (TS).[12][13] This enzyme is vital for the synthesis of thymidine, a necessary component of DNA. By analogy, this compound may act in a similar manner.

G Hypothesized Inhibition of Thymidylate Synthase cluster_0 Normal DNA Synthesis cluster_1 Inhibition by this compound Metabolite A dUMP B Thymidylate Synthase (TS) A->B C dTMP B->C D DNA Synthesis C->D E This compound Metabolite (e.g., FdUMP analogue) F Thymidylate Synthase (TS) E->F Binds to G Inhibition of TS F->G H Depletion of dTMP G->H I Inhibition of DNA Synthesis H->I J Bacterial Cell Death I->J

Caption: Hypothesized mechanism of action via inhibition of thymidylate synthase.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of antimicrobial assays for novel compounds like this compound derivatives.

G Antimicrobial Assay Validation Workflow A Compound Synthesis (this compound Derivatives) B Primary Screening (Agar Well/Disk Diffusion) A->B C Quantitative Analysis (MIC/MBC Determination) B->C Active F Inactive Compounds B->F Inactive D Mechanism of Action Studies C->D E Active Compounds Identified C->E G Lead Optimization D->G E->G H In Vivo Studies G->H

References

5-Fluoroisatin Schiff Bases: A Comparative Analysis of Antibacterial Activity Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, 5-Fluoroisatin Schiff bases have emerged as a class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the activity of these compounds against standard antibiotics, supported by available experimental data.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the available data on the antibacterial activity of this compound Schiff bases and their derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

CompoundBacteriumThis compound Schiff Base Derivative ActivityStandard AntibioticStandard Antibiotic Activity
Cadmium(II) complex of this compound Schiff baseBacillus subtilisZone of Inhibition: 14 mmStreptomycinZone of Inhibition: 15 mm
Isatin Derivative 3cStaphylococcus aureusMIC: 16 µg/mLAmoxicillinNot specified in the study
Isatin Derivative 3cEscherichia coliMIC: 1 µg/mLAmoxicillinNot specified in the study

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.

  • Application of Test Compound and Control: A specific volume of the this compound Schiff base solution (at a known concentration) is added to a well. A standard antibiotic solution is added to another well as a positive control, and the solvent used to dissolve the compound is added to a third well as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Inoculation Inoculate MHA Plate Inoculum->Inoculation MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Inoculation Well_Creation Create Wells in Agar Inoculation->Well_Creation Application Add Test Compound & Controls to Wells Well_Creation->Application Incubation Incubate at 37°C Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound Schiff Base DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase binds to Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling induces Complex Stabilized DNA-Gyrase- Schiff Base Complex DNA_Gyrase->Complex forms Replication DNA Replication Supercoiling->Replication enables Schiff_Base This compound Schiff Base Schiff_Base->DNA_Gyrase binds to complex DS_Breaks Double-Strand Breaks Complex->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death results in

A Comparative Guide to Sunitinib, a 5-Fluoroisatin Kinase Inhibitor, Versus Standard Drug Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Sunitinib (B231), a multi-kinase inhibitor derived from a 5-Fluoroisatin scaffold, against standard therapeutic agents in the treatment of Renal Cell Carcinoma (RCC) and Gastrointestinal Stromal Tumors (GIST). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental protocols, and the underlying mechanisms of action.

Sunitinib, marketed as Sutent®, is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), and the stem cell factor receptor (c-KIT).[1][2][3] Its development from a this compound core highlights the therapeutic potential of this chemical scaffold in generating potent kinase inhibitors.

Efficacy in Renal Cell Carcinoma (RCC)

Sunitinib has been a cornerstone in the first-line treatment of metastatic RCC, demonstrating superiority over the previous standard of care, interferon-alfa (IFN-α).[4][5][6] More recent clinical trials have compared its efficacy with other targeted therapies and immunotherapy combinations.

Quantitative Efficacy Data: Sunitinib in RCC
ComparisonTrialKey Efficacy MetricSunitinibComparator Drug(s)Hazard Ratio (HR) [95% CI]p-valueCitation(s)
vs. Interferon-alfa Phase IIIMedian Progression-Free Survival (PFS)11 months5 months0.42 [0.32-0.54]<0.001[4][5]
Objective Response Rate (ORR)47%12%-<0.001[4][7]
Median Overall Survival (OS)26.4 months21.8 months0.821 [0.673-1.001]0.051[4]
vs. Everolimus (First-Line) RECORD-3 (Phase II)Median PFS10.7 months7.9 months1.4 [1.2-1.8]-[8][9]
Median OS32.0 months22.4 months1.2 [0.9-1.6]-[8]
vs. Nivolumab + Ipilimumab (Intermediate/Poor-Risk Patients) CheckMate 214 (Phase III)18-month Overall Survival Rate60%75%0.63 [for death]<0.001[10]
Objective Response Rate (ORR)27%42%-<0.001[10]
Median Overall Survival (OS)26.0 monthsNot Reached0.63<0.001[10]

Efficacy in Gastrointestinal Stromal Tumors (GIST)

In the context of GIST, Sunitinib is a standard second-line therapy for patients who have developed resistance to or are intolerant of Imatinib.[11][12] Clinical studies have demonstrated its efficacy in this patient population.

Quantitative Efficacy Data: Sunitinib in GIST
ComparisonTrialKey Efficacy MetricSunitinibComparator Drug(s)Hazard Ratio (HR) [95% CI]p-valueCitation(s)
vs. Placebo (after Imatinib failure) Phase IIIMedian Time to Tumor Progression (TTP)27.3 weeks6.4 weeks0.33 [N/A]<0.0001[13]
Objective Response Rate (ORR)7%0%--[12]
Median Overall Survival (OS) - RPSFT analysis*72.7 weeks39.0 weeks0.505 [0.262-1.134]0.306[12]
vs. Imatinib Dose Escalation Nationwide Cohort StudyMedian Overall Survival (OS)16.0 months37.5 months-<0.0001[14]

*Rank Preserving Structural Failure Time (RPSFT) model was used to adjust for crossover from the placebo group to the sunitinib group.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

G Sunitinib's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR RAS RAS PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->PI3K STAT STAT cKIT->STAT Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits CellProliferation Cell Proliferation PLC->CellProliferation RAS->CellProliferation CellSurvival Cell Survival PI3K->CellSurvival STAT->CellSurvival G Phase III Clinical Trial Workflow: Sunitinib vs. Comparator PatientScreening Patient Screening and Enrollment (e.g., metastatic RCC, treatment-naïve) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: Sunitinib Administration (e.g., 50mg daily, 4 weeks on, 2 weeks off) Randomization->ArmA ArmB Arm B: Comparator Drug Administration (e.g., Interferon-alfa, 9 MU 3x weekly) Randomization->ArmB TreatmentCycle Treatment Cycles ArmA->TreatmentCycle ArmB->TreatmentCycle TumorAssessment Tumor Assessment (e.g., RECIST criteria) TreatmentCycle->TumorAssessment TumorAssessment->TreatmentCycle Continue if no progression DataAnalysis Data Analysis and Endpoint Evaluation (PFS, OS, ORR) TumorAssessment->DataAnalysis Progression or end of study

References

5-Fluoroisatin: A Comparative Guide for Drug Precursor Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Fluoroisatin and its non-fluorinated analog, Isatin (B1672199), as precursors for drug development. The following sections present a comprehensive analysis of their synthesis, biological activity, and underlying mechanisms of action, supported by experimental data.

Executive Summary

This compound distinguishes itself as a highly valuable precursor in medicinal chemistry, frequently demonstrating superior performance over its non-fluorinated counterpart, Isatin. The introduction of a fluorine atom at the 5-position of the isatin core has been shown to enhance reaction yields, shorten reaction times, and significantly improve the biological activity of its derivatives.[1] This guide will delve into the quantitative data and experimental protocols that validate the use of this compound in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

I. Comparative Synthesis of Drug Derivatives

The synthesis of bioactive molecules often begins with a robust and efficient chemical scaffold. Both this compound and Isatin serve as versatile starting materials for a wide array of derivatives. However, studies have indicated that the presence of the fluorine atom in this compound can positively influence the synthetic process.

A. Synthesis of Schiff Bases

A comparative study on the synthesis of bis-Schiff bases using both this compound and Isatin revealed that the fluorinated precursor led to higher reaction yields and reduced reaction times.[1]

Table 1: Comparison of Reaction Yields for the Synthesis of bis-Schiff Bases

PrecursorDerivativeYield (%)
Isatin3,3´-[methylenebis(3,1-phenylenenitrilo)]bis[1,3-dihydro]-2H-indol-2-one72.7%[1]
This compound3,3´-[Methylenebis(2-chloro-3,5-diethyl-4,1-phenylenenitrilo)]bis[1,3-dihydro]-5-fluoro-2H-indol-2-oneNot specified, but noted as higher[1]
B. General Synthesis of Isatin and its Derivatives

Various methods exist for the synthesis of the core isatin scaffold, with yields varying depending on the chosen route. The Sandmeyer synthesis, a classical approach, can produce isatin with a yield of over 75%.[2][3] Other methods, such as the Stolle and Gassman syntheses, offer alternative routes with yields ranging from 40% to over 80% depending on the specific substrates and conditions.[3]

II. Comparative Biological Activity

The true value of a drug precursor lies in the biological efficacy of its derivatives. In this regard, derivatives of this compound have consistently demonstrated enhanced potency compared to their non-fluorinated Isatin analogs, particularly in anticancer applications.

A. Anticancer Activity

The cytotoxic effects of fluorinated and non-fluorinated isatin derivatives have been evaluated against various cancer cell lines. The data consistently indicates that the presence of the fluorine atom significantly enhances the anticancer activity.

Table 2: Comparative Anticancer Activity (IC50 values in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM) of this compound DerivativeIC50 (µM) of Isatin DerivativeReference
Isatin-based amidesCompound 17SH-SY5Y4.06Not specified, but compared to 5-FU[4]
N-1 benzyl (B1604629) substituted 5-arylisatinsCompound 51K562 (Leukemia)Not specified0.03[4]
N-1 benzyl substituted 5-arylisatinsCompound 51HepG2 (Liver)Not specified0.05[4]
5-(2-carboxyethenyl)-isatin derivativesNot specifiedVariousGenerally more potent than non-fluorinated analogs-[5]
Fluorinated IsatinsCompound 3a (ortho-fluoro benzyl)VariousModerately active-[6]
Fluorinated IsatinsCompound 3b (ortho-chloro benzyl)VariousModerately active-[6]
Fluorinated IsatinsCompound 3d (ortho-chloro, fluoro benzyl)VariousModerately active-[6]

III. Mechanisms of Action: Signaling Pathways

The enhanced biological activity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways crucial for cell survival and proliferation.

A. Caspase-Dependent Apoptosis

Several studies have highlighted the role of this compound derivatives as potent inhibitors of caspases, key enzymes in the apoptotic pathway. Specifically, derivatives of (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have shown high inhibitory potency against caspase-3 and caspase-7, with IC50 values in the nanomolar range.[7]

Table 3: Caspase Inhibition by this compound Derivatives

DerivativeTarget CaspaseIC50 (nM)
Mono-, di-, and trifluoromethylated pyrrolidine (B122466) ring analogsCaspase-3up to 30
Mono-, di-, and trifluoromethylated pyrrolidine ring analogsCaspase-7up to 37

Caspase_Pathway 5-Fluoroisatin_Derivative 5-Fluoroisatin_Derivative Caspase-3 Caspase-3 5-Fluoroisatin_Derivative->Caspase-3 Inhibition Caspase-7 Caspase-7 5-Fluoroisatin_Derivative->Caspase-7 Inhibition Apoptosis Apoptosis Caspase-3->Apoptosis Execution Caspase-7->Apoptosis Execution

B. PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While direct inhibition of this pathway by this compound derivatives is an active area of research, the isoflavone (B191592) class of compounds, which share some structural similarities, are known to modulate this pathway. It is hypothesized that this compound derivatives may exert their anticancer effects, at least in part, by targeting key components of this pathway.

PI3K_Akt_Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation 5-Fluoroisatin_Derivative 5-Fluoroisatin_Derivative 5-Fluoroisatin_Derivative->PI3K Potential Inhibition 5-Fluoroisatin_Derivative->Akt Potential Inhibition 5-Fluoroisatin_Derivative->mTOR Potential Inhibition

IV. Experimental Protocols

A. General Synthesis of bis-Schiff Bases of Isatin and this compound[1]
  • A mixture of powdered crystalline isatin or this compound (3.40 mmol) and a diamine (1.70 mmol) is stirred in water (9 mL) at room temperature.

  • The reaction progress is monitored by TLC.

  • The crystalline powder formed is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol (B145695) to yield the pure bis-Schiff base.

  • Characterization is performed using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Isatin_or_5F_Isatin Isatin or This compound Stirring_in_Water Stir in Water (Room Temp) Isatin_or_5F_Isatin->Stirring_in_Water Diamine Diamine Diamine->Stirring_in_Water Filtration Filtration Stirring_in_Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization FT-IR, NMR, Mass Spec Recrystallization->Characterization

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (this compound/Isatin derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The presented data strongly supports the validation of this compound as a superior drug precursor compared to its non-fluorinated analog, Isatin. The incorporation of a fluorine atom not only enhances synthetic efficiency but also significantly boosts the biological activity of the resulting derivatives, particularly their anticancer properties. The ability of this compound derivatives to modulate key signaling pathways, such as the caspase cascade, provides a mechanistic basis for their enhanced efficacy. Researchers and drug development professionals are encouraged to consider this compound as a privileged scaffold for the design and synthesis of next-generation therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 5-position often enhances these pharmacological properties by increasing lipophilicity, improving metabolic stability, and favorably influencing binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Fluoroisatin derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis through the intrinsic pathway. The structure-activity relationship studies reveal that modifications at the N-1 and C-3 positions of the isatin core are pivotal for cytotoxic activity.

Key Structure-Activity Relationship Insights:
  • N-1 Substitution: Introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety appears to contribute to higher cytotoxic activity. Further substitution on this benzyl ring, particularly with halogens, can modulate this activity. For instance, ortho-fluoro, chloro, or bis-fluoro substitutions on the N-benzyl ring have been associated with potent cytotoxicity against various cancer cell lines.[1]

  • C-3 Position Modifications: The carbonyl group at the C-3 position is a common site for modification, leading to the formation of derivatives such as hydrazones, thiosemicarbazones, and Schiff bases. The nature of the substituent introduced at this position significantly influences the anticancer potency.

    • Hydrazones: this compound-hydrazone derivatives have shown promising anticancer activity. For example, a derivative bearing a 4-nitrobenzylidene group has exhibited significant growth inhibition in lung (A549) and liver (HepG2) cancer cell lines.[2][3]

    • Thiosemicarbazones: These derivatives also display notable biological activities. The substituents on the thiosemicarbazone moiety play a crucial role in determining the cytotoxic profile.

  • Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor in its ability to penetrate cell membranes and reach intracellular targets. The fluorine atom at the 5-position contributes to increased lipophilicity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Derivative ClassSubstituentsCancer Cell LineIC50 (µM)Reference
N-BenzylisatinsN-(2-fluorobenzyl)M-HeLa25.3[1]
N-(2-chlorobenzyl)M-HeLa15.2[1]
N-(2-chloro-6-fluorobenzyl)M-HeLa20.1[1]
N-(2-fluorobenzyl)HuTu-8022.5[1]
N-(2-chlorobenzyl)HuTu-8017.8[1]
N-(2-chloro-6-fluorobenzyl)HuTu-8019.4[1]
Hydrazones3-(4-nitrobenzylidene)hydrazonoA549 (Lung)42.43[2][3]
3-(4-nitrobenzylidene)hydrazonoHepG2 (Liver)48.43[2][3]
3-(4-fluorobenzylidene)hydrazonoHepG2 (Liver)107.90[2][3]
3-(4-methoxybenzylidene)hydrazonoHepG2 (Liver)152.90[2][3]
Mechanism of Action: Induction of Apoptosis

Several cytotoxic this compound derivatives have been shown to induce apoptosis in cancer cells via the intrinsic (mitochondrial) pathway.[1][4] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

apoptosis_pathway cluster_cell Cancer Cell Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 inhibits? Mitochondrion Mitochondrion ROS->Mitochondrion damages CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibits BaxBak->Mitochondrion permeabilizes sar_workflow cluster_workflow SAR Study Workflow Design Compound Design (Based on this compound) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassays Biological Evaluation (Anticancer/Antimicrobial) Purification->Bioassays DataAnalysis Data Analysis (IC50 / MIC) Bioassays->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR SAR->Design feedback LeadOpt Lead Optimization SAR->LeadOpt informs

References

Correlating In Vitro and In Vivo Anticancer Activity of 5-Fluoroisatin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound 5-Fluoroisatin has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the available in vitro and in vivo data on this compound derivatives to offer insights into their therapeutic potential. While a direct and comprehensive in vitro-in vivo correlation for the parent this compound compound is not extensively documented in publicly available literature, this guide synthesizes the existing data on its closely related analogues to provide a valuable resource for researchers in the field.

In Vitro Anticancer Activity of this compound Derivatives

The anticancer potential of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the cytotoxic efficacy of these compounds across different cancer types.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative (3a) M-HeLaCervical Carcinoma23.5 ± 1.25-Fluorouracil>50
HuTu-80Duodenal Adenocarcinoma15.7 ± 0.85-Fluorouracil>50
This compound Derivative (3b) M-HeLaCervical Carcinoma12.3 ± 0.65-Fluorouracil>50
HuTu-80Duodenal Adenocarcinoma26.1 ± 1.35-Fluorouracil>50
This compound Derivative (3d) M-HeLaCervical Carcinoma16.8 ± 0.95-Fluorouracil>50
HuTu-80Duodenal Adenocarcinoma15.9 ± 0.85-Fluorouracil>50
This compound-hydrazone (8) A549Human Lung Carcinoma42.43Cisplatin6.04
HepG2Human Liver Carcinoma48.43Cisplatin-

Data presented is a summary from available research and may have been generated under different experimental conditions.[2][3]

In Vivo Anticancer Activity of Fluorinated Indole (B1671886) Derivatives

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, isatin (B1672199) and its derivatives are known to interact with a variety of cellular targets, including protein kinases, and can induce apoptosis. The cytotoxic action of some fluorinated isatins is associated with the induction of apoptosis, dissipation of the mitochondrial membrane potential, and the production of reactive oxygen species (ROS) in tumor cells.[2] Based on the known targets of similar compounds, a putative signaling pathway is illustrated below.

G Putative Signaling Pathway for this compound Derivatives node_5FI This compound Derivative node_RTK Receptor Tyrosine Kinases (e.g., VEGFR) node_5FI->node_RTK Inhibition node_Mitochondria Mitochondrial Dysfunction node_5FI->node_Mitochondria Induction node_PI3K PI3K node_RTK->node_PI3K node_Akt Akt node_PI3K->node_Akt node_mTOR mTOR node_Akt->node_mTOR node_Proliferation Cell Proliferation & Survival node_Akt->node_Proliferation Promotes node_Apoptosis Apoptosis node_Akt->node_Apoptosis Inhibits node_mTOR->node_Proliferation node_Caspases Caspase Activation node_Caspases->node_Apoptosis node_Mitochondria->node_Caspases node_ROS ROS Production node_Mitochondria->node_ROS

Caption: Putative signaling pathway of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments typically used to evaluate the anticancer activity of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G Experimental Workflow for MTT Assay node_seed 1. Seed cancer cells in a 96-well plate and incubate. node_treat 2. Treat cells with varying concentrations of this compound. node_seed->node_treat node_incubate 3. Incubate for 24-72 hours. node_treat->node_incubate node_mtt 4. Add MTT reagent to each well. node_incubate->node_mtt node_incubate2 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation. node_mtt->node_incubate2 node_solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. node_incubate2->node_solubilize node_read 7. Measure absorbance at ~570 nm using a plate reader. node_solubilize->node_read node_analyze 8. Calculate cell viability and determine IC50 values. node_read->node_analyze

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

G Experimental Workflow for In Vivo Xenograft Model node_implant 1. Subcutaneously implant human cancer cells into immunocompromised mice. node_tumor 2. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). node_implant->node_tumor node_randomize 3. Randomize mice into control and treatment groups. node_tumor->node_randomize node_treat 4. Administer this compound or vehicle control according to the dosing schedule. node_randomize->node_treat node_monitor 5. Monitor tumor volume and body weight regularly. node_treat->node_monitor node_euthanize 6. Euthanize mice at the end of the study and excise tumors for analysis. node_monitor->node_euthanize node_analyze 7. Analyze tumor growth inhibition and other relevant endpoints. node_euthanize->node_analyze

Caption: Workflow for in vivo xenograft studies.

Detailed Protocol:

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their dimensions are measured regularly with calipers to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and general health of the animals are also monitored as indicators of toxicity.

Conclusion

The available data, primarily from studies on its derivatives, suggest that this compound is a valuable scaffold for the development of potent anticancer agents. The in vitro studies have demonstrated significant cytotoxicity of these derivatives against a range of cancer cell lines. While direct in vivo data for this compound is limited, the promising results from related fluorinated indole compounds in animal models provide a strong rationale for further investigation.

To establish a definitive in vitro and in vivo correlation for this compound, future research should focus on conducting comprehensive studies that evaluate the parent compound's efficacy in both cellular and animal models of cancer. Such studies are crucial for advancing our understanding of its therapeutic potential and for guiding its development as a novel anticancer drug.

References

A Comparative Guide to the Cross-Reactivity of 5-Fluoroisatin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from or structurally related to the 5-Fluoroisatin scaffold. The focus is on inhibitors targeting the c-Met and TAK1 kinases, with their performance benchmarked against established alternatives. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Executive Summary

This compound, an oxindole (B195798) derivative, serves as a versatile scaffold in medicinal chemistry for the development of targeted inhibitors. This guide evaluates the selectivity of inhibitors conceptually linked to this scaffold. For the c-Met receptor tyrosine kinase, the oxindole-based inhibitor PF-04217903 is compared with the multi-kinase inhibitors Crizotinib and Cabozantinib. For the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a novel covalent inhibitor, here designated "Compound 5", is compared with the widely used tool compound 5Z-7-Oxozeaenol. The data presented underscores the potential for developing highly selective kinase inhibitors from isatin-related scaffolds.

I. Comparison of c-Met Inhibitors

The c-Met receptor tyrosine kinase is a key target in oncology. Its aberrant activation drives tumor growth and metastasis in various cancers. While no inhibitor is explicitly synthesized from this compound in the available literature, the highly selective c-Met inhibitor PF-04217903 originates from an oxindole hydrazide hit, a core structure closely related to isatins.

Data Presentation: c-Met Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC50) of PF-04217903 against c-Met and compares its selectivity to that of Crizotinib and Cabozantinib.

InhibitorPrimary Target(s)c-Met IC50 (nM)Selectivity Profile
PF-04217903 c-Met4.8Highly selective; >1000-fold selectivity over a panel of >150-208 kinases.[1][2][3][4][5][6]
Crizotinib ALK, ROS1, c-Met~5 - 11Multi-targeted; potent inhibitor of ALK and ROS1.[3]
Cabozantinib VEGFRs, c-Met, RET, etc.1.3 - 5.4Multi-targeted; potent inhibitor of VEGFR2 and other kinases.[3]
c-Met Signaling Pathway

The diagram below illustrates the c-Met signaling cascade and the point of inhibition by c-Met inhibitors. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT that promote cell proliferation, survival, and motility.

cMet_Signaling c-Met Signaling Pathway cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS GAB1 GAB1 cMet->GAB1 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival & Motility AKT->Survival Inhibitor c-Met Inhibitors (e.g., PF-04217903) Inhibitor->cMet Inhibits autophosphorylation

Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met kinase inhibitors.

II. Comparison of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial kinase in inflammatory and immune signaling pathways. The natural product 5Z-7-Oxozeaenol is a widely used but non-selective TAK1 inhibitor. A novel covalent inhibitor, referred to as "Compound 5" in a key study, offers a different selectivity profile. While a direct synthetic link to this compound for Compound 5 is not established, this comparison serves to highlight the ongoing development of more selective TAK1 probes.

Data Presentation: TAK1 Inhibitor Selectivity

The following table compares the selectivity of Compound 5 and 5Z-7-Oxozeaenol based on kinome profiling data.

InhibitorPrimary TargetTAK1 IC50 (nM)Selectivity Profile
Compound 5 TAK1Not explicitly stated (potent)Shows 90.5% inhibition of TAK1 at 1 µM. Also inhibits AURKs, MAP3K1, FES, and SLK. Distinct from 5Z-7-Oxozeaenol's off-targets.[1]
5Z-7-Oxozeaenol TAK18.1Broadly selective; inhibits MEKs, PDGFRs, FLTs, ARAF, and HPK1, among others, at 1 µM.[1][7]
TAK1 Signaling Pathway

The diagram below outlines a simplified TAK1 signaling pathway. TAK1 is a key mediator downstream of various cytokine receptors, such as the TNF-α receptor. Its activation leads to the stimulation of the NF-κB and MAPK pathways, which are central to inflammatory responses.

TAK1_Signaling TAK1 Signaling Pathway cluster_TAK1 TAK1 Complex cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 TAB2 TAB2 TRAF2->TAB2 TAK1 TAK1 TAB2->TAK1 TAB1 TAB1 TAK1->TAB1 IKK IKK Complex TAK1->IKK MKKs MKKs (e.g., MKK4/7) TAK1->MKKs IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inflammation1 Inflammatory Gene Expression NFkB->Inflammation1 JNK_p38 JNK/p38 MKKs->JNK_p38 AP1 AP-1 JNK_p38->AP1 Inflammation2 Inflammatory Response AP1->Inflammation2 Inhibitor TAK1 Inhibitors (e.g., Compound 5) Inhibitor->TAK1 Inhibits kinase activity

Caption: A simplified representation of the TAK1 signaling cascade and the site of action for TAK1 inhibitors.

III. Experimental Protocols

A. In Vitro Kinase Profiling (KinomeScan™)

This experimental approach is designed to determine the binding affinity of a test compound against a large panel of kinases.

Workflow Diagram:

KinomeScan_Workflow KinomeScan™ Experimental Workflow cluster_workflow A Immobilized Kinase D Incubation A->D B Test Compound B->D C ATP-site Directed Ligand (Tagged) C->D E Affinity Capture D->E F Quantification of Bound Ligand E->F G Data Analysis (% Inhibition) F->G

Caption: A generalized workflow for the KINOMEscan™ kinase inhibitor profiling assay.

Methodology:

  • Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, ATP-site directed ligand.

  • Incubation: The kinase, test compound, and immobilized ligand are allowed to reach equilibrium. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. This data is used to generate a comprehensive selectivity profile.

B. Cellular c-Met Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of the c-Met receptor in a cellular context.

Workflow Diagram:

cMet_Phospho_Assay Cellular c-Met Phosphorylation Assay cluster_workflow A Seed Cells (e.g., A549) B Serum Starve A->B C Pre-treat with Inhibitor B->C D Stimulate with HGF C->D E Cell Lysis D->E F ELISA or Western Blot E->F G Data Analysis (IC50 determination) F->G

Caption: A typical workflow for a cell-based assay to measure c-Met phosphorylation.

Methodology:

  • Cell Culture: Human cancer cells expressing c-Met (e.g., A549) are cultured in appropriate media.

  • Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • HGF Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection: The levels of phosphorylated c-Met and total c-Met are quantified using either an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.[1]

  • Data Analysis: The ratio of phosphorylated c-Met to total c-Met is calculated, and the IC50 value for the inhibition of phosphorylation is determined.

IV. Conclusion

This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors related to the this compound scaffold. The data indicates that highly selective inhibitors for targets such as c-Met can be developed from oxindole-based precursors. PF-04217903, for instance, demonstrates remarkable selectivity for c-Met compared to multi-kinase inhibitors like Crizotinib and Cabozantinib. In the context of TAK1 inhibition, while a direct this compound-based inhibitor with comprehensive selectivity data was not identified, the comparison between a novel covalent inhibitor and the less selective tool compound 5Z-7-Oxozeaenol highlights the progress in developing more specific probes for this kinase. For researchers and drug developers, these findings underscore the importance of comprehensive kinase profiling to understand the on- and off-target effects of inhibitors, which is critical for both elucidating biological pathways and advancing therapeutic candidates. The provided experimental protocols offer a foundation for conducting such comparative studies.

References

A Comparative Analysis of the Cytotoxic Effects of 5-Fluoroisatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, isatin (B1672199) and its derivatives have emerged as a promising class of compounds due to their wide array of pharmacological activities.[1] Among these, 5-fluoroisatin analogues have garnered significant attention for their potential cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative overview of the cytotoxicity of several this compound derivatives, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to facilitate further investigation and development of these potent compounds.

Quantitative Comparison of Cytotoxicity

The cytotoxic activity of various this compound analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. The data is compiled from multiple studies and showcases the diverse efficacy of these compounds.

Compound IDAnalogue TypeCancer Cell LineIC50 (µM)Reference
3a 1-(2-fluorobenzyl)-5-fluoroisatinM-HeLa (cervical carcinoma)16.5[1]
HuTu-80 (duodenal adenocarcinoma)18.2[1]
3b 1-(2-chlorobenzyl)-5-fluoroisatinM-HeLa (cervical carcinoma)12.5[1]
HuTu-80 (duodenal adenocarcinoma)13.7[1]
3d 1-(2,6-difluorobenzyl)-5-fluoroisatinM-HeLa (cervical carcinoma)15.8[1]
HuTu-80 (duodenal adenocarcinoma)17.1[1]
SB5FISA S-benzyldithiocarbazate Schiff baseMCF-7 (breast adenocarcinoma)9.26[4][5]
Compound 8 5-Fluoro-3-[(4-nitrobenzylidene)hydrazono]indolin-2-oneA549 (lung cancer)42.43[6]
HepG2 (liver cancer)48.43[6]
Compound 10 5-Fluoro-3-[(3-hydroxybenzylidene)hydrazono]indolin-2-oneA549 (lung cancer)>200[6]
HepG2 (liver cancer)>200[6]
Compound 5 5-Fluoro-3-[(4-fluorobenzylidene)hydrazono]indolin-2-oneHepG2 (liver cancer)107.90[6]
Compound 7 5-Fluoro-3-[(4-methoxybenzylidene)hydrazono]indolin-2-oneHepG2 (liver cancer)152.90[6]
2m N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatinK562 (leukemia)0.03[7]
1i 5-(p-methoxyphenyl)isatinHepG2 (liver cancer)0.96[7]

Note: The reference drug 5-fluorouracil (B62378) (5-FU) was used as a positive control in some studies, showing varying IC50 values depending on the cell line and experimental conditions.[1]

Experimental Protocols

The evaluation of cytotoxicity for the this compound analogues cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically ranging from 25 to 200 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][6]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Incubation Incubation with Compounds (24-72 hours) Seeding->Incubation Treatment Application Compound_Prep Preparation of this compound Analogues Compound_Prep->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Assay Start Formazan_Solubilization Formazan Crystal Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation Data Processing

Caption: Workflow for Cytotoxicity Assessment using MTT Assay.

Some studies suggest that the cytotoxic action of certain fluorinated isatins is associated with the induction of apoptosis. This process can be triggered by mitochondrial membrane dissipation and the production of reactive oxygen species (ROS).[1][8]

Apoptosis_Pathway Compound This compound Analogue Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Increased ROS Production Mitochondria->ROS induces MMP Mitochondrial Membrane Potential Dissipation Mitochondria->MMP leads to Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Potential Apoptosis Induction Pathway by this compound Analogues.

Discussion and Conclusion

The presented data highlights the significant potential of this compound analogues as cytotoxic agents. The structure-activity relationship appears to be a critical factor in determining their efficacy. For instance, substitutions at the N-1 and C-5 positions of the isatin ring, as seen in the highly potent compound 2m , can dramatically enhance cytotoxic activity.[7] The type of derivative, whether it be a Schiff base or a hydrazone, also influences the biological activity, with different analogues showing varying levels of potency against different cancer cell lines.[4][6]

The observed cytotoxicity is, in some cases, linked to the induction of apoptosis through mitochondrial pathways.[1] This mechanistic insight is crucial for the rational design of more effective and selective anticancer drugs.

References

A Comparative Guide to Analytical Methods for 5-Fluoroisatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 5-Fluoroisatin. Due to a lack of published, validated methods specifically for this compound, this document draws objective comparisons from established and validated methods for the structurally similar compounds, Isatin (B1672199) and 5-Fluorouracil (5-FU). The performance data and experimental protocols presented herein are derived from studies on these analogous compounds and would require specific validation for the analysis of this compound.

Introduction to this compound

This compound is a fluorinated derivative of isatin, a bicyclic indole (B1671886) compound. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anti-cancer and antimicrobial agents.[1][2][3] The introduction of a fluorine atom at the 5-position can significantly alter the molecule's physicochemical properties and biological activity, making its accurate quantification crucial in research and drug development.[4]

Comparative Analysis of Potential Analytical Methods

The following tables summarize the performance of validated analytical methods for Isatin and 5-Fluorouracil, which can be considered as starting points for the development and validation of a quantitative method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterIsatin (Analogous Method)5-Fluorouracil (Analogous Method)
Linearity Range 5-25 µg/mL[5]0.1-100 µg/mL
Limit of Detection (LOD) 1.3 µg/mL[5]Not Reported
Limit of Quantification (LOQ) 4.0 µg/mL[5]Not Reported
Precision (%RSD) Intraday: 0.005, Interday: 0.026[5]< 2%[6]
Accuracy/Recovery Not Reported>80%
Retention Time Not Reported~2.5 - 3.5 minutes[6]

Table 2: UV-Visible Spectrophotometry Methods

ParameterIsatin (Analogous Method)5-Fluorouracil (Analogous Method)
Linearity Range 5-25 µg/mL[5]10-60 µg/mL[7]
Correlation Coefficient (r²) 0.9996[5]Not Reported
Absorption Maxima (λmax) 295 nm (in Methanol)[5]230 nm and 275 nm (in Carbonate Buffer pH 7.4)[7]
Precision (%RSD) < 2%[5]Not Reported
LOD 1.3 µg/mL[5]Not Reported
LOQ 4.0 µg/mL[5]Not Reported

Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterIsatin (Analogous Method)5-Fluorouracil (Analogous Method)
Linearity Range 5-5000 ng/mL[8]Not specified, but used for targeted analysis[9][10]
Precision (%RSD) Inter-assay: < 3%[8]Not Reported
Accuracy/Recovery > 80%[8]Not Reported
Ionization Mode Electrospray Ionization (ESI)[8]High-Resolution Mass Spectrometry (HRMS) in full scan negative mode[9][10]

Experimental Protocols for Analogous Compounds

The following are detailed methodologies for the quantification of Isatin and 5-Fluorouracil, which can be adapted for this compound.

HPLC Method for Isatin Quantification (Analogous)
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The exact composition and gradient would need to be optimized for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. For isatin, 295 nm was used.[5]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

UV-Visible Spectrophotometric Method for Isatin Quantification (Analogous)
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol was used for Isatin.[5] The optimal solvent for this compound should be determined.

  • Procedure:

    • Determine the absorption maximum (λmax) of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

LC-MS Method for Isatin Quantification (Analogous)
  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, a C18 column with a gradient elution of organic solvent and aqueous buffer would be a good starting point.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in either positive or negative mode, to be optimized for this compound.

    • Detection: Selected Ion Monitoring (SIM) of the protonated or deprotonated molecular ion of this compound.

  • Sample Preparation: For complex matrices like urine, a derivatization and/or extraction step might be necessary to improve sensitivity and reduce matrix effects.[8] For simpler samples, dilution and filtration may be sufficient.

Workflow and Pathway Diagrams

The following diagrams illustrate a general workflow for analytical method validation and a conceptual pathway for the analysis of a small molecule like this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_implementation Implementation Define_Purpose Define Analytical Method Purpose Set_Validation_Parameters Set Validation Parameters Define_Purpose->Set_Validation_Parameters Prepare_Protocols Prepare Validation Protocols Set_Validation_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results vs. Acceptance Criteria Collect_Data->Analyze_Results Document_Validation Document Validation Report Analyze_Results->Document_Validation Implement_Method Implement Validated Method Document_Validation->Implement_Method

Caption: A typical workflow for analytical method validation.

Small_Molecule_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Reporting Sample_Collection Sample Collection Extraction Extraction of This compound Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Dilution Dilution & Filtration Derivatization->Dilution Chromatographic_Separation Chromatographic Separation (HPLC/LC) Dilution->Chromatographic_Separation Detection Detection (UV-Vis/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: General workflow for small molecule quantification.

Conclusion and Recommendations

While direct, validated methods for this compound quantification are not currently published, the existing analytical procedures for isatin and 5-Fluorouracil offer a solid starting point for method development.

  • For initial screening and less complex matrices, UV-Visible spectrophotometry offers a simple and rapid approach, provided that this compound has a distinct chromophore and the sample matrix is not overly complex.

  • For more complex samples and for stability-indicating assays, a reversed-phase HPLC method with UV detection is recommended. This will provide the necessary selectivity to separate this compound from potential impurities and degradation products.

  • For high sensitivity and selectivity, especially in biological matrices, an LC-MS or LC-MS/MS method would be the most suitable choice.

It is imperative that any method adapted from these analogous compounds be thoroughly validated for this compound according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for its intended purpose. This validation process is crucial for generating reliable and reproducible data in any research or drug development setting.

References

A Head-to-Head Comparison of 5-Fluoroisatin Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold is a privileged structure in medicinal chemistry, and the incorporation of a fluorine atom at the 5-position has been shown to enhance the anticancer properties of its derivatives. This guide provides a head-to-head comparison of the in vitro efficacy of various 5-fluoroisatin derivatives against several cancer cell lines, supported by experimental data.

Comparative Analysis of Anticancer Activity

A series of fluorinated 1-benzylisatins and isatin-hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for these compounds. Lower IC50 values indicate greater potency.

Cytotoxicity Data (IC50 Values in µM)

The following tables summarize the IC50 values of different this compound derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Fluorinated 1-Benzylisatins

CompoundM-HeLa (Cervical Cancer)HuTu 80 (Duodenal Cancer)RD Te-671 (Rhabdomyosarcoma)WI-38 (Normal Lung Fibroblasts)
3a (1-(2-Fluorobenzyl)-5-fluoroindoline-2,3-dione)35.0 ± 2.020.0 ± 1.540.0 ± 2.550.0 ± 3.0
3b (1-(2-Chlorobenzyl)-5-fluoroindoline-2,3-dione)25.0 ± 1.840.0 ± 2.230.0 ± 2.060.0 ± 3.5
3d (1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione)30.0 ± 2.120.0 ± 1.735.0 ± 2.350.0 ± 2.8
5-Fluorouracil (5-FU) >100>100>100>100

Data represents the mean ± standard deviation of three independent experiments.

Table 2: Cytotoxicity of Fluorinated Isatin-Hydrazones [1]

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)HEK-293T (Normal Embryonic Kidney)
Compound 5 (4-Fluorobenzylidene)Inactive107.90192.30
Compound 7 (4-Methoxybenzylidene)Inactive152.90105.40
Compound 8 (4-Nitrobenzylidene)42.4348.436.06
Compound 10 (3-Hydroxybenzylidene)126.30100.0048.48

Data is presented as IC50 values in µM.

Mechanism of Action: Induction of Apoptosis

Several of the potent this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a key mechanism for eliminating cancerous cells.

Apoptosis Induction in HuTu 80 Cells

Compounds 3a , 3b , and 3d were found to induce apoptosis in HuTu 80 duodenal cancer cells. After a 24-hour incubation, there was a concentration-dependent increase in the percentage of cells in both early and late stages of apoptosis. Compound 3b exhibited the highest apoptosis-inducing activity at its IC50 concentration of 40 µM.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Compounds 3b and 3d were shown to significantly decrease the mitochondrial membrane potential in HuTu 80 cells, indicating mitochondrial dysfunction, which can trigger the apoptotic cascade.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for these this compound derivatives and the general workflow for evaluating their anticancer activity.

G cluster_0 This compound Derivative Treatment cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Induces Mito Mitochondrial Membrane Potential Dissipation Derivative->Mito Causes ROS->Mito Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay MMP_Assay JC-1 Staining for Mitochondrial Potential Treatment->MMP_Assay

Caption: General experimental workflow for evaluating this compound derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a fluorescent probe that differentially stains mitochondria based on their membrane potential.

  • Cell Treatment: Cells are treated with the this compound derivatives for a specified period.

  • JC-1 Staining: The cells are incubated with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: The cells are washed with PBS to remove excess dye.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

References

Assessing the Selectivity of 5-Fluoroisatin-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold, a privileged structure in medicinal chemistry, has been extensively explored for the development of potent enzyme inhibitors. The introduction of a fluorine atom at the 5-position of the isatin ring often enhances pharmacological properties such as metabolic stability and binding affinity. This guide provides a comparative analysis of the selectivity of 5-Fluoroisatin-based enzyme inhibitors, focusing on their activity against caspases and kinases, with supporting experimental data and detailed protocols.

Executive Summary

This compound derivatives have emerged as a promising class of enzyme inhibitors, demonstrating significant potency and selectivity, particularly against effector caspases involved in apoptosis. While their activity against certain kinases has been characterized, largely through the well-established drug Sunitinib, their broader kinase selectivity profile and activity against other enzyme classes like histone deacetylases (HDACs) are less documented in publicly available research. This guide synthesizes the current knowledge to aid researchers in evaluating the potential of these compounds in drug discovery pipelines.

I. Comparative Analysis of Inhibitory Activity

The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic potential, minimizing off-target effects. Below, we present a comparative summary of the inhibitory activity of this compound-based compounds against various enzymes.

Caspase Inhibition

This compound derivatives have been extensively studied as inhibitors of caspases, key proteases in the apoptotic pathway.[1][2] The primary targets within this family are the effector caspases, caspase-3 and caspase-7.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives against Caspases

Compound IDTarget EnzymeIC50 (nM)Comparison CompoundComparison IC50 (nM)
(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives
N-propyl derivativeCaspase-3Potent (specific value not stated)[1][2]Ac-DEVD-CHO16 ± 2[3]
N-butyl derivativeCaspase-3Potent (specific value not stated)[1][2]Z-VAD-FMK (pan-caspase)Broad-spectrum inhibitor[4][5][6]
N-propyl derivativeCaspase-7Potent (specific value not stated)[1][2]Ac-DEVD-CHO16 ± 2[3]
N-butyl derivativeCaspase-7Potent (specific value not stated)[1][2]Z-VAD-FMK (pan-caspase)Broad-spectrum inhibitor[4][5][6]
Fluorinated N-benzyl isatins Caspase-3 & -7Moderate inhibitors[1][2]
Isatins with N-1 alkylether groups Caspase-3 & -7Weak or inactive[1][2]

Note: Specific IC50 values for some potent N-propyl and N-butyl derivatives were not available in the abstracts of the cited literature. "Potent" indicates significant inhibitory activity as described by the authors.[1][2] The pan-caspase inhibitor Z-VAD-FMK is a widely used tool compound that irreversibly binds to the catalytic site of most caspases.[6]

Kinase Inhibition

The 5-fluoro-2-oxindole scaffold is a core component of the multi-targeted kinase inhibitor Sunitinib (SU11248), approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8][9][10] Sunitinib's activity profile provides insight into the potential kinase targets of this compound derivatives.

Table 2: Inhibitory Activity of Sunitinib (a 5-Fluoro-2-oxindole derivative) against various kinases

Target EnzymeIC50 (nM)Comparison CompoundComparison IC50 (nM)
VEGFR-1Selective inhibitor[7]Sorafenib90 (VEGFR-2)
VEGFR-2Selective inhibitor[7]Pazopanib30 (VEGFR-2)
VEGFR-3Selective inhibitor[7]Axitinib0.2 (VEGFR-2)
PDGFR-αSelective inhibitor[7]Imatinib25 (PDGFR)
PDGFR-βSelective inhibitor[7]Nilotinib58 (PDGFR)
c-KITSelective inhibitor[8]Dasatinib<1 (c-KIT)
FLT3Selective inhibitor[9]Midostaurin11 (FLT3)
RETSelective inhibitor[7]Vandetanib100 (RET)
CDK2-Dinaciclib1[11]
CDK4-Palbociclib11[12]
CDK6-Ribociclib39[13]

Note: Sunitinib is a multi-targeted inhibitor, and its selectivity is a key aspect of its clinical profile. The comparison compounds are other well-established kinase inhibitors, with their respective IC50 values for a primary target shown for context. Data for direct inhibition of CDKs by Sunitinib was not specified in the provided search results.

Histone Deacetylase (HDAC) Inhibition

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of enzyme inhibitor selectivity.

In Vitro Caspase-3/7 Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds against caspase-3 and -7.

Materials:

  • Recombinant human caspase-3 or caspase-7

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • Caspase substrate: Ac-DEVD-pNA (for caspase-3) or Ac-DEVD-pNA (for caspase-7), where pNA is p-nitroaniline.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. A final DMSO concentration of ≤1% is recommended to avoid solvent effects.

  • To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).

  • Add 25 µL of the recombinant caspase-3 or caspase-7 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the caspase substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of compounds against protein kinases.[19][20][21][22][23]

Materials:

  • Purified recombinant kinase

  • Kinase buffer (composition varies depending on the kinase, but typically contains Tris-HCl, MgCl2, and DTT)

  • ATP (Adenosine triphosphate)

  • Specific substrate (peptide or protein) for the kinase

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., radiolabeled ATP [γ-³²P or γ-³³P], fluorescence-based detection antibodies, or luminescence-based ATP detection kits)

  • 96- or 384-well plates

  • Appropriate detection instrument (e.g., scintillation counter, fluorescence plate reader, or luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed.

    • Radiometric Assay: Measure the incorporation of the radiolabeled phosphate (B84403) into the substrate.

    • Fluorescence/Luminescence Assay: Use a detection kit to measure the signal, which is proportional or inversely proportional to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the caspase assay.

III. Visualization of Pathways and Workflows

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an enzyme inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compound C Incubate Enzyme with Test Compound A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Measure Activity E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

General workflow for an in vitro enzyme inhibition assay.
Apoptosis Signaling Pathway

This compound-based caspase inhibitors primarily target the execution phase of apoptosis. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways leading to apoptosis.[24][25][26]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 CellStress Cellular Stress (e.g., DNA damage) CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Caspase37 Caspase-3, -7 (Target of this compound Inhibitors) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Simplified overview of the main apoptosis signaling pathways.

IV. Conclusion

This compound-based compounds represent a versatile scaffold for the design of potent and selective enzyme inhibitors. The available data strongly supports their efficacy as inhibitors of effector caspases, making them valuable tools for studying apoptosis and as potential therapeutics in diseases with dysregulated cell death. The clinical success of Sunitinib highlights the potential of the related 5-fluoro-2-oxindole core in targeting multiple kinases involved in cancer progression.

However, to fully assess the selectivity and therapeutic window of novel this compound derivatives, further research is warranted. Comprehensive profiling against a broad panel of kinases and other enzyme families, such as HDACs, is necessary. Direct, head-to-head comparative studies with other classes of inhibitors will be crucial in establishing their relative advantages in terms of potency and selectivity. The detailed experimental protocols provided in this guide offer a foundation for conducting such vital comparative assessments.

References

Unveiling a Promising Scaffold: A Comparative Docking Analysis of 5-Fluoroisatin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 5-Fluoroisatin derivatives reveals their potential as versatile therapeutic agents. This guide provides a comparative analysis of their docking studies against various biological targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The isatin (B1672199) core, a privileged scaffold in medicinal chemistry, has been the foundation for numerous bioactive compounds. The introduction of a fluorine atom at the 5-position of the isatin ring often enhances the pharmacological properties of the resulting derivatives, including increased metabolic stability and binding affinity. This has led to a surge in the exploration of this compound derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds, guiding the rational design of more potent and selective drug candidates.

Comparative Docking Performance: A Tabular Overview

The following tables summarize the quantitative data from various comparative docking studies of this compound derivatives against key biological targets. These tables provide a clear comparison of binding affinities and, where available, corresponding experimental inhibitory activities.

Anticancer Targets

Several studies have investigated this compound derivatives as potential anticancer agents by targeting key proteins involved in cancer progression, such as receptor tyrosine kinases (EGFR, VEGFR2) and cell cycle regulators.

DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
5-Fluoro-3-hydrazonoindolin-2-one (Compound 1)EGFR-->200 (A549), >200 (HepG2)[1]
4-nitrobenzylidene derivative (Compound 8)EGFR--42.43 (A549), 48.43 (HepG2)[1]
4-fluorobenzylidene derivative (Compound 5)EGFR-->200 (A549), 107.90 (HepG2)[1]
3-hydroxy-4-methoxybenzylidene derivative (Compound 14)VEGFR2--115.00 (A549)[1]
Isatin Sulfonamide derivative (3a)EGFR (PDB: 1M17)---[2]
Isatin Sulfonamide derivative (4b)EGFR (PDB: 1M17)---[2]
Isatin Sulfonamide derivative (4c)EGFR (PDB: 1M17)---[2]
Anti-inflammatory and Antimicrobial Targets

This compound derivatives have also been explored for their anti-inflammatory and antimicrobial activities. Docking studies have been crucial in understanding their interactions with enzymes like COX-2 and bacterial proteins such as DNA Gyrase.

DerivativeTarget ProteinDocking ScoreBinding Energy (kcal/mol)MIC (µg/mL)Reference
Schiff base conjugate (ITF 5)COX-2 (PDB: 3LN1)--6.25 (MTB H37Rv)[3]
This compound-chalcone conjugate (5a)E. coli DNA Gyrase B (PDB: 6H86)---[4]
This compound-chalcone conjugate (5e)E. coli DNA Gyrase B (PDB: 6H86)---[4]
This compound-chalcone conjugate (5g)S. aureus (PDB: 2W9H)---[4]

Experimental Protocols: A Closer Look at the Methodology

The reliability of molecular docking studies hinges on the rigor of the experimental protocol. The following sections detail the typical methodologies employed in the cited studies.

Molecular Docking Protocol for Anticancer Studies

In a representative study investigating the anticancer potential of fluorinated isatin-hydrazones, computational studies were performed to predict the binding modes and affinities of the synthesized compounds against targets like EGFR, VEGFR2, and PI3K.[1]

Software: The specific docking software used is not explicitly mentioned in the abstract, but the process involved determining binding parameter values to support in vitro data.[1]

Receptor and Ligand Preparation: The crystal structures of the target proteins (EGFR, VEGFR2, and PI3K) were obtained from the Protein Data Bank. The synthesized this compound derivatives were used as ligands. Their three-dimensional structures were generated and optimized for the docking simulations.

Docking Simulation: The docking protocol involved placing the ligands into the binding sites of the receptors and evaluating the binding interactions. The results were analyzed based on binding parameter values, which likely include docking scores and binding energies.[1] The interactions with key amino acid residues in the binding pocket were also examined to understand the stability of the ligand-receptor complex.[1]

Molecular Docking Protocol for Anti-inflammatory and Antimicrobial Studies

For the investigation of anti-inflammatory and anti-tubercular activities of Schiff base conjugates of this compound, in silico docking studies were performed using the COX-2 enzyme as the target.[3]

Software: The study utilized a molecular docking methodology to understand the interactions of the designed molecules with the target receptor.[3]

Receptor and Ligand Preparation: The crystal structure of the COX-2 enzyme (PDB: 3LN1) was used as the target. The synthesized Schiff base conjugates were prepared as ligands for the docking study.

Docking and Analysis: The docking procedure aimed to identify the binding modes of the conjugates within the active site of COX-2. The interactions between the designed molecules and the co-crystallized ligand with the protein were studied to understand the binding mechanism.[3] Similarly, in a study on new this compound-chalcone conjugates with antimicrobial activity, molecular docking was performed against E. coli DNA Gyrase B (PDB: 6H86), S. aureus (PDB: 2W9H), and CYP51 (PDB: 4WMZ) to predict their inhibitory potential.[4]

Visualizing the Process: From Synthesis to Evaluation

The following diagrams illustrate the typical workflow of a research study involving the synthesis, characterization, and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Computational Evaluation start Starting Materials (this compound, etc.) reaction Chemical Synthesis (e.g., Schiff Base Reaction) start->reaction purification Purification & Characterization (NMR, IR, Mass Spec) reaction->purification in_vitro In Vitro Biological Assays (Anticancer, Antimicrobial, etc.) purification->in_vitro purification->in_vitro in_silico In Silico Studies (Molecular Docking, ADME) purification->in_silico purification->in_silico data_analysis Data Analysis & Correlation in_vitro->data_analysis in_silico->data_analysis

Caption: A generalized workflow for the development and evaluation of this compound derivatives.

The following diagram illustrates a simplified signaling pathway that can be targeted by this compound derivatives in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation inhibitor This compound Derivative inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

Safety Operating Guide

Proper Disposal of 5-Fluoroisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Fluoroisatin is a critical aspect of laboratory safety and environmental responsibility. As a fluorinated heterocyclic compound, it requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2][3][4]

  • Causes serious eye irritation (H319)[1][2][3][4]

  • May cause respiratory irritation (H335)[1][2][3]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[5]

  • Eye Protection: Safety goggles or a face shield must be worn.[3][5]

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.[5]

  • Respiratory Protection: In the event of a spill or when handling the powder, a dust mask (e.g., N95) should be used to avoid inhalation.

Key Chemical Properties and Disposal Summary

The following table summarizes key quantitative data and disposal requirements for this compound.

PropertyValueCitation(s)
CAS Number 443-69-6[6]
Molecular Formula C₈H₄FNO₂[6]
Molecular Weight 165.12 g/mol [6]
Physical Form Reddish-brown crystalline powder[6]
Melting Point 224-227 °C[1]
Waste Classification Halogenated Organic Waste[5][7]
Primary Disposal Route High-Temperature Incineration[1][5]
Prohibited Disposal Do not dispose down the drain or in regular trash.[3][5]

Step-by-Step Disposal Protocol

Adherence to the following protocol is mandatory for the safe disposal of this compound and contaminated materials.

1. Waste Characterization and Segregation:

  • Identify as Halogenated Waste: Due to the presence of fluorine, this compound is classified as a halogenated organic compound.[5][7] This is the most critical first step in determining the correct disposal pathway.

  • Strict Segregation: It is imperative to collect this compound waste separately. Never mix it with non-halogenated organic solvents, aqueous waste, acids, or bases.[5] Cross-contamination can lead to hazardous reactions and complicate the disposal process. Any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[5]

2. Containerization and Labeling:

  • Select an Appropriate Container: Collect solid this compound waste and contaminated lab supplies (e.g., gloves, absorbent paper) in a designated and compatible hazardous waste container.[8] The container must be in good condition and have a secure, screw-on cap.[5][9]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[5] Do not use abbreviations.[8]

3. Spill Management:

  • For minor spills, prevent the formation of dust.[1]

  • Carefully sweep up the solid material.[1]

  • Place the collected material into the designated halogenated waste container.[5]

  • Thoroughly clean the affected area.

4. Storage and Final Disposal:

  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[5]

  • Professional Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[1][5] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of the waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Preparation & PPE B Step 2: Waste Segregation (Identify as Halogenated Waste) A->B G Spill? B->G C Step 3: Containerization (Use Designated, Labeled Container) D Step 4: Labeling ('Hazardous Waste', Chemical Name) C->D E Step 5: Secure Storage (Satellite Accumulation Area) D->E F Step 6: Professional Disposal (Contact EHS for Incineration) E->F G->C No H Spill Cleanup Protocol (Sweep, Collect in Waste Container) G->H Yes H->C

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoroisatin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 443-69-6). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][4] Protects against splashes and airborne particles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[1][6] Provides a barrier against direct skin contact.[5]
Body Protection A standard laboratory coat is required. A chemical-resistant apron should be used when handling larger quantities.[1][5] Prevents contamination of personal clothing.[5]

| Respiratory Protection | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][4][5] If ventilation is inadequate, a NIOSH-approved N95 dust mask or a full-face particle respirator should be used. | Minimizes the inhalation of the powdered compound.[5] |

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial to ensure laboratory safety and environmental protection.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Conduct all work with this compound powder in a certified chemical fume hood to ensure adequate ventilation.[1][4]

    • Assemble all necessary equipment and reagents before beginning work.

  • Donning PPE :

    • Put on all required PPE as specified in the table above, ensuring gloves are inspected for any signs of degradation before use.[1]

  • Weighing and Transfer :

    • Handle this compound as a solid powder.[1]

    • Use a clean spatula to carefully weigh the desired amount of the compound on weighing paper or in a suitable container.

    • Avoid generating dust during transfer.[1]

    • Transfer the weighed compound into the appropriate reaction vessel within the fume hood.

  • Post-Handling and Cleanup :

    • Securely close the primary container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after handling is complete.[1][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical. As a halogenated organic compound, it requires specific disposal procedures.[6]

  • Waste Segregation :

    • Identify all waste contaminated with this compound (unused chemical, contaminated PPE, weighing paper, etc.) as "Halogenated Organic Waste".[6]

    • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[6]

  • Waste Collection and Labeling :

    • Collect all this compound waste in a designated, compatible, and leak-proof container with a secure lid.[7]

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Irritant").[6]

  • Storage and Final Disposal :

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6]

    • Do not dispose of this chemical down the drain or in regular trash.[6][7]

    • Arrange for pickup and disposal by a licensed hazardous waste management company, which will typically use high-temperature incineration.[6] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical advice/attention.[1]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, call a POISON CENTER or doctor.[4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][5]
Small Spill Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container for disposal.[1][4] Clean the spill area thoroughly.[5]
Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Cleanup & Disposal prep_A Verify fume hood certification prep_B Check eyewash/shower station prep_A->prep_B prep_C Gather all materials prep_B->prep_C ppe_C Nitrile Gloves ppe_A Lab Coat ppe_B Safety Goggles ppe_A->ppe_B ppe_B->ppe_C handle_A Weigh this compound ppe_C->handle_A Proceed to Handling handle_B Transfer to vessel handle_A->handle_B handle_C Close stock container handle_B->handle_C clean_A Decontaminate surfaces handle_C->clean_A Proceed to Cleanup clean_B Dispose of contaminated items in Halogenated Waste clean_A->clean_B clean_C Remove PPE clean_B->clean_C clean_D Wash hands thoroughly clean_C->clean_D

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.